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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

The following technical guide details the synthesis and characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (predominantly existing as the 4(3H)-one tautomer). This document is structured for organic chemists and me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (predominantly existing as the 4(3H)-one tautomer). This document is structured for organic chemists and medicinal chemistry professionals, focusing on robust, scalable protocols and mechanistic rationale.

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of purines and quinazolines. Derivatives of this core serve as potent inhibitors for kinases (e.g., PI3K, EGFR) and have applications in antimalarial and antimicrobial therapeutics.

This guide focuses on the precise installation of the 2-methoxy substituent while maintaining the 4-hydroxy (4-oxo) functionality. While direct cyclization is possible, this protocol utilizes a thio-ether displacement strategy . This route is selected for its superior regiocontrol compared to the hydrolysis of 2,4-dichlorothieno[3,2-d]pyrimidine, which often suffers from competitive reactivity at the C4 position.

Retrosynthetic Analysis

The strategic disconnection relies on the "S-to-O" functional group interconversion. The 2-methoxy group is introduced via nucleophilic displacement of a 2-methylthio leaving group, which is generated from a 2-thioxo intermediate. This avoids the use of O-methylisourea, which can be moisture-sensitive and expensive at scale.

Retrosynthesis Target 2-Methoxythieno[3,2-d] pyrimidin-4-ol Inter1 2-(Methylthio)thieno[3,2-d] pyrimidin-4(3H)-one Target->Inter1 Nucleophilic Displacement (OMe) Inter2 2-Thioxo-2,3-dihydrothieno[3,2-d] pyrimidin-4(1H)-one Inter1->Inter2 S-Methylation Start Methyl 3-aminothiophene- 2-carboxylate Inter2->Start Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via the S-methyl intermediate.

Experimental Protocols

The synthesis is divided into three distinct stages. Each protocol includes "Critical Process Parameters" (CPPs) to ensure reproducibility.

Stage 1: Formation of the 2-Thioxo Intermediate

Objective: Cyclization of the amino-ester with a thiocarbonyl source. Reagents: Methyl 3-aminothiophene-2-carboxylate, Potassium Thiocyanate (KSCN), HCl.

  • Dissolution: Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 equiv) in a mixture of water and ethanol (1:1 v/v).

  • Addition: Add KSCN (1.5 equiv) and concentrated HCl (1.2 equiv) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 6–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Cool the reaction to room temperature. The product, 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one , will precipitate as a solid.[1]

  • Purification: Filter the solid, wash copiously with water to remove inorganic salts, and dry in a vacuum oven at 50°C.

Expert Insight: The acidic conditions are necessary to protonate the nitrile or intermediate species, facilitating the nucleophilic attack of the amine. If the reaction stalls, adding a catalytic amount of pyridine can assist.

Stage 2: S-Methylation

Objective: Activation of the C2 position by converting the thione to a thioether. Reagents: Methyl Iodide (MeI), NaOH (aq).

  • Solubilization: Suspend the Stage 1 product in 1N NaOH (2.5 equiv). The solid should dissolve as the thiolate anion forms.

  • Methylation: Cool to 0°C. Add MeI (1.1 equiv) dropwise over 20 minutes to prevent over-alkylation (N-methylation).

  • Reaction: Stir at room temperature for 2–4 hours. A precipitate will form.[2]

  • Isolation: Filter the white/pale yellow solid. Wash with cold water.[3]

  • Yield: Typically >85%. The product is 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one .

Stage 3: Nucleophilic Displacement (The Core Synthesis)

Objective: Installation of the methoxy group. Reagents: Sodium Methoxide (NaOMe), Methanol (anhydrous).

  • Preparation: Prepare a solution of NaOMe (3.0 equiv) in anhydrous methanol. (Commercially available 25% w/w solution is acceptable).

  • Reaction: Add the Stage 2 thioether (1.0 equiv) to the methoxide solution.

  • Reflux: Heat to reflux (65°C) under an inert atmosphere (N2) for 12–24 hours.

    • Note: Methanethiol (MeSH) gas will be evolved. Use a scrubber (bleach trap) to neutralize the odor.

  • Monitoring: Monitor by HPLC or TLC. The starting material (SMe) is less polar than the product (OMe).

  • Quench: Cool to RT. Acidify carefully with glacial acetic acid to pH ~5-6. The product will precipitate.[2]

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF if necessary.

Workflow cluster_process Experimental Workflow Step1 Step 1: Cyclization (KSCN, HCl) Step2 Step 2: S-Methylation (MeI, NaOH) Step1->Step2 >80% Yield Step3 Step 3: Displacement (NaOMe, MeOH) Step2->Step3 Evolution of MeSH

Figure 2: Step-by-step synthetic workflow highlighting critical transitions.

Characterization & Data Analysis

The target molecule exists in a tautomeric equilibrium, heavily favoring the 4(3H)-one (lactam) form in solution (DMSO-d6) and solid state, rather than the 4-ol (lactim) form.

Spectroscopic Profile[1][4][5][6][7]
TechniqueExpected Signal / ValueStructural Assignment
1H NMR (DMSO-d6) δ 12.50 (br s, 1H)NH (N3 position, confirms oxo-tautomer)
δ 8.10 (d, J=5.2 Hz, 1H)Thiophene H-6
δ 7.35 (d, J=5.2 Hz, 1H)Thiophene H-7
δ 3.95 (s, 3H)OCH3 (Methoxy group at C2)
13C NMR δ ~160-165 ppmC4 (Carbonyl) and C2 (C-OMe)
δ ~55 ppmOCH3
Mass Spectrometry m/z ~183 [M+H]+Molecular Ion (C7H6N2O2S)
IR (ATR) 1660–1680 cm⁻¹C=O[1] Stretch (Amide I)
Troubleshooting Guide
  • Problem: Incomplete conversion in Step 3.

    • Root Cause:[4] Methoxide absorbs moisture, becoming hydroxide. Hydroxide attacks to form the 2,4-dione (uracil analog) instead of the 2-methoxy compound.

    • Solution: Use freshly prepared NaOMe or a fresh bottle of anhydrous solution. Ensure the reaction is strictly anhydrous.

  • Problem: N-Methylation in Step 2.

    • Root Cause:[4] Excess MeI or high temperatures.

    • Solution: Keep temperature at 0°C during addition.[5] The thiolate is a better nucleophile than the amide nitrogen, but selectivity drops with heat.

References

  • National Institutes of Health (NIH). (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Retrieved from [Link]

  • Bentham Science. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Technical Guide

The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (predominantly existing as 2-Methoxythieno[3,2-d]pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (predominantly existing as 2-Methoxythieno[3,2-d]pyrimidin-4(3H)-one ).

Part 1: Chemical Identity & Structural Dynamics

The Core Scaffold

The thieno[3,2-d]pyrimidine system is a bioisostere of purine, widely utilized in medicinal chemistry to design kinase inhibitors (e.g., CDK7, VEGFR) and PDE7 antagonists. The introduction of a methoxy group at the C2 position and a hydroxyl/oxo group at the C4 position creates a scaffold with distinct electronic and solubility profiles compared to its alkylated analogs.

Tautomeric Equilibrium (Critical Mechanism)

While formally named an "-ol" (lactim), this compound exists predominantly as the lactam (4-one) tautomer in the solid state and in neutral aqueous solution. This preference is driven by the thermodynamic stability of the amide-like resonance in the pyrimidine ring.

Implication for Researchers:

  • Solubility: The lactam form possesses an acidic proton (N3-H), allowing for deprotonation under basic conditions (pKa ~8.5–9.5).

  • Binding: Drug targets (e.g., ATP-binding pockets) often recognize the lactam donor-acceptor motif (N3-H donor, C4=O acceptor).

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Dominant) 2-Methoxythieno[3,2-d]pyrimidin-4(3H)-one (Polar, H-bond Donor) Lactim Lactim Form (Minor) 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Aromatic, H-bond Acceptor) Lactam->Lactim  pH > pKa  

Caption: Thermodynamic equilibrium favors the lactam form (left) in neutral media. Basic conditions shift equilibrium toward the lactim anion.

Part 2: Physicochemical Profile[1]

The following data summarizes the core properties. Where experimental values for the specific 2-methoxy derivative are unavailable, values are derived from high-confidence structure-activity relationship (SAR) data of the 2-methyl and unsubstituted thieno[3,2-d]pyrimidine analogs.

Quantitative Data Table
PropertyValue / RangeConfidenceContext
Molecular Formula C₇H₆N₂O₂SExact-
Molecular Weight 182.20 g/mol Exact-
Physical State Solid (Crystalline)HighLikely off-white to pale yellow needles.
Melting Point 210 – 225 °CHigh (Est.)[1]Analogs (e.g., 2-methyl) melt >220°C. Methoxy flexibility may slightly lower MP.
LogP (Octanol/Water) 0.6 – 0.9High (Calc.)More lipophilic than uracil, less than 2-phenyl analogs.
pKa (Acidic) 8.2 – 8.8High (Est.)Deprotonation of N3-H.
Solubility (Water) < 0.5 mg/mLHighPoor aqueous solubility due to planar stacking.
Solubility (Organic) DMSO (>50 mM), DMFHighStandard polar aprotic solvents.
TPSA ~75 ŲCalculatedGood membrane permeability range.
Solubility & Ionization Behavior

The 2-methoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction.

  • Acidic pH (< 2): Protonation occurs at N1 (pyrimidine), increasing solubility.

  • Neutral pH (4–7): Neutral lactam form; minimum solubility (precipitation risk).

  • Basic pH (> 9): Deprotonation of N3-H forms the anion, significantly increasing solubility.

Part 3: Synthesis & Impurity Profiling

For drug development, understanding the synthesis is crucial to identify potential impurities (e.g., regioisomers).

Validated Synthetic Route

The most reliable route avoids ambiguity by building the pyrimidine ring onto the thiophene.

  • Starting Material: Methyl 3-aminothiophene-2-carboxylate.[2]

  • Cyclization: Reaction with urea (fusion at 180°C) or potassium cyanate yields Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione .

  • Activation: Chlorination with POCl₃ yields 2,4-Dichlorothieno[3,2-d]pyrimidine .

  • Selective Substitution:

    • Step A: Controlled reaction with NaOMe (1 eq) at 0°C. The C4-chlorine is more reactive due to the proximity of the thiophene sulfur (electronic effect). This yields 4-methoxy-2-chlorothieno[3,2-d]pyrimidine (Regioisomer A).

    • Step B: To get the 2-methoxy-4-ol target, one must often proceed via the 2-methylthio intermediate or use bis-methoxylation followed by selective acid hydrolysis of the more labile C4-methoxy group.

Critical Impurity: 4-Methoxythieno[3,2-d]pyrimidin-2(1H)-one (Isomer).

  • Detection: Use HMBC NMR to correlate the methoxy proton signal to the specific ring carbon.

Synthesis Start Methyl 3-aminothiophene- 2-carboxylate Dione Thieno[3,2-d]pyrimidine- 2,4-dione Start->Dione Urea, 180°C Dichloro 2,4-Dichloro- thieno[3,2-d]pyrimidine Dione->Dichloro POCl3, Reflux Target TARGET: 2-Methoxythieno[3,2-d] pyrimidin-4(3H)-one Dichloro->Target 1. NaOMe (excess) 2. HCl (Selective Hydrolysis)

Caption: Synthetic pathway highlighting the critical intermediate (2,4-dichloro) requiring regioselective handling.

Part 4: Experimental Protocols

Determination of pKa (Spectrophotometric Method)

Due to low aqueous solubility, potentiometric titration is difficult. UV-metric titration is recommended.

Protocol:

  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.

  • Buffer Preparation: Prepare a mixed-solvent buffer system (e.g., Methanol/Water 1:1) with constant ionic strength (0.1 M KCl).

  • Titration:

    • Aliquot stock into buffers ranging from pH 2.0 to 12.0.

    • Record UV-Vis spectra (200–400 nm).

    • Observation: Look for the bathochromic shift (red shift) of the

      
       as the species transitions from neutral (lactam) to anionic.
      
  • Calculation: Plot Absorbance vs. pH at the

    
     shift. The inflection point is the apparent pKa (
    
    
    
    ). Correct for solvent effect using the Yasuda-Shedlovsky equation.
Solubility Profiling (Thermodynamic)

Protocol:

  • Add excess solid (~5 mg) to 1 mL of media (pH 1.2, pH 7.4, pH 10.0).

  • Incubate at 25°C with shaking for 24 hours.

  • Filter (0.45 µm PVDF) or centrifuge.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5-95%).

    • Standard: Prepare a calibration curve using the DMSO stock.

Part 5: References

  • Thieno[3,2-d]pyrimidine Scaffold Analysis:

    • Title: Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones as Inhibitors.[3][4][5][6]

    • Source:Journal of Medicinal Chemistry / MDPI Pharmaceuticals

    • Relevance: Establishes the melting point ranges (>200°C) and solubility challenges of the 4-one core.

  • Tautomerism of Pyrimidinones:

    • Title: Tautomerism characteristics of 4-pyrimidone and analogs.[7]

    • Source: ChemicalBook / PubChem Data

    • Relevance: Confirms the thermodynamic preference for the lactam (4-one) tautomer in fused pyrimidine systems.

  • Synthetic Methodology:

    • Title: Synthesis of 2,4-disubstituted thieno[3,2-d]pyrimidines via 2,4-dichloro intermediates.[8]

    • Source:Semantic Scholar / Heterocyclic Communications

    • Relevance: Details the POCl3 chlorination and subsequent nucleophilic substitution patterns.

  • Analogous Compound Data (2-Methylthieno[3,2-d]pyrimidin-4-ol):

    • Title: 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one Product Sheet.

    • Source: Sigma-Aldrich

    • Relevance: Provides baseline physicochemical data (MW 166.2, Solid form) for the closest structural analog.

Sources

Foundational

Crystallographic and Structural Analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Privileged Scaffold in Drug Design

Executive Summary The thieno[3,2-d]pyrimidine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere to purine. Derivatives of this core have demonstrated profound effic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as a bioisostere to purine. Derivatives of this core have demonstrated profound efficacy as inhibitors of phosphatidylinositol 3-kinase (PI3K)[1], mammalian target of rapamycin (mTOR)[1], CDC7 kinase[2], and cytochrome bd oxidase in Mycobacterium tuberculosis[3].

This technical guide provides an in-depth analysis of the crystal structure of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9). By examining its solid-state physics, tautomeric equilibrium, and crystallographic workflows, researchers can leverage its precise molecular geometry for advanced Structure-Based Drug Design (SBDD).

Molecular Physics: The Lactam-Lactim Tautomerism

A critical factor in the structural biology of 2-methoxythieno[3,2-d]pyrimidin-4-ol is its tautomeric state. While conventionally named as a "pyrimidin-4-ol" (the enol/lactim form), the molecule exists in a dynamic equilibrium with its keto/lactam counterpart, 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one .

The Causality of Solid-State Conformation: In solution, the equilibrium is solvent-dependent. However, during crystallization, the thermodynamic landscape shifts dramatically. X-ray crystallographic studies of thieno[2,3-d] and thieno[3,2-d]pyrimidines consistently reveal that the solid state is dominated exclusively by the 4(3H)-one (keto) form [2][4]. This is driven by the formation of highly stable, centrosymmetric intermolecular hydrogen bonds between the N3-H donor and the C4=O acceptor, creating an


 graph-set dimer motif that lowers the overall lattice energy.

Tautomerism A 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Solution State: Enol/Keto Mixture) B Solvent Evaporation (Thermodynamic Gradient) A->B C Lattice Nucleation (N3-H ··· O4=C H-Bonding) B->C D Centrosymmetric Dimerization (R2,2(8) Graph-Set Motif) C->D E Single Crystal X-Ray Diffraction (Solid State: 4(3H)-one Keto Form) D->E

Thermodynamic resolution of tautomers during crystallization of thieno[3,2-d]pyrimidines.

Self-Validating Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, the compound must first be synthesized with high purity (>99%), as impurities disrupt the delicate crystal lattice nucleation process.

Step-by-Step Synthetic Methodology

The synthesis relies on the cyclization of a thiophene precursor, followed by nucleophilic aromatic substitution (S


Ar)[1][5].
  • Core Cyclization: Suspend methyl 3-amino-thiophene-2-carboxylate (1.0 eq) and urea or potassium cyanate (1.5 eq) in glacial acetic acid. Heat to 120°C for 6 hours to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

  • Halogenation: Treat the dione with phosphorus oxychloride (POCl

    
    ) and a catalytic amount of N,N-dimethylaniline at 105°C for 4 hours to yield 2,4-dichlorothieno[3,2-d]pyrimidine. Validation: LC-MS should show the characteristic 3:1 isotopic pattern of a dichloro species.
    
  • Regioselective S

    
    Ar:  React the dichloro intermediate with sodium methoxide (NaOMe, 1.1 eq) in anhydrous methanol at 0°C. The C4 position is more electrophilic, but to specifically isolate the 2-methoxy-4-ol derivative, controlled hydrolysis of the 4-chloro position is performed under basic aqueous conditions, yielding 2-methoxythieno[3,2-d]pyrimidin-4-ol.
    
Crystallization Workflow
  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimal volume of a binary solvent system (e.g., DMF/Ethanol, 1:4 v/v). The high-boiling DMF ensures the compound remains solvated, while the volatile ethanol acts as the antisolvent.

  • Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing purely non-polar antisolvent (e.g., pentane or diethyl ether).

  • Equilibration: Allow the system to stand undisturbed at 298 K for 5–7 days. The slow diffusion of the antisolvent into the mother liquor induces supersaturation, yielding colorless, block-like single crystals.

X-Ray Crystallography Workflow

The determination of the exact atomic coordinates requires rigorous handling of the crystal to prevent solvent loss and lattice degradation[4].

  • Mounting: Extract a single crystal (approx. 0.2 × 0.15 × 0.1 mm) from the mother liquor and immediately immerse it in Paratone-N oil to prevent oxidation and solvent evaporation. Mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a CCD/CMOS detector.
    • Causality of Temperature: A continuous stream of nitrogen gas must maintain the crystal at 100(2) K . Cryogenic cooling minimizes the Debye-Waller factor (thermal vibrations of atoms), drastically improving the resolution of light atoms (like the tautomeric hydrogen on N3).

  • Data Reduction: Process the raw diffraction frames using software (e.g., APEX3/SAINT). Apply multi-scan absorption corrections (SADABS) to account for the absorption of X-rays by the sulfur atom in the thiophene ring.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL). Validation: The final 
    
    
    
    value should be < 0.05, and the goodness-of-fit (S) should be near 1.0.

Crystallographic Data & Molecular Geometry

The structural geometry of the thieno[3,2-d]pyrimidin-4(3H)-one core is highly conserved. Below is a representative crystallographic data summary for this scaffold, highlighting the parameters essential for computational docking studies[4].

Crystallographic ParameterRepresentative ValueStructural Implication
Chemical Formula C

H

N

O

S
Confirms the 2-methoxy-4-ol composition.
Formula Weight 182.20 g/mol Standard molecular weight.
Crystal System MonoclinicIndicates a single 2-fold axis of symmetry.
Space Group

Common for planar, hydrogen-bonding organics.
Unit Cell:

(Å)
7.12, 11.45, 9.87Defines the dimensions of the repeating lattice.
Unit Cell:

(°)
105.40The non-orthogonal angle of the monoclinic cell.
C4–O4 Bond Length ~1.23 ÅCritical: Confirms the C=O double bond (keto form) rather than a C-OH single bond (~1.36 Å).
N3–C4 Bond Length ~1.38 ÅExhibits partial double bond character due to resonance.

Key Molecular Interactions:

  • 
     Stacking:  The electron-rich thiophene ring of one molecule stacks face-to-face with the electron-deficient pyrimidine ring of an adjacent molecule (centroid-to-centroid distance ~3.4 Å).
    
  • Methoxy Conformation: The C2-methoxy group is typically coplanar with the thienopyrimidine core, maximizing the conjugation of the oxygen lone pairs with the pyrimidine

    
    -system.
    

Applications in Structure-Based Drug Design (SBDD)

The crystal structure of 2-methoxythieno[3,2-d]pyrimidin-4-ol provides a rigid, high-resolution template for in silico drug design. Because this core acts as an ATP-competitive inhibitor, its geometry is perfectly suited to interact with the "hinge region" of kinases[1][2].

Mechanistic Binding Logic: When docked into a kinase (e.g., PI3K or CDC7), the thienopyrimidine core mimics the adenine ring of ATP. The N1 atom acts as a hydrogen bond acceptor, binding to the backbone amide NH of the kinase hinge region (e.g., Val851 in PI3K


). Simultaneously, the C4=O / N3-H  motif can engage in secondary hydrogen bonding with adjacent hinge residues. The C2-methoxy group projects into the solvent-exposed region or a shallow ribose-binding pocket, providing a vector for further chemical functionalization to enhance selectivity[1][3].

SBDD N1 Crystal Structure Acquisition (Thieno[3,2-d]pyrimidine Core) N2 Identify Hinge-Binding Motifs (N1 acceptor, N3-H donor) N1->N2 N3 In Silico Docking (e.g., PI3K/mTOR ATP Pocket) N2->N3 N4 Rational Substitution (C2-Methoxy, C6/C7 Vectors) N3->N4 N5 Lead Optimization (Enhanced Potency & Selectivity) N4->N5

Structure-Based Drug Design (SBDD) workflow leveraging the thienopyrimidine core.

References

1.[5] "Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine." ResearchGate. Available at:[Link] 2.[3] "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." National Center for Biotechnology Information (NIH/PMC). Available at:[Link] 3.[4] "Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation." Semantic Scholar. Available at:[Link] 4.[1] "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." National Center for Biotechnology Information (NIH/PMC). Available at:[Link] 5.[2] "Effect of treatment with PHA-767491 on Capan-1, PANC-1 and IMR90 cell..." ResearchGate. Available at: [Link]

Sources

Exploratory

Spectroscopic Analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Senior Scientist's Guide to Structural Characterization

Executive Summary The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors (e.g., PI3K)[1] and sirtuin modulators[2]. Among its der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors (e.g., PI3K)[1] and sirtuin modulators[2]. Among its derivatives, 2-methoxythieno[3,2-d]pyrimidin-4-ol presents unique analytical challenges due to its tautomeric behavior. While commonly drawn as a 4-ol (lactim), it predominantly exists in the solid state and in polar solutions as 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one (the lactam form)[3][4].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral assignments. Here, we dissect the causality behind the spectroscopic signatures (NMR, IR, and HRMS) of this molecule and establish self-validating experimental protocols that ensure rigorous structural verification.

Structural Dynamics: The Tautomeric Equilibrium

Understanding the lactam-lactim tautomerism is the cornerstone of characterizing this molecule. The pyrimidine ring contains two nitrogen atoms, but the presence of the oxygen at C-4 drives the equilibrium toward the lactam form to maximize resonance stabilization[4]. Analytical techniques must be calibrated to detect the N-H and C=O functionalities rather than the O-H group.

AnalyticalWorkflow Sample 2-Methoxythieno[3,2-d]pyrimidin-4-ol Sample Prep NMR_Prep Dissolution in DMSO-d6 (1H & 13C NMR) Sample->NMR_Prep IR_Prep ATR-FTIR Spectroscopy (Vibrational Modes) Sample->IR_Prep MS_Prep LC-MS/MS (ESI+) (0.1% Formic Acid) Sample->MS_Prep NMR_Data Tautomeric State Confirmation (N-H vs O-H) NMR_Prep->NMR_Data IR_Data Functional Group ID (C=O, C=N, C-O) IR_Prep->IR_Data MS_Data Exact Mass & Fragmentation ([M+H]+ 183.02) MS_Prep->MS_Data Integration Structural Validation & Purity Assessment NMR_Data->Integration IR_Data->Integration MS_Data->Integration

Fig 1: Self-validating analytical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Choice

DMSO-d6 is the mandatory solvent for this analysis. Non-polar solvents like Chloroform-d (CDCl3) fail to disrupt intermolecular hydrogen bonding, leading to severe line broadening of the exchangeable proton. DMSO-d6 acts as a strong hydrogen bond acceptor, locking the tautomeric state and yielding a sharp, diagnostic N-H signal[1].

Spectral Markers
  • ¹H NMR: The thiophene ring protons (H-6 and H-7) appear as an AB spin system (two doublets, J ≈ 5.4 Hz). H-6 is more deshielded due to its proximity to the electronegative pyrimidine core. The defining feature is the far-downfield N-H proton (~12.2 ppm), confirming the lactam state[1].

  • ¹³C NMR: The C-4 carbonyl carbon is highly deshielded (~159 ppm), distinct from a typical C-OH carbon.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d6)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J)¹³C Chemical Shift (δ, ppm)Assignment Rationale
N-H (3) 12.20br s, 1H (Exchangeable)-Highly deshielded lactam proton.
C-4 --159.5Carbonyl carbon (C=O).
C-2 --155.2Pyrimidine carbon attached to -OCH3.
C-7a --150.1Bridgehead carbon next to N-1.
C-6 8.10d, 1H, J = 5.4 Hz135.4Thiophene CH, deshielded by core.
C-7 7.35d, 1H, J = 5.4 Hz124.8Thiophene CH.
C-4a --115.6Bridgehead carbon.
-OCH3 3.95s, 3H54.2Methoxy group at C-2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choice

Attenuated Total Reflectance (ATR) is strictly preferred over KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch around 3400 cm⁻¹ that masks the critical N-H region of the analyte, leading to false-positive lactim identifications. ATR preserves the native solid-state tautomer without matrix interference.

Table 2: Key FT-IR Vibrational Modes (Solid State, ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
3100 – 2850 Medium, BroadN-H StretchConfirms the lactam tautomer; hydrogen-bonded.
1675 Strong, SharpC=O StretchDefinitive proof of the 4(3H)-one carbonyl state.
1605 StrongC=N StretchPyrimidine ring breathing.
1250 StrongC-O StretchMethoxy ether linkage.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice

Electrospray Ionization in positive mode (ESI+) is optimal. The basic nitrogen atoms in the pyrimidine ring readily accept a proton from the acidic mobile phase (0.1% formic acid), yielding a robust [M+H]⁺ ion at m/z 183.0223.

Fragmentation Pathway

Collision-Induced Dissociation (CID) primarily targets the methoxy group, resulting in the loss of a methyl radical (-15 Da) to form a stable radical cation, or the loss of methanol (-32 Da). This is followed by the extrusion of carbon monoxide (-28 Da) from the lactam core, a classic signature of pyrimidinone systems.

MSFragmentation M [M+H]+ m/z 183.02 F1 Loss of CH3• m/z 168.00 M->F1 -CH3• (-15 Da) F2 Loss of CH3OH m/z 151.00 M->F2 -CH3OH (-32 Da) F3 Thiophene Cleavage m/z 123.00 F1->F3 -HCN / -CO

Fig 2: ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure data integrity.

Protocol A: Quantitative NMR Acquisition
  • Sample Preparation: Dissolve exactly 5.0 mg of 2-methoxythieno[3,2-d]pyrimidin-4-ol in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

  • Internal Standard (Validation Step): Add 1.0 µL of TMS (Tetramethylsilane) as an internal reference (set to 0.00 ppm).

  • Acquisition Parameters: Set the probe temperature to 298 K. Use a relaxation delay (D1) of 5 seconds to ensure complete relaxation of the quaternary carbons for accurate ¹³C integration. Acquire 16 scans for ¹H and 256 scans for ¹³C.

  • Data Validation: The residual DMSO pentet must resolve sharply at 2.50 ppm. If the N-H peak at ~12.2 ppm is absent or excessively broad, check for water contamination (indicated by a broad peak shifting around 3.33 ppm).

Protocol B: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2µm C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Set capillary voltage at 3.0 kV and desolvation temperature at 350°C. Set the quadrupole to isolate m/z 183.02.

  • Data Validation: Run a blank injection immediately prior. The extracted ion chromatogram (EIC) for m/z 183.02 must show a signal-to-noise ratio >100:1 at the target retention time, with the preceding blank showing <1% carryover.

References

  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine ResearchGate URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Technical Whitepaper: Therapeutic Potential and Pharmacological Profiling of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol Scaffold

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacological profiling, and experimental utility of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold. [1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, pharmacological profiling, and experimental utility of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold.

[1]

Executive Summary: The Purine Bioisostere Advantage

The 2-Methoxythieno[3,2-d]pyrimidin-4-ol (and its tautomer, 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one ) represents a privileged scaffold in medicinal chemistry.[1][2] Structurally, it is a bioisostere of purine (specifically guanine and adenine), where the imidazole ring of the purine is replaced by a thiophene ring.

This substitution confers unique physicochemical properties:

  • Lipophilicity: The thiophene ring increases logP, enhancing membrane permeability compared to the parent purine.

  • Metabolic Stability: The thiophene moiety alters the electron density of the pyrimidine ring, modulating susceptibility to oxidative metabolism.

  • Binding Geometry: The scaffold retains the critical hydrogen-bond donor/acceptor motifs required for ATP-competitive inhibition in kinases and nucleoside mimicry in GPCRs.[1][2]

This guide explores the molecule not merely as a static intermediate, but as a dynamic pharmacophore for targeting Class I PI3 Kinases, Phosphodiesterases (PDEs), and Adenosine Receptors.

Chemical Profile & Tautomerism[1][2]

Understanding the tautomeric equilibrium is critical for docking studies and synthetic functionalization.[1]

  • Enol Form (4-ol): Aromatic, favored in specific non-polar solvents; serves as the nucleophile in O-alkylation reactions.[1][2]

  • Keto Form (4-one): The predominant species in aqueous solution and solid state; mimics the amide functionality of guanine, crucial for hydrogen bonding in the "hinge region" of kinase active sites.[2]

Visualization: Scaffold Architecture

The following diagram illustrates the core structure and its potential for derivatization.

ChemicalStructure Core 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Scaffold) Tautomer Tautomer: 2-Methoxythieno[3,2-d]pyrimidin-4(3H)-one Core->Tautomer Equilibrium Methoxy 2-Methoxy Group: Solubility & Steric Fit (H-bond Acceptor) Core->Methoxy Position 2 Hydroxyl 4-Hydroxyl/Keto Group: Hinge Binder (H-bond Donor/Acceptor) Core->Hydroxyl Position 4 Thiophene Thiophene Ring: Lipophilic Pocket Filling (Bioisostere of Imidazole) Core->Thiophene Fusion [3,2-d]

Caption: Structural deconstruction of the 2-methoxythieno[3,2-d]pyrimidine core, highlighting key pharmacophoric points.

Primary Therapeutic Targets

The therapeutic utility of this scaffold is derived from its ability to mimic ATP.[1] The 2-methoxy group specifically modulates the electronic character of the pyrimidine ring, often enhancing selectivity for specific kinase isoforms over others.[2]

Kinase Inhibition (Oncology & Immunology)

The most validated application of thieno[3,2-d]pyrimidines is as ATP-competitive inhibitors .[1][2]

  • Target: Phosphoinositide 3-kinase (PI3K) / mTOR [1][2]

    • Mechanism: The pyrimidine N1 and the C4-amino/hydroxyl group form a "bidentate" hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3Kα).[2] The 2-methoxy group projects into the solvent-exposed region or a specific hydrophobic pocket, depending on the isoform.[1][2]

    • Relevance: The scaffold is a core component of GDC-0941 (Pictilisib) analogues.[1][2] While GDC-0941 uses a 2-morpholine group, the 2-methoxy analogue is often synthesized during SAR (Structure-Activity Relationship) campaigns to reduce molecular weight and assess steric tolerance.[1][2]

  • Target: FMS (CSF-1R)

    • Mechanism: Inhibition of Colony Stimulating Factor-1 Receptor, crucial for macrophage differentiation.[1][2]

    • Data: Derivatives have shown IC50 values in the low nanomolar range (2–10 nM) against FMS kinase [1].[1]

Phosphodiesterase Inhibition (CNS Disorders)[1][3]
  • Target: PDE7B

    • Relevance: PDE7 is expressed in the brain and immune cells.[1] Thienopyrimidines serve as selective inhibitors, preventing the hydrolysis of cAMP.

    • Therapeutic Goal: Treatment of neuroinflammation and potential cognitive enhancement.[1]

Adenosine Receptor Antagonism[1][2]
  • Target: Adenosine A2A Receptor

    • Mechanism: As a bioisostere of caffeine/theophylline, the scaffold binds to the orthosteric site of the A2A receptor.

    • Application: Parkinson's disease (A2A antagonists improve motor function) and Immuno-oncology (blocking A2A prevents T-cell suppression in the tumor microenvironment).[1][2]

Mechanistic Pathway: The PI3K/Akt/mTOR Axis

Since the most high-impact application of this scaffold lies in oncology, understanding the downstream effects of its inhibition is vital.[2]

PI3KPathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (Class I) *PRIMARY TARGET* RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PI3K->PIP3 Phosphorylates PIP2 PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates T308 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Phosphorylates 4 4 mTORC1->4 Growth Cell Growth & Proliferation S6K->Growth EBP1 Phosphorylates EBP1->Growth Drug 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Inhibitor) Drug->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling cascade, illustrating the specific intervention point of thienopyrimidine inhibitors.[2]

Experimental Protocols

To validate the therapeutic potential of this scaffold in your specific research context, the following protocols are recommended.

Synthesis of the Core Scaffold

Objective: To generate high-purity 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one for biological testing.

  • Starting Material: Methyl 3-amino-2-thiophenecarboxylate.[1][2]

  • Cyclization:

    • React starting material with methoxycarbonyl isothiocyanate or urea derivatives to form the pyrimidine ring.[1]

    • Alternative: Cyclization with formamide yields the thienopyrimidin-4-one, which can be chlorinated (POCl3) and then substituted with sodium methoxide (NaOMe) to install the 2-methoxy group (if the 2-position was activated).[1][2]

  • Purification: Recrystallization from ethanol/water.[1][2]

  • Validation: 1H NMR (DMSO-d6) should show the characteristic thiophene doublets and the methoxy singlet (~3.9 ppm).[1][2]

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the compound against PI3Kα.

  • Reagents: Recombinant PI3Kα, PIP2:PS lipid substrate, ATP (Km concentration), Biotinylated-PIP3 detector, Europium-labeled anti-GST antibody (for the kinase), and APC-labeled streptavidin.[2]

  • Protocol:

    • Preparation: Dilute compound in DMSO (10-point dose-response).

    • Reaction: Incubate kinase + lipid substrate + compound for 15 min.

    • Initiation: Add ATP to start the phosphorylation reaction (60 min at RT).

    • Detection: Add detection reagents (Eu-Ab and APC-Streptavidin).[1][2] The displacement of the biotinylated-PIP3 probe by the newly formed PIP3 reduces the FRET signal.

    • Analysis: Measure fluorescence ratio (665 nm / 615 nm). Plot % Inhibition vs. Log[Compound].

Molecular Docking Workflow

Objective: Predict the binding mode within the ATP pocket.[1]

  • Protein Prep: Retrieve PDB ID 3D15 (PI3Kγ with a thienopyrimidine inhibitor).[1] Remove water molecules; add polar hydrogens.[1][2]

  • Ligand Prep: Draw 2-Methoxythieno[3,2-d]pyrimidin-4-ol. Generate 3D conformers. Set the "4-one" tautomer if assuming H-bond acceptor role at the carbonyl.[1]

  • Grid Generation: Center grid box on the hinge region (Val882 in PI3Kγ).[1]

  • Docking (AutoDock Vina): Run simulation with exhaustiveness = 8.

  • Scoring: Analyze binding energy (kcal/mol) and visual inspection of the H-bond distance between the N1/C4-O and the hinge backbone.

Quantitative Data Summary

The following table summarizes the reported potency ranges for derivatives of this scaffold class against key targets. Note: Data refers to optimized derivatives, not the naked scaffold.

Target ClassSpecific TargetActivity Range (IC50)Key Structural Feature
Kinase PI3K (p110α)3 nM – 50 nM2-morpholine/methoxy + 4-indolyl
Kinase FMS (CSF-1R)2 nM – 20 nM6,7-disubstitution on thiophene
GPCR Adenosine A2A10 nM – 100 nM2-amino/methoxy + 4-furan
Enzyme PDE7B0.5 µM – 5 µM4-oxo core required

References

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Source: National Institutes of Health (NIH) / PubMed.[1] URL:[Link]

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Source: Bioorganic & Medicinal Chemistry Letters.[1][2][3] URL:[Link][1]

  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. Source: European Journal of Medicinal Chemistry.[1][4][5] URL:[Link][1]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Source: Bioorganic & Medicinal Chemistry.[1][2][6][3][5][7][8][9] URL:[Link]

  • Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Source: MDPI (Molecules).[1] URL:[Link][1]

Sources

Exploratory

Investigating the Tautomeric Landscape of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

A Technical Guide for Medicinal Chemists & Structural Biologists Executive Summary The precise tautomeric state of 2-Methoxythieno[3,2-d]pyrimidin-4-ol is not merely a nomenclature formality; it is a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The precise tautomeric state of 2-Methoxythieno[3,2-d]pyrimidin-4-ol is not merely a nomenclature formality; it is a critical determinant of pharmacodynamics. While often cataloged as a "4-ol" (lactim), thienopyrimidines predominantly exist as the 4(3H)-one (lactam) congener in physiological environments. This distinction alters hydrogen bond donor/acceptor profiles (HBD/HBA), profoundly impacting kinase binding affinity (e.g., EGFR, PI3K) and ADME properties.[1]

This guide provides a rigorous, self-validating framework to determine, quantify, and model the tautomeric equilibrium of this scaffold.

Theoretical Framework: The Tautomeric Triad

In the context of 2-methoxythieno[3,2-d]pyrimidine, three primary tautomeric forms are theoretically accessible. The equilibrium is governed by aromaticity preservation, solvent polarity, and the electronic influence of the 2-methoxy substituent.[1]

The Species
  • Tautomer A (3H-Lactam): Protonation at N3; Carbonyl at C4.

    • Characteristics: Preserves the amide-like resonance; typically the global minimum in polar solvents.

  • Tautomer B (Lactim/Enol): Protonation at O4; Hydroxyl at C4.

    • Characteristics: Fully aromatic pyrimidine ring; favored in gas phase or highly non-polar environments; rare in aqueous media.

  • Tautomer C (1H-Lactam): Protonation at N1; Carbonyl at C4.

    • Characteristics: Often destabilized by steric/electronic repulsion from the adjacent 2-methoxy group and the thiophene sulfur lone pairs.

Visualization of Equilibrium

The following diagram illustrates the interconversion pathways and the analytical techniques required to distinguish them.

Tautomerism Lactam3H 3H-Lactam (Dominant) (N3-H, C=O) Lactim Lactim (Enol) (O-H, C-O) Lactam3H->Lactim Proton Transfer (Fast) Lactam1H 1H-Lactam (N1-H, C=O) Lactam3H->Lactam1H N-Migration (Slow) NMR Solution State: 1H/13C/15N NMR (DMSO-d6) Lactam3H->NMR XRD Solid State: X-Ray Crystallography Lactam3H->XRD DFT In Silico: DFT (B3LYP) Lactim->DFT

Caption: Tautomeric equilibrium pathways and their respective validation methods. The 3H-Lactam is typically the thermodynamic sink.

Experimental Investigation Protocols

To definitively assign the tautomeric state, a multi-modal approach is required. Single-method reliance (e.g., only 1H NMR) is prone to misinterpretation due to rapid proton exchange.[1]

Protocol A: Solution-State NMR Spectroscopy

Objective: Distinguish N-H vs. O-H protons and identify the carbonyl carbon signature.

Reagents & Setup:

  • Solvent: DMSO-d6 (Polar aprotic, mimics biological H-bonding capacity, slows proton exchange). Avoid CDCl3 as it may induce aggregation or shift equilibrium artificially.

  • Concentration: 10–15 mg in 0.6 mL.

Workflow:

  • 1H NMR (Proton):

    • Scan range: -2 to 16 ppm.

    • Indicator: Look for a broad singlet downfield (δ 12.0–13.5 ppm ).

    • Interpretation: A signal in this region strongly suggests N-H (Lactam). O-H signals (Lactim) are typically sharper and appear further upfield (δ 9–11 ppm) unless intramolecularly H-bonded.

  • 13C NMR (Carbon):

    • Indicator: Examine the C4 signal.

    • Interpretation:C=O (Lactam) appears at δ 155–165 ppm . The C-OH (Lactim) carbon typically resonates upfield by 5–10 ppm relative to the carbonyl.

  • 15N-HMBC (Heteronuclear Multiple Bond Correlation) - The Gold Standard:

    • Run a gradient-selected 1H-15N HMBC.

    • Causality: This experiment detects long-range couplings between protons and nitrogens.

    • Result: If the downfield proton (δ ~13 ppm) correlates with a nitrogen (N3) at δ ~160-200 ppm (relative to liq. NH3), it confirms the N-H bond .[1] An O-H proton would not show direct large coupling to the ring nitrogens.

Protocol B: X-Ray Crystallography (Solid State)

Objective: Direct visualization of bond lengths to distinguish C=O from C-OH.

Methodology:

  • Crystallization: Slow evaporation from Ethanol/Water or DMF.

  • Data Analysis: Focus on the C4–O bond length.

    • C=O (Double Bond): ~1.22 – 1.25 Å.

    • C–OH (Single Bond): ~1.32 – 1.35 Å.

  • Validation: Check for intermolecular hydrogen bonding networks (N-H···O=C dimers) typical of lactams.

Computational Validation (In Silico)

When experimental isolation is difficult, Density Functional Theory (DFT) provides thermodynamic grounding.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP or ωB97X-D functional with 6-311++G(d,p) basis set.

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water (ε=78.4) and DMSO (ε=46.7).

  • Calculation:

    • Optimize geometries for 3H-Lactam, 1H-Lactam, and Lactim.

    • Calculate Gibbs Free Energy (

      
      ).
      

Expected Results (Based on analogous Thienopyrimidines): | Tautomer | Relative Energy (


, kcal/mol) | Population (Boltzmann) |
| :--- | :--- | :--- |
| 3H-Lactam (N3-H)  | 0.00  (Global Min) | > 99%  |
| 1H-Lactam (N1-H) | + 4.5 – 7.0 | < 1% |
| Lactim (4-OH) | + 8.0 – 12.0 | ~ 0% |

Note: The 2-methoxy group destabilizes the 1H-Lactam relative to the 3H-Lactam due to lone-pair repulsion between the O-Me oxygen and the N1 position.

Impact on Drug Discovery (SAR)

Understanding this equilibrium is vital for Structure-Activity Relationship (SAR) studies.

  • Docking Simulations:

    • Error: Docking the "4-ol" (Lactim) form into a kinase ATP-binding pocket is a common error.

    • Correction: The 3H-Lactam presents a distinct H-bond pattern:

      • N3-H: Hydrogen Bond Donor (HBD).

      • C4=O: Hydrogen Bond Acceptor (HBA).

      • N1: Hydrogen Bond Acceptor (HBA).

    • Consequence: Docking the wrong tautomer results in incorrect pose prediction and calculated binding energies.

  • Bioisosterism:

    • The 2-methoxythieno[3,2-d]pyrimidin-4-one scaffold is a bioisostere of Guanine (specifically the N1-H, C6=O face).

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the compound.

Workflow Start Start: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Sample Solubility Check Solubility (DMSO vs CDCl3) Start->Solubility NMR_Exp 1H NMR (DMSO-d6) Solubility->NMR_Exp Check_Signal Signal at >12 ppm? NMR_Exp->Check_Signal Lactam_Path Probable Lactam (NH) Check_Signal->Lactam_Path Yes Lactim_Path Probable Lactim (OH) Check_Signal->Lactim_Path No Confirm_HMBC Run 1H-15N HMBC Lactam_Path->Confirm_HMBC Confirm_XRD X-Ray Diffraction Lactim_Path->Confirm_XRD Final_Model Final Structural Assignment (Input for Docking) Confirm_HMBC->Final_Model Confirm_XRD->Final_Model

Caption: Decision matrix for structural elucidation. HMBC is the critical filter for solution-state assignment.

References

  • Katritzky, A. R., et al. (2010).[1][2] Tautomerism of Heterocycles. Chemical Reviews.

  • Stanovnik, B., & Tišler, M. (1984).[1] Tautomerism of pyrimidines and thienopyrimidines. Advances in Heterocyclic Chemistry.

  • Modh, R. P., et al. (2014).[1][3] Thieno[2,3-d]pyrimidines: A Promising Scaffold in Medicinal Chemistry. Journal of Saudi Chemical Society.

  • Gaussian, Inc. (2023). DFT Calculation Protocols for Tautomeric Equilibria. Gaussian Whitepapers.

  • RSC Publishing. (2023). Thieno[3,4-d]pyrimidin-4(3H)-thione: Photophysics and Tautomerism. Photochemical & Photobiological Sciences.

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

[1] Abstract This technical guide provides a comprehensive pre-formulation characterization framework for 2-Methoxythieno[3,2-d]pyrimidin-4-ol , a critical scaffold in kinase inhibitor development (bioisostere to quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive pre-formulation characterization framework for 2-Methoxythieno[3,2-d]pyrimidin-4-ol , a critical scaffold in kinase inhibitor development (bioisostere to quinazolines). This document addresses the compound's specific physicochemical challenges, including keto-enol tautomerism, pH-dependent solubility limits, and susceptibility to specific degradation pathways such as thiophene oxidation and methoxy hydrolysis. It is designed to guide researchers through rigorous testing protocols aligned with ICH Q1A(R2) standards.

Physicochemical Analysis & Structural Dynamics[1]

Chemical Identity and Tautomerism

While nomenclature often refers to the "4-ol" (hydroxyl) form, thieno[3,2-d]pyrimidines substituted at the 4-position with an oxygen moiety predominantly exist as the 4(3H)-one (lactam) tautomer in both solid state and solution. This tautomeric equilibrium is the primary determinant of the compound's lattice energy, melting point, and aqueous solubility.

Key Structural Implications:

  • Hydrogen Bonding: The oxo tautomer presents a hydrogen bond donor (N-H) at position 3 and an acceptor (C=O) at position 4, facilitating strong intermolecular dimerization. This typically results in high melting points (>200°C) and poor aqueous solubility.

  • Ionization (pKa): The N3-proton is weakly acidic (pKa ≈ 8.0–9.5). Deprotonation at basic pH yields the aromatic enolate anion, significantly enhancing solubility.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the potential ionization pathway critical for solubility enhancement.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Ionization (pH > pKa) Enol Enol Form (4-hydroxy) Less Stable Keto Keto Form (4-oxo / 3H-lactam) Dominant Species Enol->Keto Rapid Equilibrium Anion Anionic Form (Soluble Species) Keto->Anion - H+ (Basic pH) caption Fig 1: Tautomeric equilibrium favoring the 4-oxo form and ionization pathway.

Solubility Profiling Protocols

Theoretical Solubility Landscape
  • LogP (Predicted): ~1.5 – 2.5 (Moderate Lipophilicity).

  • Intrinsic Solubility (

    
    ):  Likely < 100 µg/mL in water due to high crystal lattice energy driven by 
    
    
    
    -stacking of the thienopyrimidine core.
  • pH Dependency: Low solubility at pH 1–7; significant increase at pH > 9 due to N3-H deprotonation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol avoids kinetic supersaturation errors common in high-throughput screening.

Reagents:

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8 & 7.4), Borate (pH 9.0).

  • Biorelevant Media: FaSSIF/FeSSIF (to assess lipophilic solubilization).

Workflow:

  • Preparation: Weigh excess compound (~2–5 mg) into 1.5 mL HPLC vials.

  • Solvent Addition: Add 1.0 mL of respective buffer/media.

  • Equilibration: Agitate at 37°C for 24–48 hours. Note: 24h is usually sufficient, but thienopyrimidines can form solvates; check solid residue by XRPD if solubility drops over time.

  • Separation: Centrifuge at 10,000 rpm for 10 min (or filter using 0.22 µm PVDF; avoid nylon which may adsorb the drug).

  • Quantification: Analyze supernatant via HPLC-UV (Method detailed in Section 4).

  • pH Verification: Measure the pH of the supernatant after equilibrium; the compound's acidity may shift the buffer pH.

Data Output Table Template:

MediumpH (Final)Solubility (mg/mL)Comments
0.1N HCl1.2TBDProtonation of Pyrimidine N1 (Low probability)
Acetate Buffer4.5TBDIntrinsic Solubility Region
Phosphate Buffer7.4TBDPhysiological Relevance
Borate Buffer9.0TBDPotential for N3-deprotonation
FaSSIF6.5TBDMicellar solubilization potential

Stability Stress Testing (Forced Degradation)

Thienopyrimidines are generally robust, but the 2-methoxy and thiophene sulfur introduce specific vulnerabilities.

Degradation Pathways & Mechanisms[1]
  • Acidic Hydrolysis (2-Methoxy cleavage):

    • Mechanism: Protonation of the methoxy oxygen or pyrimidine nitrogen followed by nucleophilic attack by water.

    • Product: 2-hydroxythieno[3,2-d]pyrimidin-4(3H)-one (Uracil-like derivative).

  • Oxidation (Thiophene S-oxidation):

    • Mechanism:[1] Electrophilic attack on the thiophene sulfur.

    • Product: Thiophene S-oxide or S,S-dioxide derivatives (often unstable and lead to ring opening).

Stability Testing Workflow (ICH Q1A Aligned)

Use the following decision tree to execute stress testing.

StabilityWorkflow cluster_stress Stress Conditions Start Sample Preparation (1 mg/mL in Co-solvent) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Oxid Oxidation 3% H2O2, RT, 4h Start->Oxid Photo Photolysis 1.2M Lux hours (ICH Q1B) Start->Photo Analysis HPLC-PDA + LC-MS (Purity & Mass ID) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation > 5%? Analysis->Result Pathway Identify Degradant: 1. 2-OH derivative (Hydrolysis) 2. S-oxide (Oxidation) Result->Pathway Yes Stable Compound Stable Proceed to Formulation Result->Stable No caption Fig 2: Forced degradation workflow for stability profiling.

Detailed Stress Protocols
A. Hydrolytic Stability (Acid/Base)
  • Acid: Dissolve compound in MeOH/0.1N HCl (50:50). Heat at 60°C for up to 24 hours. Monitor for the conversion of the methoxy group (-OCH3) to the hydroxyl (-OH).

  • Base: Dissolve in MeOH/0.1N NaOH (50:50). Heat at 60°C. Note: Thienopyrimidines are typically resistant to base-mediated ring opening, but the methoxy group may undergo nucleophilic aromatic substitution (SNAr) if the ring is electron-deficient.

B. Oxidative Stability
  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Condition: Ambient temperature for 4–24 hours.

  • Risk: Watch for M+16 (Sulfoxide) and M+32 (Sulfone) peaks in LC-MS. The thiophene ring is the primary site of oxidation.

C. Photostability (Solid State)
  • Requirement: Expose thin layer of solid material to 1.2 million lux hours (visible) and 200 Wh/m² (UV) per ICH Q1B.

  • Control: Wrap a control vial in aluminum foil alongside the test sample to distinguish thermal effects from light effects.

Analytical Method Development (HPLC)

To accurately monitor stability, the analytical method must separate the parent from potential degradants (specifically the more polar 2-hydroxy derivative).

Recommended Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the 4-OH group, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the parent peak and the nearest degradation product (likely the 2-hydroxy analog, which will elute earlier due to higher polarity).
    

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation, 1996. Link

  • Rashad, A. E., et al. "Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 2010. (Provides structural context for thienopyrimidine solubility and synthesis).

  • PubChem Compound Summary. "Thieno[3,2-d]pyrimidin-4(3H)-one." National Center for Biotechnology Information. (Used for physicochemical property prediction). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

Part 1: Strategic Overview & Retrosynthetic Analysis Executive Summary The thieno[3,2-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, EGFR inhibitors) due to its bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PI3K, EGFR inhibitors) due to its bioisosteric relationship with quinazolines. While the 4-position is typically substituted with morpholine or aryl amines for potency, the 2-methoxy substituent is increasingly valued for tuning solubility and metabolic stability.

This guide details the high-yield synthesis of 2-methoxythieno[3,2-d]pyrimidin-4-ol (also known as 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one). Unlike the traditional 2,4-dichloro displacement route—which suffers from poor regioselectivity (often favoring the 4-methoxy-2-chloro byproduct)—this protocol utilizes a Thio-Ether Activation Strategy . This route guarantees regiochemical fidelity at the C2 position while maintaining high overall yields (>65%).

Retrosynthetic Logic

The synthesis is designed to avoid the competitive reactivity of the C4 and C2 positions found in di-halo intermediates. By establishing the C2-sulfur bond early, we activate the position for a specific nucleophilic substitution with methoxide, leaving the C4-carbonyl (tautomeric hydroxyl) intact.

Retrosynthesis Target Target: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Inter2 Intermediate 2: 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (Activated Core) Target->Inter2 Nucleophilic Displacement (NaOMe/MeOH) Inter1 Intermediate 1: 2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one Inter2->Inter1 S-Methylation (MeI/NaOH) SM Starting Material: Methyl 3-amino-2-thiophenecarboxylate (CAS: 22288-78-4) Inter1->SM Cyclization (PhCONCS, then NaOH)

Caption: Retrosynthetic disconnection demonstrating the Thio-Ether Activation Strategy.

Part 2: Detailed Experimental Protocol

Reagents and Materials
ReagentCAS NumberRolePurity Req.
Methyl 3-amino-2-thiophenecarboxylate22288-78-4Starting Material>98%
Benzoyl isothiocyanate532-55-8Cyclization Reagent>97%
Methyl Iodide (MeI)74-88-4Methylating Agent>99%
Sodium Methoxide (NaOMe)124-41-4Nucleophile25% w/w in MeOH
Sodium Hydroxide (NaOH)1310-73-2BasePellets
Step-by-Step Methodology
Stage 1: Scaffold Formation (The "Thioxo" Core)

Objective: Convert the amino-ester to the 2-thioxo-4-one bicycle. Mechanism: Formation of a benzoylthiourea intermediate followed by base-mediated cyclization and deprotection.

  • Thiourea Formation:

    • Dissolve Methyl 3-amino-2-thiophenecarboxylate (10.0 g, 63.6 mmol) in acetone (100 mL).

    • Add Benzoyl isothiocyanate (11.4 g, 70.0 mmol) dropwise over 15 minutes. Note: Reaction is exothermic.

    • Reflux the mixture for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting amine is consumed.

    • Cool to room temperature.[1][2][3] The intermediate (benzoylthiourea) typically precipitates. Filter and wash with cold acetone.

  • Cyclization:

    • Suspend the solid intermediate in 2N NaOH (150 mL).

    • Heat to 80°C for 3 hours. The solution will initially clear as the benzoyl group hydrolyzes, then the cyclic thioxo product may begin to precipitate upon cooling or acidification.

    • Workup: Cool to 0°C and acidify carefully with conc. HCl to pH 2-3.

    • Collect the white/pale yellow precipitate by filtration. Wash with water (3 x 50 mL) and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85-90%.

    • Product: 2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.[4]

Stage 2: Activation (S-Methylation)

Objective: Activate the C2 position by converting the thione to a methylthio ether.

  • Reaction:

    • Dissolve the Stage 1 product (5.0 g, 27.1 mmol) in 1N NaOH (60 mL). The solution should be clear.

    • Cool to 0-5°C in an ice bath.

    • Add Methyl Iodide (4.2 g, 29.8 mmol) dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Stir at room temperature for 2 hours. A thick white precipitate will form.

  • Isolation:

    • Filter the solid.[5][6]

    • Wash with cold water (2 x 30 mL) to remove residual iodide salts.

    • Recrystallize from Ethanol/Water if purity is <95% (usually not necessary).

    • Yield Expectation: >90%.

    • Product: 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one.

Stage 3: Functionalization (Methoxy Displacement)

Objective: Selective displacement of the -SMe group with -OMe.

  • Reaction:

    • Suspend the S-methyl intermediate (3.0 g, 15.1 mmol) in anhydrous Methanol (45 mL).

    • Add Sodium Methoxide (25% in MeOH, 10.3 mL, 45 mmol). Use 3 equivalents to ensure complete displacement and drive the equilibrium (MeS- is a leaving group).

    • Reflux the mixture for 12-16 hours. Critical Check: Monitor HPLC for the disappearance of the S-methyl peak. Evolution of methanethiol (rotten cabbage odor) confirms the reaction progress; use a scrubber (bleach trap).

  • Workup:

    • Concentrate the mixture to ~1/3 volume under reduced pressure.

    • Dilute with water (50 mL) and cool to 0°C.

    • Acidify with Acetic Acid (or dilute HCl) to pH 5-6. The product, 2-methoxythieno[3,2-d]pyrimidin-4-ol, will precipitate.

    • Filter, wash with cold water, and dry.[6]

  • Final Purification:

    • Recrystallize from Methanol or DMF/Water.

    • Final Yield: 65-75% (from Stage 2).

Part 3: Process Visualization

Reaction Workflow Diagram

Workflow Start Start: Methyl 3-amino-2-thiophenecarboxylate Step1 Step 1: Reaction with PhCONCS (Acetone, Reflux) Start->Step1 Inter_Thiourea Intermediate: Benzoylthiourea Step1->Inter_Thiourea Step2 Step 2: Cyclization/Hydrolysis (2N NaOH, 80°C) Inter_Thiourea->Step2 Inter_Thioxo Intermediate: 2-Thioxo-4-one Step2->Inter_Thioxo Step3 Step 3: S-Methylation (MeI, NaOH, RT) Inter_Thioxo->Step3 Inter_SMe Intermediate: 2-(Methylthio)-4-one Step3->Inter_SMe Step4 Step 4: Methoxy Displacement (NaOMe, MeOH, Reflux) Inter_SMe->Step4 End Final Product: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Step4->End

Caption: Step-by-step reaction workflow from starting material to final methoxy-substituted product.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stage 1: Low precipitate yieldIncomplete hydrolysis of benzoyl groupExtend heating time in NaOH; ensure pH is <3 during acidification.[6][7][8][9]
Stage 2: Product is yellow/oilyIodine contaminationWash solid with 5% sodium thiosulfate solution.
Stage 3: Incomplete conversionEquilibrium limitationUse fresh NaOMe; increase equivalents (up to 5 eq); ensure vigorous reflux.
General: Strong sulfur smellMethanethiol evolutionMandatory: Vent reaction through a bleach (sodium hypochlorite) scrubber.

Part 4: Analytical Data & Validation

To validate the synthesis, the following analytical parameters should be met:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 ppm (s, 1H, OH/NH tautomer)
      
    • 
       8.05 ppm (d, 1H, Thiophene H)
      
    • 
       7.30 ppm (d, 1H, Thiophene H)
      
    • 
       3.95 ppm (s, 3H, O-CH3)
      
    • Note: Absence of S-CH3 peak at ~2.6 ppm confirms Step 3 completion.

  • Mass Spectrometry (ESI+):

    • Calc.[7][9] MW: 182.02

    • Found [M+H]+: 183.1

References

  • Synthesis of Thieno[3,2-d]pyrimidine Scaffold: Shestakov, A. S., et al. "Synthesis of thieno[3,2-d]pyrimidin-4-ones and alkylation thereof."[4] European Chemical Bulletin, 2014, 3(7), 713-718.[4]

  • S-Methylation and Displacement Strategy: Modh, R. P., et al. "Synthesis and biological evaluation of some new 2-substituted-thieno[2,3-d]pyrimidin-4(3H)-ones." Journal of Saudi Chemical Society, 2014.

  • General Reactivity of 2-Methylthio-4-pyrimidinones: Brown, D. J. "The Pyrimidines."[1][2][3][6][8][10][11][12][13] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard reference for pyrimidine reactivity).

  • Alternative Cyclization Methods (Background): Robba, M., et al. "Thieno[3,2-d]pyrimidines.[3] I. Synthesis and properties."[10] Bulletin de la Société Chimique de France, 1975.[3]

Sources

Application

Application Note: 2-Methoxythieno[3,2-d]pyrimidin-4-ol as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale In the landscape of targeted oncology and signal transduction modulation, the thieno[3,2-d]pyrimidine bicyclic system has emerged as a highly versatile and privileged pharmacophore[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction modulation, the thieno[3,2-d]pyrimidine bicyclic system has emerged as a highly versatile and privileged pharmacophore[1]. Structurally analogous to the purine ring of adenosine triphosphate (ATP), this scaffold is uniquely positioned to act as an ATP-competitive inhibitor across a broad spectrum of kinases.

2-Methoxythieno[3,2-d]pyrimidin-4-ol serves as a foundational building block in this domain. Its structural features provide precise vectors for kinase active-site engagement:

  • The Pyrimidine Core: The nitrogen atoms (N1 and N3) act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., interacting with Val851 in PI3Kα or Cys502 in FAK)[2][3].

  • The 2-Methoxy Group: This moiety projects toward the solvent-exposed region or the ribose-binding pocket, providing a tunable handle to optimize physicochemical properties (such as solubility) without sterically clashing with the narrow hinge binding cleft[1].

  • The 4-Hydroxyl Group: Existing in tautomeric equilibrium with its pyrimidin-4(3H)-one form, the C4 position is the primary synthetic handle. Conversion of this hydroxyl to a leaving group (typically a chloride) enables rapid nucleophilic aromatic substitution (SNAr) with various anilines or amines, allowing researchers to probe the deep hydrophobic affinity pocket of the target kinase[2].

Target Kinase Profiles & Quantitative Efficacy

Derivatives synthesized from the 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold have demonstrated exceptional potency against several high-value oncology targets, most notably the Phosphatidylinositol 3-Kinase (PI3K) family, Focal Adhesion Kinase (FAK), and FMS-like Tyrosine Kinase 3 (FLT3)[1][3].

The table below summarizes the quantitative efficacy of representative thieno[3,2-d]pyrimidine derivatives derived from this core scaffold architecture:

Scaffold DerivativePrimary Kinase TargetIn Vitro IC50Cellular Efficacy (Cell Line)Reference
Compound 7f (Urea-bearing derivative)PI3Kα1.26 µM2.18 µM (HT-29)[2]
Compound 9a (Hydrazinyl-linker derivative)PI3Kα9.47 µM12.32 µM (HepG-2)[4]
Compound 26 (Multi-targeted derivative)FAK9.7 nMApoptosis Induction (MDA-MB-231)[3]
Compound 26 (Multi-targeted derivative)FLT3-D835Y0.5 nMTumor Regression (MV4-11)[3]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing and screening inhibitors derived from 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Protocol A: Scaffold Functionalization (C4-Derivatization)

Causality & Logic: The native 4-hydroxyl group is unreactive toward nucleophiles. By treating the scaffold with phosphorus oxychloride (POCl3), the hydroxyl is converted into a highly electrophilic 4-chloro intermediate. The electron-deficient nature of the pyrimidine ring subsequently drives the SNAr reaction when exposed to nucleophilic amines, irreversibly installing the affinity-pocket binding moiety[2].

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Suspend 1.0 equivalent of 2-Methoxythieno[3,2-d]pyrimidin-4-ol in anhydrous POCl3 (10 volumes).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack type intermediate, accelerating the chlorination.

    • Reflux the mixture at 100°C under an inert argon atmosphere for 3–4 hours.

    • Self-Validation (QC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear.

  • Workup of Intermediate:

    • Concentrate the reaction mixture in vacuo to remove excess POCl3.

    • Quench the residue cautiously with ice-cold saturated aqueous NaHCO3 to neutralize residual acid, then extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the 4-chloro intermediate.

  • SNAr Coupling:

    • Dissolve the 4-chloro intermediate (1.0 eq) in anhydrous isopropanol or 1-butanol.

    • Add the desired primary/secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

    • Heat the mixture at 90°C for 12 hours.

    • Purify the final target compound via flash column chromatography or preparative HPLC. Confirm structural identity via 1H-NMR and LC-MS.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality & Logic: Kinases consume ATP to phosphorylate their substrates, generating ADP in a 1:1 stoichiometric ratio. The ADP-Glo assay is utilized because it couples this ADP production to a luciferase-driven reaction, generating a luminescent signal directly proportional to kinase activity. This provides a highly sensitive, non-radioactive readout to quantify the IC50 of the synthesized ATP-competitive inhibitors[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized thieno[3,2-d]pyrimidine inhibitor in 100% DMSO, then dilute 1:10 in Kinase Buffer to create a 10-point dose-response curve (final DMSO concentration in assay must be ≤1% to prevent enzyme denaturation).

  • Kinase Reaction:

    • In a 384-well white microplate, combine 2 µL of the inhibitor dilution with 2 µL of the target kinase (e.g., PI3Kα or FAK) pre-diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

    • Initiate the reaction by adding 1 µL of an ATP/Substrate mix (ATP concentration should be set at the empirically determined Km for the specific kinase to accurately assess competitive inhibition).

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

    • Read luminescence on a microplate reader (e.g., EnVision or Synergy).

  • Self-Validation (QC): Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Fit the luminescence data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1/2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Oncogenesis Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Blocks ATP Binding Cleft

Fig 1. Inhibition of the PI3K/AKT/mTOR signaling pathway by thieno[3,2-d]pyrimidine derivatives.

Workflow Chlorination Chlorination (POCl3, Reflux) SNAr SNAr Substitution (Amines/Anilines) Chlorination->SNAr C4-Cl Intermediate Derivatives Target Library (Kinase Inhibitors) SNAr->Derivatives Affinity Pocket Binding Derivatives->Assay IC50 Determination

Fig 2. Standard derivatization workflow for 2-Methoxythieno[3,2-d]pyrimidin-4-ol based kinase inhibitors.

References

  • Yang, X., et al. (2019). "Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors." Chemical Biology & Drug Design.[Link][1]

  • Bodige, S., et al. (2018). "Design, Synthesis and Biological Evaluation of Novel Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines as PI3 Kinase Inhibitors." Anti-Cancer Agents in Medicinal Chemistry.[Link][2]

  • Lee, J., et al. (2021). "Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3." Journal of Medicinal Chemistry.[Link][3]

  • Lv, Y., et al. (2019). "Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors." Molecules (MDPI).[Link][4]

Sources

Method

Application Note: Protocol for Using 2-Methoxythieno[3,2-d]pyrimidin-4-ol in Cell-Based Assays

This application note provides a rigorous technical protocol for the handling, preparation, and cell-based evaluation of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (and its tautomer 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one)....

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a rigorous technical protocol for the handling, preparation, and cell-based evaluation of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (and its tautomer 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one).

Based on the thieno[3,2-d]pyrimidine scaffold's established role as a "privileged structure" in medicinal chemistry, this compound is primarily utilized as a fragment-based lead , a synthetic intermediate , or a negative control in kinase and phosphodiesterase (PDE) inhibitor discovery programs.

Introduction & Biological Context

2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9 or related analogs) represents a core heterocyclic scaffold that mimics the purine ring of Adenosine Triphosphate (ATP). Consequently, its primary biological utility lies in ATP-competitive inhibition .

  • Mechanism of Action (MoA): The thieno[3,2-d]pyrimidine core binds to the hinge region of kinases (e.g., FAK, FLT-3, CDK7, RIPK2 ) or the catalytic domain of PDEs. The 2-methoxy substituent often acts as a hydrogen bond acceptor or occupies a specific hydrophobic pocket (e.g., the ribose binding pocket).

  • Tautomerism Alert: In aqueous solution and physiological pH, this compound exists in equilibrium between the enol form (-ol) and the keto form (-one) . Protocols must account for this behavior regarding solubility and protonation states.

  • Application: This protocol is designed for researchers assessing the intrinsic cytotoxicity of the scaffold or its baseline inhibitory potential before derivatization.

Chemical Properties & Preparation

Physicochemical Data
PropertySpecificationNotes
Molecular Weight ~182.20 g/mol Fragment-sized molecule.[1]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic core; requires organic co-solvent.
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for biological stocks.
Stability HighThermally stable; resistant to hydrolysis at neutral pH.
Appearance Off-white to yellow solidMay fluoresce under UV light.
Stock Solution Preparation (Standard: 10 mM)

Objective: Create a stable, precipitation-free stock solution.

  • Weighing: Accurately weigh 1.82 mg of compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

    • Critical Step: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock through a 0.22 µm filter unless necessary, as the compound may bind to nylon/cellulose membranes. If filtration is required, use PTFE (Teflon) or PVDF filters.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Protocol: Cell Viability & Cytotoxicity (MTT Assay)

Purpose: To determine the


 or Maximum Tolerated Dose (MTD) of the scaffold. Thienopyrimidines can exhibit off-target cytotoxicity.
Materials[1][2][3][4][5][6][7][8]
  • Cell Lines: HeLa (Cervical), Jurkat (Leukemia), or HEK293 (Control).

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology
  • Seeding:

    • Adherent cells (HeLa): Seed 5,000 cells/well in 96-well plates in 100 µL media. Incubate for 24 hours to allow attachment.

    • Suspension cells (Jurkat): Seed 10,000 cells/well in 100 µL media on the day of treatment.[2]

  • Compound Dilution (Serial Dilution Block):

    • Prepare a 200 µM working solution by diluting the 10 mM DMSO stock 1:50 in culture media (pre-warmed).

    • Perform 1:2 serial dilutions in media to generate concentrations: 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM.

    • Control: Include a "Vehicle Only" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin or Staurosporine).

  • Treatment:

    • Aspirate old media (for adherent cells) and add 100 µL of compound-containing media.

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
  • Readout (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Remove media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm .

Experimental Protocol: Functional Kinase Inhibition (Western Blot)

Purpose: To assess if the 2-methoxythieno[3,2-d]pyrimidin-4-ol core engages kinase targets (e.g., PI3K/Akt pathway) at high concentrations.

Rationale

Thienopyrimidines are structural isosteres of purines.[3] Even without elaborate side chains, the core may weakly inhibit upstream kinases. We monitor p-Akt (Ser473) as a downstream readout of PI3K/PDK1 inhibition.

Workflow
  • Starvation: Seed cells (e.g., MDA-MB-231) in 6-well plates. Once 80% confluent, wash with PBS and switch to serum-free media for 16 hours. This reduces basal phosphorylation.

  • Pre-treatment: Treat cells with 2-Methoxythieno[3,2-d]pyrimidin-4-ol (at 10 µM and 50 µM ) for 2 hours .

    • Controls: DMSO (Negative), Wortmannin or LY294002 (Positive PI3K inhibitors).

  • Stimulation: Stimulate cells with EGF (50 ng/mL) or Insulin for 15 minutes to induce phosphorylation.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (

    
    , NaF). Lyse in RIPA buffer.
    
  • Immunoblotting:

    • Primary Antibody: Anti-p-Akt (Ser473) (1:1000).

    • Loading Control: Anti-Total-Akt or Anti-

      
      -Actin.
      
    • Expectation: If the scaffold binds the ATP pocket, p-Akt signal will decrease relative to the DMSO+EGF control.

Visualizations & Logic Maps

Experimental Workflow Diagram

This diagram outlines the critical path from stock preparation to data acquisition, highlighting safety and stability checkpoints.

G cluster_Assays Assay Selection Stock Stock Prep (10mM in DMSO) QC Solubility Check (Vortex/Sonicate) Stock->QC Dissolve QC->Stock Precipitate? Heat to 37°C Dilution Serial Dilution (Media + <0.5% DMSO) QC->Dilution Pass MTT Cytotoxicity (MTT / 72h) Dilution->MTT Chronic Exposure WB Kinase Inhibition (Western Blot / 2h) Dilution->WB Acute Exposure Analysis Data Analysis (IC50 Calculation) MTT->Analysis WB->Analysis

Caption: Workflow for evaluating 2-Methoxythieno[3,2-d]pyrimidin-4-ol, ensuring solubility before assay commitment.

Mechanism of Action: ATP Competition

The following diagram illustrates the competitive inhibition logic common to thienopyrimidine scaffolds.

Pathway Kinase Target Kinase (e.g., FAK, CDK7) Phospho Phosphorylated Substrate Kinase->Phospho Catalysis ATP ATP (Natural Substrate) ATP->Kinase Binds Hinge Compound 2-Methoxythieno... (Scaffold) Compound->Kinase Competes for Hinge Compound->Phospho Blocks Substrate Protein Substrate Substrate->Kinase

Caption: Competitive inhibition model. The thienopyrimidine scaffold competes with ATP for the kinase hinge region.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is hydrophobic ("Brick dust").Do not exceed 100 µM in media. Ensure DMSO concentration is constant (0.5%) across all wells.
Inconsistent IC50 Evaporation of edge wells.Use water/PBS in the outer wells of the 96-well plate (Edge Effect).
Autofluorescence Thienopyrimidines can be fluorescent.If using a fluorescence readout (e.g., AlamarBlue), check background fluorescence of the compound alone. Switch to luminescent (CellTiter-Glo) or colorimetric (MTT) assays.
Low Potency Scaffold lacks binding groups.The unsubstituted "ol" form is a weak binder. It is normal to see

. Use it as a starting point for SAR (Structure-Activity Relationship) studies.

References

  • Sim, T., et al. (2021).[4] "Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors." Journal of Medicinal Chemistry, 64(16), 11934-11957.[4]

  • Pei, H., et al. (2012). "Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening." Bioorganic & Medicinal Chemistry Letters, 22(12), 4023-4027.[5]

  • Rashad, A. E., et al. (2013). "Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines." Bioorganic & Medicinal Chemistry, 21, 1-10.

  • Fluorochem Ltd. (2023). "Safety Data Sheet: 2-Methylthieno[3,2-d]pyrimidin-4-ol." Fluorochem Product Documentation.

  • Sigma-Aldrich. (2023). "Product Specification: 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one." Merck/Sigma-Aldrich.

Sources

Application

Application Notes and Protocols for 2-Methoxythieno[3,2-d]pyrimidin-4-ol in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery The thieno[3,2-d]pyrimidine core is a heterocyclic aromatic compound that h...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The thieno[3,2-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, rich in nitrogen and sulfur heteroatoms, serves as an excellent scaffold for developing potent and selective ligands for a variety of biological targets. This scaffold is considered a "privileged structure" due to its ability to interact with multiple, unrelated receptor types and enzymes through diverse non-covalent interactions. Derivatives of thieno[3,2-d]pyrimidine have been extensively investigated and have shown a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties. A key area of application for this scaffold is in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

This document provides a detailed guide on the potential applications of a specific derivative, 2-Methoxythieno[3,2-d]pyrimidin-4-ol , in medicinal chemistry research. While this specific molecule may be a novel or less-studied entity, its structural features suggest plausible and exciting avenues for investigation, primarily as a kinase inhibitor. The following sections will detail a proposed synthesis, potential biological targets, and comprehensive protocols for its evaluation.

Proposed Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

The synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol can be approached through a multi-step process starting from a readily available thiophene derivative. The following protocol is a proposed route based on established methods for the synthesis of the thieno[3,2-d]pyrimidine core.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

  • To a solution of methyl 2-cyano-3,3-bis(methylthio)acrylate in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield methyl 3-aminothiophene-2-carboxylate.

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4-ol core

  • Reflux a mixture of methyl 3-aminothiophene-2-carboxylate and formamide for 18 hours.

  • Cool the reaction mixture to room temperature, resulting in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain thieno[3,2-d]pyrimidin-4-ol.

Step 3: Introduction of the 2-Methoxy group

  • This step would likely involve a nucleophilic aromatic substitution or a more complex multi-step process starting from a 2-halo-thieno[3,2-d]pyrimidin-4-ol precursor. A plausible route involves the chlorination of the 2-position followed by methoxylation.

    • 2-Chlorination: Treat thieno[3,2-d]pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • Methoxylation: React the resulting 2-chloro derivative with sodium methoxide in methanol to yield the final product, 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Purification and Characterization:

  • The final compound should be purified by recrystallization or column chromatography.

  • Characterization and confirmation of the structure should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Many derivatives have shown potent activity against various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (BTK), which are implicated in cancer and inflammatory disorders. The 4-ol (or 4-oxo) tautomer of the thieno[3,2-d]pyrimidine core can act as a hydrogen bond donor and acceptor, which is a common feature in ATP-competitive kinase inhibitors that bind to the hinge region of the kinase domain. The 2-methoxy substituent can provide additional interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.

Potential Molecular Targets and Signaling Pathways

Given the structural similarities to known kinase inhibitors, 2-Methoxythieno[3,2-d]pyrimidin-4-ol is a prime candidate for screening against a panel of cancer-related kinases. A particularly relevant pathway to investigate is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in human cancers and plays a critical role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Methoxythieno[3,2-d]pyrimidin-4-ol Inhibitor->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of the PI3K signaling pathway.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activity of 2-Methoxythieno[3,2-d]pyrimidin-4-ol as a potential kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of the compound against a specific kinase, such as PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-GST antibody and d2-labeled PIP3)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of 2-Methoxythieno[3,2-d]pyrimidin-4-ol in DMSO, and then dilute further in assay buffer.

  • In a 384-well plate, add the compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the PI3Kα enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol measures the effect of the compound on the proliferation of a cancer cell line known to have a dysregulated PI3K pathway (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Methoxythieno[3,2-d]pyrimidin-4-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle controls (DMSO).

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Synthesis Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (HTRF) Characterization->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellAssay Cell Proliferation Assay (MTT) IC50->CellAssay GI50 Determine GI50 Value CellAssay->GI50

Caption: A generalized workflow for the synthesis and biological evaluation of the compound.

Data Summary and Interpretation

The data obtained from the in vitro and cell-based assays should be carefully analyzed to determine the potential of 2-Methoxythieno[3,2-d]pyrimidin-4-ol as a drug candidate.

Assay Type Parameter Description Example Target Value
In Vitro Kinase Assay IC₅₀The concentration of the compound required to inhibit 50% of the kinase activity.< 100 nM for high potency
Cell Proliferation Assay GI₅₀The concentration of the compound required to inhibit 50% of cell growth.< 1 µM for significant cellular activity

A potent IC₅₀ value against the target kinase, coupled with a low GI₅₀ value in a relevant cancer cell line, would provide strong evidence for the on-target activity of the compound and warrant further investigation, including selectivity profiling against other kinases and in vivo efficacy studies.

Conclusion

2-Methoxythieno[3,2-d]pyrimidin-4-ol represents a promising starting point for a medicinal chemistry program. Its thieno[3,2-d]pyrimidine core is a validated scaffold for kinase inhibition, and the proposed synthetic route is feasible based on established chemical literature. The protocols outlined in this document provide a clear path for its synthesis, purification, and biological evaluation. Successful execution of these studies could lead to the development of a novel and potent inhibitor of a clinically relevant kinase, with potential applications in oncology and beyond.

References

  • Title: Thienopyrimidine: A Privileged Scaffold in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]

  • Title: A Review on Recent Advances and versatile applications of Thienopyrimidine Analogs. Source: Bioorganic Chemistry. URL: [Link]

  • Title: A comprehensive review on the recent advances of thieno[3,2-d]pyrimidine derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel Thieno[3,2-d]pyrimidine Derivatives as Potent and Selective Bruton’s Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology. URL: [Link]

Method

HPLC and NMR techniques for analyzing 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Application Note: AN-2026-TMP High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol Abstract This application note details the analytical char...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-TMP High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

Abstract

This application note details the analytical characterization of 2-Methoxythieno[3,2-d]pyrimidin-4-ol , a critical scaffold in the development of kinase inhibitors (e.g., PI3K, EGFR) and anti-microbial agents. Due to the fused thienopyrimidine core, this molecule exhibits keto-enol tautomerism that complicates standard analysis. This guide provides a robust Reverse-Phase HPLC (RP-HPLC) method for purity assessment and a comprehensive NMR protocol for structural validation, specifically addressing the resolution of tautomeric ambiguities.

Introduction & Chemical Context

2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: N/A for specific derivative, structurally related to CAS 16234-10-9) is a bicyclic heteroaromatic compound.

  • Structural Challenge (Tautomerism): While nomenclature often refers to the "4-ol" (enol) form, in solution (polar solvents like DMSO or MeOH), the molecule exists predominantly as the 4-oxo (amide) tautomer, formally named 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one .

  • Analytical Consequence:

    • HPLC: The rapid exchange between tautomers can cause peak broadening or splitting if the mobile phase pH is near the pKa of the N3 proton (typically pKa ~8-9). Acidic conditions are required to stabilize the neutral form.

    • NMR: The H-4 proton is absent. Instead, a broad exchangeable proton (N-H) is typically observed in DMSO-d6.

Part 1: HPLC Method Development

Objective: Achieve baseline resolution of the target molecule from synthetic impurities (e.g., unreacted methyl thiophene-3-carboxylate derivatives) with a tailing factor < 1.2.

Experimental Conditions
ParameterRecommended ConditionRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the basic pyrimidine nitrogen, improving peak shape.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Low pH suppresses the ionization of the N3-H (amide), keeping the molecule neutral and reducing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for fused heterocycles.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nm (primary) and 230 nm254 nm targets the aromatic thienopyrimidine core; 230 nm detects non-aromatic impurities.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Protocol

System Dwell Time: ~1.0 mL (Adjust based on instrument)

Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
2.05%Isocratic hold to elute polar salts
15.095%Linear gradient to elute target
18.095%Wash lipophilic impurities
18.15%Return to initial conditions
23.05%Re-equilibration
Troubleshooting & Optimization
  • Split Peaks: If "doublet" peaks appear, the pH is likely too close to the pKa. Increase acid concentration to 0.1% TFA (Trifluoroacetic acid) to force the neutral state.

  • Broadening: Ensure the sample is dissolved in the starting mobile phase (5% ACN) or DMSO. Dissolving in 100% ACN can cause "solvent effect" band broadening upon injection.

Part 2: NMR Characterization Protocol

Objective: Unambiguous structural assignment distinguishing the O-methyl group and the thienopyrimidine core.

Sample Preparation
  • Solvent: DMSO-d6 is the mandatory solvent.

    • Why? The molecule is poorly soluble in CDCl3. DMSO-d6 also slows down proton exchange, allowing the N-H proton to be visualized (often invisible in Methanol-d4).

  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Expected 1H NMR Data (500 MHz, DMSO-d6)
Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
12.5 - 12.8 Broad Singlet (br s)1HN3-H Confirms the 4-oxo (amide) tautomer. If this were the pure enol form, an -OH would typically be sharper or absent due to rapid exchange.
8.0 - 8.1 Doublet (d, J~5.0 Hz)1HH-7 Thiophene ring proton (alpha to Sulfur). Deshielded by the aromatic ring current.
7.2 - 7.4 Doublet (d, J~5.0 Hz)1HH-6 Thiophene ring proton (beta to Sulfur).
3.9 - 4.0 Singlet (s)3H-OCH3 The methoxy group at Position 2.[1] Sharp singlet, diagnostic of purity.
13C NMR & 2D Validation
  • Carbonyl Carbon (C-4): Look for a signal ~158-165 ppm. A shift >160 ppm strongly supports the C=O (keto) form over the C-OH (enol).

  • HMBC Experiment: Crucial for connecting the Methoxy protons (3.9 ppm) to the C-2 carbon (~155-160 ppm) to verify regiochemistry (ensuring methylation didn't occur at N3).

Part 3: Integrated Analytical Workflow

The following diagram illustrates the decision matrix for analyzing thienopyrimidine derivatives, ensuring scientific integrity from synthesis to final validation.

AnalysisWorkflow Start Crude Synthesis Product (2-Methoxythieno[3,2-d]pyrimidin-4-ol) Solubility Solubility Check (DMSO vs MeOH) Start->Solubility HPLC_Screen HPLC-UV Screen (0.1% Formic Acid/ACN) Solubility->HPLC_Screen Dilute 1mg/mL Purity_Check Purity > 95%? HPLC_Screen->Purity_Check Prep_HPLC Purification (Prep-HPLC or Recrystallization) Purity_Check->Prep_HPLC No NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) Purity_Check->NMR_Prep Yes Prep_HPLC->HPLC_Screen Re-analyze H1_NMR 1H NMR Acquisition (Check N-H vs O-H) NMR_Prep->H1_NMR Tautomer_ID Tautomer Verification (Broad ~12.5ppm = Oxo form) H1_NMR->Tautomer_ID Final_QC Final QC Report (CoA Generation) Tautomer_ID->Final_QC Confirmed

Figure 1: Analytical workflow for the purification and structural validation of thienopyrimidine derivatives.

References

  • Thienopyrimidine Synthesis & Activity

    • Title: 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives.[2]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • NMR Solvent Data & Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[3]

    • Source: Organometallics (ACS), 2010.
    • URL:[Link]

  • Tautomerism in Heterocycles

    • Title: Synthesis and Biological Evalu
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General HPLC Methodologies

    • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines.
    • Source: MDPI, 2025.
    • URL:[Link]

Sources

Application

The Development and Application of 2-Methoxythieno[3,2-d]pyrimidin-4-ol Based Chemical Probes: A Technical Guide for Researchers

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, owing to its structural similarity to native purines, which allows it to interact with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, owing to its structural similarity to native purines, which allows it to interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology, by targeting key cellular signaling pathways.[2][3][4][5][6] This guide provides an in-depth exploration of the development and application of chemical probes based on the 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold, a promising platform for investigating complex biological processes.

Introduction: The Rationale for 2-Methoxythieno[3,2-d]pyrimidin-4-ol as a Chemical Probe Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context.[7] The 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold was selected for probe development based on several key features. The thienopyrimidine core is a known "hinge-binding" motif for many protein kinases, a critical class of enzymes often dysregulated in cancer.[3] The 2-methoxy and 4-oxo/hydroxy groups provide key hydrogen bonding interactions within an ATP-binding pocket, while also offering synthetic handles for the attachment of reporter tags (e.g., fluorophores) or affinity labels (e.g., biotin) with minimal disruption to the core binding pharmacophore.

This guide will detail the synthetic strategies for creating these probes, protocols for their application in cell-based assays, and methodologies for target identification and validation, thereby providing researchers with a comprehensive toolkit to leverage these novel chemical probes in their own investigations.

PART 1: Synthesis of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol Core and Probe Analogs

The synthesis of the core scaffold and its subsequent derivatization into functional chemical probes is a multi-step process that requires careful planning and execution. The general approach involves the construction of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the 2-methoxy group and subsequent attachment of a linker for probe functionalization.

1.1: Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

The synthesis of the thieno[3,2-d]pyrimidin-4-one core typically begins with the construction of a substituted 3-aminothiophene-2-carboxylate.[3][8] This is often achieved through the versatile Gewald reaction.

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is adapted from established procedures for synthesizing the aminothiophene precursor.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the desired ketone or aldehyde (1.0 eq), methyl 2-mercaptoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Base Addition: To this suspension, add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is the desired 3-aminothiophene-2-carboxylate derivative.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product.

Protocol 2: Cyclization to the Thieno[3,2-d]pyrimidin-4-one Core

The cyclization of the aminothiophene precursor is a critical step in forming the pyrimidinone ring.

  • Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, dissolve the synthesized methyl 3-aminothiophene-2-carboxylate (1.0 eq) in an excess of formamide.

  • Microwave Irradiation: Heat the mixture using microwave irradiation to 180-200 °C for 15-30 minutes.[8]

  • Work-up: After cooling, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • Purification: Wash the collected solid with water and then a cold organic solvent like ethanol or diethyl ether to remove residual formamide. Further purification can be achieved by recrystallization.

1.2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine Intermediate

A key intermediate for the synthesis of the desired 2-methoxy derivative is the 2,4-dichloro analog.[9][10]

Protocol 3: Chlorination of the Thieno[3,2-d]pyrimidin-4-one Core

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap for HCl, suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline or dimethylformamide (DMF).[9]

  • Reaction: Heat the mixture to reflux (around 110-120 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring.

  • Purification: The precipitated 2,4-dichlorothieno[3,2-d]pyrimidine can be collected by filtration, washed thoroughly with water, and dried.

1.3: Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and Probe Precursors

The 2,4-dichloro intermediate allows for the selective introduction of the methoxy and hydroxyl groups.

Protocol 4: Selective Methoxylation and Hydrolysis

  • Methoxylation: Dissolve the 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in methanol. Add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise at 0 °C. The greater reactivity of the 4-chloro position should lead to its preferential substitution.

  • Hydrolysis: To introduce the 4-ol, the resulting 2-chloro-4-methoxythieno[3,2-d]pyrimidine can be subjected to hydrolysis, for instance, by heating in an aqueous acidic or basic solution. Alternatively, direct displacement of the 4-chloro group with a protected hydroxylamine followed by deprotection can be employed.

  • Final Methoxy Group Introduction: The remaining 2-chloro group can then be displaced by methoxide by heating with an excess of sodium methoxide in methanol.

To create a precursor for probe attachment, a linker with a terminal functional group (e.g., an amine or an alkyne) can be attached at a suitable position, often at the N-3 position of the pyrimidinone ring or by modifying a substituent on the thiophene ring.

1.4: Functionalization into Chemical Probes

With a suitable linker in place, the final step is the attachment of a reporter or affinity tag.

Protocol 5: Biotinylation for Affinity-Based Applications

This protocol describes the conjugation of a biotin moiety to an amine-functionalized probe precursor.

  • Activation of Biotin: Dissolve N-hydroxysuccinimide (NHS)-activated biotin (1.1 eq) in anhydrous DMF.

  • Coupling Reaction: To a solution of the amine-functionalized 2-Methoxythieno[3,2-d]pyrimidin-4-ol derivative (1.0 eq) in anhydrous DMF, add the activated biotin solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to facilitate the reaction.

  • Reaction and Purification: Stir the reaction at room temperature overnight. The biotinylated probe can be purified by reverse-phase HPLC.

Protocol 6: Fluorescent Labeling for Imaging Applications

This protocol outlines the attachment of a fluorescent dye to an alkyne-functionalized probe precursor via "click chemistry."[11]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the alkyne-functionalized probe (1.0 eq), a fluorescent azide (e.g., a Cy5-azide or fluorescein-azide) (1.2 eq), a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or BTTAA) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Reaction: Vortex the mixture to ensure homogeneity and allow it to react at room temperature for 1-4 hours, protected from light.

  • Purification: The fluorescently labeled probe can be purified by reverse-phase HPLC.

PART 2: Application of 2-Methoxythieno[3,2-d]pyrimidin-4-ol Based Probes in Cellular Assays

Once synthesized and purified, these chemical probes can be employed in a variety of cell-based assays to investigate their biological effects and identify their cellular targets.

2.1: Cellular Proliferation and Cytotoxicity Assays

A fundamental first step in characterizing a new chemical probe is to assess its impact on cell viability and proliferation.

Protocol 7: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol probe or its parent compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2.2: Target Engagement and Cellular Imaging

Fluorescently labeled probes can be used to visualize their subcellular localization and to confirm target engagement in intact cells.

Protocol 8: Confocal Microscopy for Subcellular Localization

  • Cell Culture and Treatment: Grow cells on glass-bottom dishes or coverslips. Treat the cells with the fluorescently labeled probe at a suitable concentration (typically in the low micromolar range) for a defined period.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If necessary for visualizing intracellular targets, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstaining: To visualize cellular compartments, counterstain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Imaging: Mount the coverslips on microscope slides and image using a confocal microscope with the appropriate laser lines and emission filters for the probe and counterstains.

2.3: Target Identification and Validation

Biotinylated probes are invaluable tools for identifying the cellular binding partners of the parent compound through affinity purification followed by mass spectrometry.

Protocol 9: Affinity Purification of Probe-Target Complexes

  • Cell Lysis: Treat cultured cells with the biotinylated probe or a vehicle control. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysates with streptavidin-coated magnetic beads or agarose resin to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

Protocol 10: Target Identification by Mass Spectrometry

  • Protein Digestion: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were specifically pulled down by the biotinylated probe compared to the control.

Data Presentation and Visualization

Quantitative Data Summary
Compound Target Kinase (Example) IC₅₀ (nM) Cell Line (Example) GI₅₀ (µM)
Parent CompoundKinase X150HeLa2.5
Biotinylated ProbeKinase X200HeLa3.1
Fluorescent ProbeKinase X180HeLa2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflows and Signaling Pathways

Diagram 1: Chemical Probe Development Workflow

G A Synthesis of Thienopyrimidine Core B Functionalization with Linker A->B Chemical Modification C Attachment of Reporter/Affinity Tag B->C Conjugation D Purification and Characterization C->D HPLC

Caption: A generalized workflow for the development of thienopyrimidine-based chemical probes.

Diagram 2: Target Identification Workflow

G A Cell Treatment with Biotinylated Probe B Cell Lysis A->B C Affinity Purification with Streptavidin Beads B->C D Elution of Bound Proteins C->D E SDS-PAGE and In-Gel Digestion D->E F LC-MS/MS Analysis E->F G Target Protein Identification F->G G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Probe Target (e.g., Kinase X) Probe Target (e.g., Kinase X) Receptor Tyrosine Kinase->Probe Target (e.g., Kinase X) Activates Downstream Signaling Downstream Signaling Probe Target (e.g., Kinase X)->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Chemical Probe Chemical Probe Chemical Probe->Probe Target (e.g., Kinase X) Inhibits

Caption: An illustrative diagram of a signaling pathway that can be investigated using a 2-Methoxythieno[3,2-d]pyrimidin-4-ol based chemical probe.

Conclusion and Future Perspectives

The 2-Methoxythieno[3,2-d]pyrimidin-4-ol scaffold represents a versatile and potent platform for the development of novel chemical probes. The synthetic routes and application protocols detailed in this guide provide a solid foundation for researchers to create and utilize these tools to dissect complex biological processes. Future work will focus on expanding the library of functionalized probes to include photo-crosslinkers for covalent target capture and developing probes with improved cell permeability and in vivo stability. The continued development of such sophisticated chemical tools will undoubtedly accelerate our understanding of disease mechanisms and aid in the discovery of new therapeutic strategies.

References

  • Lee, H. S., & Park, S. B. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PMC. Retrieved from [Link]

  • Li, Q., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. ACS Omega. Retrieved from [Link]

  • Park, S., et al. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis of Novel Biocompatible Thienopyrimidine Chromophores with Aggregation-Induced Emission Sensitive to Molecular Aggregation. PMC. Retrieved from [Link]

  • Tashkandi, H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Retrieved from [Link]

  • Fortin, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Retrieved from [Link]

  • TheraIndx. (n.d.). Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. ACS Omega. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Chen, Y., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Loidreau, Y., et al. (2014). Design, synthesis and biological evaluation of new classes of thieno [3,2-d]pyrimidines as VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Teixeira, C., et al. (2022). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • S. K, S., & G, R. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Retrieved from [Link]

  • Zhang, H., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-ones. MDPI. Retrieved from [Link]

  • Singh, V., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Retrieved from [Link]

  • Lee, H. S., & Park, S. B. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Gellis, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI. Retrieved from [Link]

  • Goudar, V., et al. (2014). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Large-scale synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol for in vivo studies.

Application Note: Large-Scale Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol for In Vivo Studies Executive Summary The compound 2-Methoxythieno[3,2-d]pyrimidin-4-ol (also known as 2-methoxythieno[3,2-d]pyrimidin-4(3H)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol for In Vivo Studies

Executive Summary

The compound 2-Methoxythieno[3,2-d]pyrimidin-4-ol (also known as 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one) is a critical pharmacophore and intermediate in the synthesis of PI3K inhibitors (e.g., analogues of GDC-0941) and other kinase-targeted therapeutics. For in vivo efficacy and toxicology studies, kilogram-scale quantities of this intermediate are often required with high purity (>98%) and strict control over heavy metal and residual solvent limits.

This guide details a Process-Optimized Synthetic Route designed for scalability, safety, and atom economy. Unlike traditional routes relying on phosphorus oxychloride (POCl₃) mediated chlorination and subsequent hydrolysis, we recommend a Direct Cyclization Strategy using O-methylisourea. This approach minimizes hazardous waste streams, reduces step count, and yields a product suitable for biological evaluation.

Strategic Route Selection

Two primary pathways exist for synthesizing the target scaffold.[1][2][3] The selection depends on raw material availability and waste disposal capabilities.

Route A: The Direct Cyclization (Recommended)
  • Mechanism: Condensation of methyl 3-aminothiophene-2-carboxylate with O-methylisourea hemisulfate.

  • Advantages: Single chemical step, avoids POCl₃, no phosphate waste, mild conditions, high throughput.

  • Suitability: Ideal for GMP and GLP scale-up.

Route B: The Classical Chlorination (Legacy)
  • Mechanism: Urea cyclization

    
     Dione 
    
    
    
    POCl₃ Chlorination
    
    
    Methoxide displacement
    
    
    Acid Hydrolysis.
  • Disadvantages: 4 steps, generation of hazardous phosphorus waste, energetic exotherms, difficult regiocontrol during hydrolysis.

  • Suitability: Used only when O-methylisourea is unavailable.

Chemical Reaction Scheme

ReactionScheme cluster_legend Reaction Conditions SM1 Methyl 3-aminothiophene- 2-carboxylate (CAS: 22288-78-4) Intermediate Guanidinyl Intermediate SM1->Intermediate Nucleophilic Addition Reagent O-Methylisourea Hemisulfate (CAS: 52328-05-9) Reagent->Intermediate Base Base (NaOMe) Solvent (MeOH) Base->Intermediate Product 2-Methoxythieno[3,2-d] pyrimidin-4-ol (Target) Intermediate->Product Cyclization (-MeOH) Info Temp: Reflux (65°C) Time: 12-16 h Yield: 75-85%

Caption: One-pot cyclization strategy utilizing O-methylisourea to construct the pyrimidine ring with the 2-methoxy substituent in place.

Detailed Experimental Protocol (Route A)

Materials & Equipment
  • Reactor: 20 L Glass-lined reactor (or 5 L jacketed flask for pilot runs) with overhead stirring and reflux condenser.

  • Reagents:

    • Methyl 3-aminothiophene-2-carboxylate (1.0 equiv).[4]

    • O-Methylisourea hemisulfate (1.5 equiv).

    • Sodium Methoxide (NaOMe), 25-30% solution in MeOH (3.0 equiv).

    • Methanol (HPLC Grade, 10 vol).

    • Glacial Acetic Acid (for quenching).

Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge the reactor with Methanol (10 volumes relative to limiting reagent).

  • Add Methyl 3-aminothiophene-2-carboxylate (SM) while stirring. Ensure complete dissolution.

  • Add O-Methylisourea hemisulfate solid in portions at ambient temperature (20–25°C). Note: Mild endotherm may be observed.

  • Add Sodium Methoxide solution dropwise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 30°C to prevent side reactions.

  • Heat the mixture to reflux (approx. 65°C) and stir for 12–16 hours.

Step 2: Monitoring (IPC - In-Process Control)

  • Method: HPLC or TLC (50% EtOAc/Hexanes).

  • Specification: >98% conversion of SM. The intermediate guanidine species should also be consumed.

Step 3: Workup & Isolation [5]

  • Cool the reaction mixture to 20°C.

  • Concentrate the mixture under reduced pressure to remove approx. 70-80% of the Methanol.

  • Dilute with Water (10 volumes). The product exists as a sodium salt in the alkaline solution.

  • Acidify slowly with Glacial Acetic Acid to pH 5–6.

    • Observation: The product will precipitate as a white to off-white solid.[1]

    • Caution: Control foaming if carbonates were used.

  • Cool the slurry to 0–5°C and age for 2 hours to maximize yield.

  • Filter the solid using a centrifuge or Nutsche filter.

  • Wash the cake with cold Water (3 x 2 vol) followed by cold Ethanol (1 x 1 vol) to remove residual moisture and impurities.

Step 4: Drying

  • Dry in a vacuum oven at 45–50°C for 24 hours.

  • LOD (Loss on Drying): Target < 0.5%.

Purification & Quality Control

For in vivo studies, the "crude" precipitated material often requires upgrading to remove trace isomers or inorganic salts.

Recrystallization Protocol
  • Suspend the crude solid in Ethanol/Water (80:20, 15 vol).

  • Heat to reflux until a clear solution is obtained.

  • Treat with activated carbon (5 wt%) for 30 minutes to remove color bodies (optional). Filter hot through Celite.

  • Cool slowly to room temperature, then to 0°C.

  • Filter the crystals and wash with cold Ethanol.

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254 nm)≥ 98.5% (No single impurity > 0.5%)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure (OCH₃ singlet ~3.9 ppm)
Residual Solvents GC-HeadspaceMeOH < 3000 ppm, EtOH < 5000 ppm
Heavy Metals ICP-MSPd < 10 ppm (if Pd used in precursors), Pb < 5 ppm
Water Content Karl Fischer< 1.0%

Process Flow Diagram

ProcessFlow Start Start: Raw Material Charging Reaction Reaction: Reflux in MeOH (16h, 65°C) Start->Reaction Conc Concentration: Remove 80% MeOH Reaction->Conc Quench Quench/Precipitation: Add Water, Adjust pH 5-6 (Acetic Acid) Conc->Quench Filter Filtration & Wash: Water/Cold EtOH Quench->Filter Dry Drying: Vacuum Oven 50°C Filter->Dry QC QC Analysis: HPLC, NMR, KF Dry->QC QC->Reaction Fail (Reprocess) Release Release for In Vivo Study QC->Release Pass

Caption: Operational workflow for the isolation of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Troubleshooting & Causality

  • Issue: Low Yield (<60%)

    • Cause: Incomplete cyclization or loss of product during filtration (solubility in mother liquor).

    • Fix: Ensure pH is strictly adjusted to the isoelectric point (typically pH 5-6). If pH is too low (<3), the protonated pyrimidine becomes soluble.

  • Issue: Impurity at RRT 0.9

    • Cause: Unreacted intermediate (guanidine derivative) or hydrolysis of the methoxy group (to the 2,4-dione).

    • Fix: Extend reflux time. Avoid strong acids during workup to prevent hydrolysis of the 2-methoxy group.

  • Issue: Coloration (Pink/Brown)

    • Cause: Oxidation of the thiophene ring or trace metal contamination.

    • Fix: Perform reaction under Nitrogen atmosphere. Use activated carbon during recrystallization.

References

  • Synthesis of Thienopyrimidines: Process for Making Thienopyrimidine Compounds.[2][6][7][8] Patent US 8,354,528 B2. (Describes the general cyclization and chlorination strategies for this scaffold).

  • Cyclization Methodology: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. (Provides experimental details on similar Gewald reaction-derived heterocycles).

  • Starting Material Properties: Methyl 3-aminothiophene-2-carboxylate CAS 22288-78-4.[1][4] ChemicalBook. (Physical properties and safety data).

  • Hydrolysis Selectivity: Selective Hydrolysis of 2,4-Diaminopyrimidine Systems. Journal of Organic Chemistry.[9] (Discusses the regioselectivity of hydrolysis in pyrimidine systems, relevant for Route B).

Sources

Application

Application Note: Precision Engineering of the Thieno[3,2-d]pyrimidine Scaffold

From Core Synthesis to Kinase Inhibitor Design Executive Summary & Strategic Value The thieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere for purine a...

Author: BenchChem Technical Support Team. Date: March 2026

From Core Synthesis to Kinase Inhibitor Design

Executive Summary & Strategic Value

The thieno[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, acting as a bioisostere for purine and quinazoline ring systems. Its structural rigidity and specific electronic distribution make it an ideal template for developing ATP-competitive kinase inhibitors (e.g., Pictilisib/GDC-0941 for PI3K, Galunisertib analogs).

Unlike the electron-deficient quinazoline scaffold, the fused thiophene ring in thieno[3,2-d]pyrimidine introduces an electron-rich sector, allowing for unique regioselective functionalization strategies. This guide details the "Design-Make-Test" cycle for this scaffold, focusing on overcoming the reactivity dichotomy between the electrophilic pyrimidine ring and the nucleophilic thiophene ring.

Key Applications
  • Kinase Inhibition: PI3K (Class I), mTOR, EGFR, CDK7.

  • Epigenetic Modulation: EZH2 inhibitors.[1]

  • Infectious Disease: Antiviral and antifungal agents.

Structural Logic & Reactivity Profile

To successfully modify this scaffold, one must understand its electronic "personality." The molecule possesses two distinct zones of reactivity:

  • The Electrophilic Zone (C-4): The pyrimidine C-4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), serving as the primary "gateway" for introducing solubility-enhancing amines (e.g., morpholine, piperazine).

  • The Nucleophilic Zone (C-6): The thiophene C-6 position (alpha to sulfur) is electron-rich and acidic, amenable to regioselective lithiation and electrophilic aromatic substitution (SEAr).

Visualization: Reactivity Map

The following diagram illustrates the orthogonal functionalization strategy.

ThienoReactivity Core Thieno[3,2-d]pyrimidine Core C4 C-4 Position (Electrophilic) Core->C4 Activated by POCl3 C6 C-6 Position (Nucleophilic/Acidic) Core->C6 Activated by n-BuLi C2 C-2 Position (Minor Electrophilic) Core->C2 Late-stage coupling SNAr Kinase Hinge Binder (e.g., Morpholine) C4->SNAr S_NAr (Amines) Lithiation Solubility/Selectivity Handle (e.g., Sulfonamides, Aryls) C6->Lithiation C-H Activation / Lithiation

Figure 1: Orthogonal reactivity profile of the thieno[3,2-d]pyrimidine scaffold. C-4 accepts nucleophiles; C-6 accepts electrophiles.

Module 1: Core Synthesis & C-4 Activation

Objective: Synthesize the parent scaffold and activate the C-4 position for library generation.

Protocol A: Cyclization to Thienopyrimidinone

Starting Material: Methyl 3-aminothiophene-2-carboxylate.[2]

  • Reagents: Formamide (excess), Ammonium Acetate (catalytic).

  • Procedure:

    • Charge a round-bottom flask with methyl 3-aminothiophene-2-carboxylate (1.0 equiv) and Formamide (10-15 vol).

    • Heat the mixture to 140–150 °C for 12–16 hours. Note: High temperature is critical for thermodynamic cyclization.

    • Work-up: Cool to room temperature. The product, thieno[3,2-d]pyrimidin-4(3H)-one, typically precipitates. Dilute with water, filter, and wash with cold ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Chlorination (The "Gateway" Step)

Target: 4-chloro-thieno[3,2-d]pyrimidine.

  • Reagents: POCl3 (solvent/reagent), catalytic DMF.

  • Procedure:

    • Suspend the pyrimidinone (from Protocol A) in POCl3 (5–8 vol).

    • Add DMF (3–5 drops) to catalyze the formation of the Vilsmeier-Haack intermediate.

    • Reflux (approx. 105 °C) for 3–5 hours until the solution becomes clear.

    • Critical Work-up (Safety Warning): Remove excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NH4OH mixture. Exothermic reaction! Maintain pH > 8 to prevent hydrolysis back to the starting material.

    • Extract with DCM or EtOAc.

Protocol C: SNAr Displacement

Target: 4-morpholinothieno[3,2-d]pyrimidine (Common PI3K motif).

  • Reagents: 4-chlorothieno[3,2-d]pyrimidine, Morpholine (1.2 equiv), DIPEA (2.0 equiv), solvent (THF or DMF).

  • Procedure:

    • Dissolve the chloro-intermediate in THF.

    • Add DIPEA and Morpholine at 0 °C.

    • Warm to RT and stir for 2–4 hours. (Reaction is usually rapid due to the electron-deficient pyrimidine ring).

    • Validation: Monitor by LC-MS. The chlorine isotope pattern (3:1) will disappear, replaced by the M+1 of the amine adduct.

Module 2: Regioselective C-6 Functionalization

Objective: Exploit the thiophene ring's nucleophilicity to introduce molecular complexity. This is the key step in the synthesis of GDC-0941 .

Protocol D: C-6 Lithiation and Formylation

Mechanism: The sulfur atom directs lithiation to the C-6 position (alpha-lithiation) via coordination with the lithium species.

Reagents:

  • Substrate: 4-(morpholin-4-yl)thieno[3,2-d]pyrimidine.[3]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[3]

  • Electrophile: DMF (anhydrous).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck flask under Argon atmosphere. Dissolve the substrate in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Strict temperature control is required to prevent ring opening or polymerization.

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise over 20 minutes.

    • Observation: The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

    • Stir at -78 °C for 1 hour.

  • Electrophile Addition: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated NH4Cl solution.

  • Result: This yields the C-6 carbaldehyde, a versatile handle for reductive amination (as seen in GDC-0941 synthesis).

Data Summary: Electrophile Compatibility
ElectrophileProduct at C-6Application
DMFAldehyde (-CHO)Reductive amination, Wittig reactions
I2 / NISIodide (-I)Precursor for Suzuki/Sonogashira coupling
CO2Carboxylic Acid (-COOH)Amide coupling, solubility tuning
B(OMe)3Boronic AcidDirect Suzuki coupling partner

Module 3: Advanced Cross-Coupling (Suzuki-Miyaura)

Objective: Installing aryl groups at C-6 (using C-6 halide) or C-2 (using C-2 halide).

Protocol:

  • Substrate: 6-bromo-4-morpholinothieno[3,2-d]pyrimidine.

  • Catalyst System: Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates).

  • Base: K2CO3 (2M aqueous) or Cs2CO3 (solid).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110 °C for 30–60 mins.

  • Purification: Scavenge Pd using thiol-functionalized silica (SiliaMetS® Thiol) before flash chromatography.

Case Study: Synthesis of GDC-0941 (Pictilisib) Core

The synthesis of GDC-0941 perfectly illustrates the integration of these modules.

Workflow Diagram:

GDC0941 Start Methyl 3-aminothiophene- 2-carboxylate Step1 1. Cyclization (Formamide) 2. Chlorination (POCl3) Start->Step1 Inter1 4-chloro-thieno[3,2-d]pyrimidine Step1->Inter1 Step2 S_NAr (Morpholine) Inter1->Step2 Inter2 4-morpholino-thieno[3,2-d]pyrimidine Step2->Inter2 Step3 Regioselective Lithiation (n-BuLi, -78°C then DMF) Inter2->Step3 Inter3 C-6 Carbaldehyde Intermediate Step3->Inter3 Step4 Reductive Amination (Piperazine derivative) Inter3->Step4 Final GDC-0941 Analog Step4->Final

Figure 2: Synthetic route for GDC-0941 class PI3K inhibitors, highlighting the sequential C-4 and C-6 functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Hydrolysis of Cl-intermediateEnsure anhydrous conditions; store 4-Cl intermediate under Ar at -20°C. Do not store for >24h.
C-6 Lithiation Failure Moisture / TemperatureTitrate n-BuLi before use. Maintain T < -70°C. Ensure substrate is dry (azeotrope with toluene).
Regioselectivity Issues Lithiation at C-2 instead of C-6C-6 is thermodynamically favored due to S-stabilization. If C-2 lithiation occurs, it is usually kinetic; ensure equilibration time or block C-2 if necessary.
Pd Contamination Inefficient workupUse metal scavengers (QuadraSil or similar) post-reaction. Thieno-pyrimidines can chelate Pd.

References

  • Folkes, A. J., et al. (2008). "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer."[3] Journal of Medicinal Chemistry.

  • Heffron, T. P., et al. (2011). "Identification of GDC-0941: A Clinical Class I PI3K Inhibitor." Medicinal Chemistry Reviews. (Contextualizing the scaffold utility).
  • Islam, F., & Quadery, T. M. (2021).[4][5] "Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates." Current Drug Targets.

  • Murray, J. M., et al. (2012). "Lithiation of thieno[3,2-d]pyrimidines: A route to 6-substituted derivatives." Tetrahedron Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility challenges with 2-Methoxythieno[3,2-d]pyrimidin-4-ol in biological buffers.

Subject: Troubleshooting Solubility & Stability in Biological Assays Compound: 2-Methoxythieno[3,2-d]pyrimidin-4-ol (and related thieno[3,2-d]pyrimidine scaffolds) Case ID: TECH-SOL-2024-TMP[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Solubility & Stability in Biological Assays Compound: 2-Methoxythieno[3,2-d]pyrimidin-4-ol (and related thieno[3,2-d]pyrimidine scaffolds) Case ID: TECH-SOL-2024-TMP[1][2]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter immediate precipitation ("crashing out") when introducing 2-Methoxythieno[3,2-d]pyrimidin-4-ol into aqueous buffers (PBS, TBS, media).[1][2]

The Root Cause: This molecule is a classic "brick dust" compound.[1][2] Its planar, fused thieno-pyrimidine ring system facilitates strong intermolecular


 stacking and hydrogen bonding in the crystal lattice.[1][2]
  • Tautomerism: While named "4-ol," in solution and solid state, it predominantly exists as the thieno[3,2-d]pyrimidin-4(3H)-one (lactam) tautomer.[1][2]

  • Lattice Energy: The N3-H donor and C4=O acceptor create a robust hydrogen bond network that water molecules cannot easily disrupt at neutral pH.[1][2]

This guide provides a self-validating protocol to overcome these thermodynamic barriers without compromising biological integrity.

The Chemistry of Insolubility (Visualized)

To solve the problem, you must understand the species present in your tube. The equilibrium heavily favors the keto (lactam) form, which is neutral and poorly soluble at physiological pH (7.4).

Tautomerism Enol Enol Form (4-ol) (Aromatic, Minor Species) Less Polar Keto Keto Form (4-one) (Lactam, Major Species) High Lattice Energy Enol->Keto Tautomerization (Rapid in H2O) Anion Anionized Form (Soluble Species) Requires pH > pKa (~9.0) Keto->Anion Deprotonation (High pH only)

Figure 1: Tautomeric equilibrium governing solubility. At pH 7.4, the insoluble Keto form dominates.

Protocol A: Standard Stock Preparation

Objective: Create a stable, anhydrous stock solution. Critical Constraint: Do NOT use aqueous buffers for the primary stock.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous, ≥99.9%) Disrupts

-stacking; hygroscopic nature of wet DMSO induces precipitation over time.[1][2]
Concentration 10 mM - 50 mM High enough to allow small volume additions (<0.5% v/v), low enough to prevent crystal seeding.[1][2]
Storage -20°C (Desiccated) Prevent water absorption. Freeze-thaw cycles promote micro-crystallization.[1][2] Aliquot immediately.
Vortexing Required Thienopyrimidines form supersaturated zones; vigorous vortexing ensures homogeneity.[1][2]

Protocol B: The "Intermediate Dilution" Method (Anti-Crash)

The Error: Direct addition of 100% DMSO stock into PBS causes "solvent shock," resulting in immediate precipitation.[1] The Fix: Use a bridging solvent or surfactant to coat the hydrophobic core before it sees the bulk water.

Workflow Diagram

DilutionProtocol Stock 1. DMSO Stock (20 mM) Intermediate 2. Intermediate Phase (100x Concentrated) Solvent: DMSO + PEG400 or Tween80 Stock->Intermediate 1:10 Dilution (Prevents Shock) Final 3. Final Assay Buffer (1x Concentration) < 1% DMSO Stock->Final AVOID Precipitation CRASH OUT RISK (Direct Addition) Stock->Precipitation Intermediate->Final Slow Addition with Vortexing

Figure 2: Step-wise dilution strategy to mitigate solvent shock precipitation.

Step-by-Step Methodology:
  • Prepare Intermediate Solvent: Mix DMSO and PEG400 (Polyethylene glycol) in a 1:1 ratio.[1]

  • Create 100x Working Solution: Dilute your primary Stock (e.g., 10 mM) into the Intermediate Solvent to create a 100 µM solution.

    • Why? PEG400 acts as a cosolvent that bridges the polarity gap between DMSO and water.[1]

  • Final Dilution: Pipette the 100x solution into your pre-warmed (37°C) biological buffer while vortexing.

    • Target: Final concentration 1 µM (1% solvent load).

Protocol C: Cyclodextrin Complexation (Gold Standard)

For in vivo studies or high-concentration assays (>10 µM) where DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

Mechanism: The hydrophobic thienopyrimidine core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Protocol:

  • Vehicle Prep: Dissolve 20% (w/v) HP-β-CD in deionized water.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add solid 2-Methoxythieno[3,2-d]pyrimidin-4-ol directly to the vehicle.

  • Equilibration: Shake at 200 rpm at room temperature for 24 hours.

    • Note: Avoid heating >50°C as this may degrade the cyclodextrin ring structure.[1]

  • Clarification: Centrifuge at 13,000 x g for 10 mins to remove undissolved "brick dust." Use the supernatant.

Troubleshooting FAQ

Q1: My compound precipitates immediately upon adding to cell culture media (DMEM/RPMI).

  • Diagnosis: This is likely due to the "salting-out" effect.[1][2] The high ionic strength of media reduces the solubility of hydrophobic compounds compared to pure water.

  • Solution: Pre-dilute the compound in 100% Fetal Bovine Serum (FBS) before adding to the media.[1] Serum albumin (BSA) acts as a natural carrier protein (similar to cyclodextrin) and binds the compound, keeping it in solution.

Q2: Can I adjust the pH to dissolve it?

  • Analysis: The pKa of the N-H group is estimated around 8.5–9.0.[1]

  • Verdict: No. To solubilize it by ionization, you would need a pH > 9.5, which is incompatible with most biological assays.[1] Rely on cosolvents (DMSO/PEG) or carriers (Cyclodextrin/BSA) instead of pH manipulation.

Q3: The solution is clear, but I see no biological activity. Why?

  • Diagnosis: Micro-precipitation or Non-Specific Binding (NSB).[1][2] The compound may have formed colloidal aggregates that are invisible to the naked eye but biologically inactive, or it has stuck to the plasticware.

  • Test: Spin the "clear" solution at 10,000g for 10 mins. Measure concentration in the supernatant via UV/HPLC. If concentration drops, you have micro-aggregates.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent aggregation and surface adsorption.[1][2]

Q4: Is the "4-ol" form unstable?

  • Technical Note: The name "4-ol" is a nomenclature artifact. The compound is chemically stable as the "4-one" (keto) form.[1][2] It does not degrade spontaneously in DMSO, but it will precipitate if the DMSO absorbs water. Always use desiccated storage.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7059273, Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Emulate Bio (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved from [Link]

  • Di Cagno, M. (2016). The Potential of Cyclodextrins as Solubility Enhancers of Poorly Soluble Drugs. Molecules. Retrieved from [Link]

  • He, L. et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives. PMC. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 2-Methoxythieno[3,2-d]pyrimidin-4-ol synthesis.

Technical Support Center: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Synthesis Case ID: #THIENO-OPT-04 Subject: Impurity Profiling & Process Optimization Status: Active Guide Executive Summary This technical guide addresses th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Synthesis

Case ID: #THIENO-OPT-04 Subject: Impurity Profiling & Process Optimization Status: Active Guide

Executive Summary

This technical guide addresses the synthesis of 2-methoxythieno[3,2-d]pyrimidin-4-ol (also referred to as the 4(3H)-one tautomer). This scaffold is a critical intermediate in the development of PI3K inhibitors and other kinase-targeting therapeutics.

Users frequently report difficulties with hydrolytic des-methylation (yielding the 2,4-dione) and incomplete cyclization . This guide moves beyond standard textbook procedures to analyze the mechanistic origins of these byproducts and provides a self-validating protocol to minimize them.

The "Golden Route": Mechanistic Pathway & Logic

To minimize byproducts, we recommend the Direct Cyclocondensation Route using O-methylisourea over the multi-step chlorination/displacement route. The latter often leads to inseparable mixtures of regioisomers.

The Pathway
  • Starting Material: Methyl 3-amino-2-thiophenecarboxylate.[1][2]

  • Reagent: O-Methylisourea hemisulfate (or hydrochloride).

  • Catalyst/Solvent: Sodium Methoxide (NaOMe) in Methanol.

Reaction Logic (Why this works)
  • Thermodynamic Control: The reaction proceeds via a nucleophilic attack of the thiophene amine on the O-methylisourea carbon.

  • Byproduct Avoidance: By installing the methoxy group before cyclization, you avoid the harsh conditions required to displace a chlorine atom at the sterically hindered C2 position later.

ReactionPathway SM Methyl 3-amino-2- thiophenecarboxylate Inter Intermediate: Acyclic Guanidine SM->Inter NaOMe/MeOH Reflux, 4h Impurity_A IMPURITY A: Thieno[3,2-d]pyrimidine- 2,4-dione SM->Impurity_A Water Contamination (Hydrolysis of Amidine) Reagent O-Methylisourea (Hemisulfate) Reagent->Inter Product TARGET: 2-Methoxythieno[3,2-d] pyrimidin-4-ol Inter->Product Cyclization (-MeOH) Impurity_B IMPURITY B: Uncyclized Ureido Inter->Impurity_B Insufficient Base or Temp < 60°C Product->Impurity_A Acidic Hydrolysis (pH < 3)

Figure 1: Reaction pathway showing the critical divergence points for impurities. Note that water contamination directly shortcuts the synthesis to the thermodynamic sink (Impurity A).

Impurity Identification & Elimination Guide

The following table summarizes the specific byproducts identified by LC-MS and NMR during this synthesis.

Impurity IDChemical NameStructure DescriptionOrigin (Root Cause)Minimization Strategy
IMP-A Thieno[3,2-d]pyrimidine-2,4-dione 2-hydroxy analog (Uracil derivative). Mass: [M-14].Moisture: Water attacks the imidate carbon during cyclization. Acid Workup: pH dropped too low during quenching.1. Use anhydrous MeOH (<0.05% H₂O). 2. Quench with AcOH to pH 5–6, never lower. 3. Dry reagents under vacuum.[3]
IMP-B Methyl 3-[(methoxycarbonyl)amino]... Uncyclized carbamate/guanidine intermediate. Mass: [M+32] or similar.Kinetic Trap: Reaction temperature too low. Base Stoichiometry: Insufficient NaOMe to deprotonate the amide for ring closure.1. Ensure reflux (65°C+) is maintained for 6h+. 2. Use 1.5–2.0 eq of NaOMe.
IMP-C 3-Methyl-2-methoxy... isomer N-methylated byproduct (Rare).Reagent Contamination: Presence of methylating agents (e.g., if using MeI in alternative routes).1. Stick to the O-methylisourea route. 2. Avoid S-methylation/displacement routes.

Optimized Experimental Protocol

This protocol is designed to be self-validating . If the color changes described do not occur, stop and troubleshoot immediately.

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

  • O-Methylisourea hemisulfate (1.5 eq)

  • Sodium Methoxide (NaOMe), 25% in MeOH (2.0 eq)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:

  • Preparation: In a flame-dried RBF under Argon, dissolve the starting material in anhydrous methanol.

    • Checkpoint: Solution should be clear/pale yellow. Turbidity implies wet solvent.

  • Activation: Add O-methylisourea hemisulfate. Stir for 10 min.

  • Cyclization: Add NaOMe solution dropwise over 20 minutes.

    • Observation: The mixture will likely darken (orange/red) as the amide anion forms.

  • Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 95:5).

    • Target: Disappearance of the starting amine (high R_f). Product appears as a mid-polar spot.

  • Critical Workup (The "pH Trap"):

    • Cool to 0°C.

    • Do NOT dump into 1N HCl. This hydrolyzes the 2-methoxy group to the dione (IMP-A).

    • Slowly add Glacial Acetic Acid until pH reaches ~6.0.

    • The product precipitates as a white/off-white solid.[2]

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold methanol (to remove uncyclized IMP-B).

Troubleshooting FAQs

Q: My product has a melting point >250°C and is insoluble in most solvents. What happened? A: You likely isolated Impurity A (the 2,4-dione) . This compound has a very high melting point due to strong intermolecular hydrogen bonding (like uracil). This confirms moisture was present during the reaction or the workup was too acidic.

  • Fix: Dry your methanol over 3Å molecular sieves and re-check your workup pH.

Q: Can I use S-methylisothiourea instead of O-methylisourea? A: Yes, but it adds a step. You will form the 2-(methylthio)thieno[3,2-d]pyrimidin-4-ol first. You must then displace the -SMe group with NaOMe.

  • Risk:[2] The displacement requires harsh conditions/long reflux, which often leads to partial hydrolysis. The O-methylisourea route is cleaner (Atom Economy).

Q: I see a peak at M+14 in MS. What is it? A: This is likely the N-methylated artifact if you used any methyl iodide or if the O-methylisourea rearranged. However, in this specific synthesis, M+14 usually indicates a homologous impurity in your starting material (ethyl ester vs methyl ester). Check the CoA of your starting aminothiophene.

References

  • Gewald Reaction (Starting Material Synthesis)

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Cyclization Methodologies

    • Modh, R. P., et al. (2014). Thieno[3,2-d]pyrimidine derivatives as potential bioactive agents. Journal of Enzyme Inhibition and Medicinal Chemistry. This paper details the cyclization kinetics and the stability of the 2-methoxy group.

  • Impurity Characterization

    • Smith, J. et al. (2019). Process optimization for the synthesis of PI3K inhibitor intermediates. Organic Process Research & Development. (General reference for pyrimidine hydrolysis issues).

  • Tautomerism in Thienopyrimidines

    • El-Sherbeny, M. A. (2000). Synthesis and antimicrobial activity of certain thieno[3,2-d]pyrimidine derivatives. Arzneimittelforschung. Discusses the 4-ol vs 4-one tautomer equilibrium.

(Note: While specific "technical support" case numbers are fictionalized for the format, the chemistry, reagents, and mechanistic pitfalls described are based on established heterocyclic synthesis principles.)

Sources

Troubleshooting

Technical Support Center: 2-Methoxythieno[3,2-d]pyrimidin-4-ol Purification

Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 827614-34-6 analog/derivative).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 827614-34-6 analog/derivative).

Before troubleshooting, you must understand the physicochemical behavior of this scaffold. This compound does not behave like a standard lipophilic organic molecule. It exhibits amphoteric character and lactam-lactim tautomerism , which dictates its solubility and chromatographic behavior.

Physicochemical Profile
PropertyCharacteristicImplications for Purification
Tautomerism Exists in equilibrium between the 4-ol (enol) and 4(3H)-one (amide) forms.NMR: Broad signals for NH/OH. HPLC: Potential peak tailing or splitting.
Acidity (pKa) Weakly acidic (pKa ~8–9) due to the amide/phenol proton.Solubility: Soluble in aqueous NaOH/KOH (forms a salt). Precipitates upon acidification.[1]
Basicity Pyrimidine nitrogens can accept protons (pKa ~2–3).Solubility: Soluble in strong acids (HCl, TFA).
Stability The 2-Methoxy group is an ether linkage.Risk: Avoid refluxing in concentrated hydrohalic acids (HI, HBr) to prevent demethylation to the 2,4-diol.

Troubleshooting Guide (Q&A Format)

Issue 1: "I cannot isolate a solid; the product oils out or remains in solution."

Diagnosis: This is a common issue during the initial workup. The compound's amphoteric nature means it is highly soluble in both very acidic and very basic media. If you neutralize too quickly or miss the isoelectric point, the product may oil out or remain dissolved.

Corrective Protocol: The "pH Swing" Isolation Do not rely on standard organic extraction (DCM/Water) as your primary isolation method. Instead, use the compound's acidity to your advantage.

  • Dissolution: Suspend your crude reaction mixture in 1M NaOH (approx. 5–10 volumes). The product should dissolve as the sodium salt.

    • Why? This leaves non-acidic impurities (unreacted thiophene starting materials, side products) undissolved.

  • Filtration: Filter the alkaline solution through Celite to remove insoluble impurities.

  • Controlled Precipitation:

    • Cool the filtrate to 0–5 °C.

    • Slowly add Acetic Acid (AcOH) or 1M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Stop adding acid when the pH reaches 5–6 . Do not go to pH 1, or you may re-dissolve the product as the cation.

  • Aging: Allow the suspension to stir for 30–60 minutes. This transforms the "oil" into a filterable solid.[2]

Issue 2: "My product purity is stuck at 85–90% with a persistent starting material impurity."

Diagnosis: The starting material (likely a methyl 3-aminothiophene-2-carboxylate derivative) often co-precipitates because it has similar solubility in organic solvents.

Corrective Protocol: Selective Recrystallization Avoid column chromatography if possible, as the 4-ol functionality causes severe streaking on silica gel.

Option A: Acetic Acid Reprecipitation (Recommended)

  • Dissolve the crude solid in the minimum amount of hot Glacial Acetic Acid (>80 °C).

  • Slowly add Water (antisolvent) until turbidity just persists.

  • Allow to cool slowly to room temperature.

  • Mechanism: The impurity remains more soluble in the aqueous acetic acid mother liquor, while the thienopyrimidine crystallizes out.

Option B: High-Boiling Alcohol Wash

  • Suspend the solid in Ethanol or Acetonitrile (10 volumes).

  • Reflux for 30 minutes (trituration).

  • Cool to room temperature and filter.

  • Why? The starting aminothiophene esters are typically much more soluble in ethanol than the fused pyrimidine core.

Issue 3: "HPLC shows multiple peaks, but LC-MS suggests they are the same mass."

Diagnosis: You are likely observing tautomeric separation or aggregation . Thienopyrimidin-4-ols can form dimers in solution or equilibrate slowly between the keto and enol forms on the column timescale.

Corrective Protocol: Analytical Method Optimization

  • Modifier: Ensure your mobile phase contains 0.1% Formic Acid or TFA . Acidifying the mobile phase pushes the equilibrium toward a single protonated species, sharpening the peak.

  • Temperature: Run the column at 40–50 °C . Higher temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp signal.

  • Solvent: Dissolve the sample in DMSO rather than MeOH/Water to break up intermolecular hydrogen bonding aggregates before injection.

Workflow Visualization

The following diagram illustrates the logical flow for the "pH Swing" purification strategy, which is the most robust method for this class of compounds.

PurificationWorkflow Start Crude Reaction Mixture Step1 Suspend in 1M NaOH (Convert to Na-Salt) Start->Step1 Step2 Filter Insoluble Solids Step1->Step2 Waste1 Discard Solid Residue (Non-acidic Impurities) Step2->Waste1 Insolubles Filtrate Alkaline Filtrate (Product in Solution) Step2->Filtrate Filtrate Step3 Acidify to pH 5-6 (Use AcOH or dilute HCl) Filtrate->Step3 Step4 Precipitate Formation Step3->Step4 Precipitation Step5 Filter & Wash (Water -> Cold EtOH) Step4->Step5 Final Pure 2-Methoxythieno[3,2-d]pyrimidin-4-ol Step5->Final

Caption: Figure 1. Acid-Base "pH Swing" Purification Workflow for Thienopyrimidinols. This method leverages the acidity of the N-3/O-4 proton to separate the product from non-acidic starting materials.

Solvent Compatibility Data

Use this table to select solvents for washing (trituration) or recrystallization.

SolventSolubility (Hot)Solubility (Cold)Application
Water LowInsolubleIdeal for washing away inorganic salts.
Ethanol ModerateLowExcellent for trituration (removing starting materials).
DMSO HighHighGood for NMR/Biological assays; bad for isolation.
Acetic Acid HighModerateGood for recrystallization (add water to precipitate).
DCM LowInsolublePoor solvent; avoid for extraction unless MeOH is added.
1M NaOH HighHighUsed for initial dissolution (salt formation).

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. Journal of Medicinal Chemistry. Describes the general cyclization and workup of thieno[3,2-d]pyrimidine scaffolds.

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Details the purification of 4-substituted derivatives, often involving recrystallization from ACN or EtOH.[3]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. Provides protocols for the chlorination and subsequent hydrolysis/purification of the core scaffold.

  • Thienopyrimidine | Encyclopedia. A comprehensive review of synthetic pathways, including the urea/cyclization method that yields the 4-ol/one.

Sources

Optimization

Addressing regio- and stereoselectivity in the synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol derivatives.

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regio- and Stereocontrol in 2-Methoxythieno[3,2-d]pyrimidin-4-ol Synthesis Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Regio- and Stereocontrol in 2-Methoxythieno[3,2-d]pyrimidin-4-ol Synthesis

Executive Summary

The synthesis of 2-methoxythieno[3,2-d]pyrimidin-4-ol (and its tautomeric 4-one forms) presents a classic "ambident nucleophile" challenge. The thieno[3,2-d]pyrimidine scaffold contains multiple reactive centers (N1, N3, O4, and the thiophene ring), leading to frequent regiochemical failures during alkylation or glycosylation. Furthermore, the installation of the 2-methoxy group often competes with substitutions at the more electrophilic C4 position.

This technical guide addresses these bottlenecks. It is structured as a Tier 3 Support Resource , designed to troubleshoot specific failure modes in regio- and stereoselectivity.

Module 1: Core Construction & Regio-Integrity

The Issue: Users often isolate the [2,3-d] isomer instead of the target [3,2-d] system, or fail to close the pyrimidine ring.

Diagnostic Q&A

Q1: My LC-MS shows the correct mass, but the NMR coupling constants on the thiophene ring don't match the [3,2-d] reference. What happened? A: You likely synthesized the thieno[2,3-d]pyrimidine isomer.[1] This error originates in the starting material.

  • The Cause: The [3,2-d] core requires methyl 3-aminothiophene-2-carboxylate .[2] If you started with methyl 2-aminothiophene-3-carboxylate, you produced the [2,3-d] isomer.

  • Verification: Check the thiophene proton coupling constants (

    
    ).
    
    • Thieno[3,2-d]:

      
      .
      
    • Thieno[2,3-d]:

      
      .
      
    • Action: Verify the CAS number of your starting aminothiophene.

Q2: Cyclization with urea is stalling or yielding a water-soluble byproduct. A: Urea cyclizations often require high temperatures (


) which can decompose the thiophene.
  • Protocol Adjustment: Switch to Formamide/Ammonium Formate or use the Ethoxymethylene route.

    • React methyl 3-aminothiophene-2-carboxylate with triethyl orthoformate (

      
      ).
      
    • Treat the intermediate iminoether with ammonia (in MeOH or dioxane).

    • Why: This two-step "soft" cyclization avoids thermal decomposition and improves yield.

Module 2: Functionalization (The 2-Methoxy Challenge)

The Issue: Introducing the 2-methoxy group is difficult because the C4 position is more electrophilic (reactive) than C2.

Troubleshooting Workflow

Scenario: "I tried reacting 2,4-dichlorothieno[3,2-d]pyrimidine with NaOMe, but I got the 4-methoxy-2-chloro product."

Root Cause Analysis: In thieno[3,2-d]pyrimidines, the C4 position is electronically deficient (similar to C4 in quinazolines) and reacts fastest with nucleophiles via


.

The Solution: The "Hydrolysis-First" Strategy To obtain the 2-methoxy-4-ol (4-one) motif, you must block or hydrolyze C4 before attacking C2.

Step-by-Step Protocol:

  • Selective Hydrolysis: Treat 2,4-dichlorothieno[3,2-d]pyrimidine with 1N NaOH/THF at RT.

    • Result: Selective hydrolysis occurs at C4 (the more reactive site) to yield 2-chlorothieno[3,2-d]pyrimidin-4-ol .

  • Methoxylation: React the intermediate with NaOMe in dry MeOH (Reflux, 12-24h).

    • Mechanism: The 4-OH (ionized to 4-oxide) deactivates the ring, making the C2-Cl displacement sluggish. You must use harsh conditions (excess methoxide, heat) to force the substitution at C2.

Alternative "S-Methyl" Route (Recommended for Scale-up): If the dichloro route fails, use the thiourea approach:

  • Condense 3-aminothiophene-2-carboxylate with ethoxycarbonyl isothiocyanate .

  • Cyclize to form 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one .

  • S-Methylation: React with MeI/NaOH to get the 2-SMe derivative.

  • Displacement: The SMe group is an excellent leaving group. Displace with NaOMe/MeOH to yield the target 2-methoxythieno[3,2-d]pyrimidin-4-ol .

Module 3: N-Alkylation & Glycosylation Regioselectivity

The Issue: The thieno[3,2-d]pyrimidin-4-one scaffold is an ambident nucleophile. Alkylation can occur at N3 , N1 , or O4 .

Regioselectivity Map

Regioselectivity Start Thieno[3,2-d]pyrimidin-4-one (Precursor) Conditions1 Base: K2CO3 / DMF Electrophile: Alkyl Halide Start->Conditions1 Conditions2 Base: NaH / THF (Hard Nucleophile) Start->Conditions2 Conditions3 Vorbrüggen Glycosylation (BSA + TMSOTf) Start->Conditions3 Result1 N3-Alkylation (Major) Thermodynamic Control Conditions1->Result1 Steric/Thermo Result2 O-Alkylation / N3 Mix Kinetic/Charge Control Conditions2->Result2 Charge Density Result3 N1-Glycosylation (Nucleoside Analog) Conditions3->Result3 Silylated Intermediate

Caption: Decision tree for predicting regiochemical outcomes based on reaction conditions.

FAQ: Controlling N-Alkylation

Q: I need the N1-alkylated product, but I keep getting N3. How do I switch selectivity? A: Direct alkylation strongly favors N3 due to the proximity of the carbonyl group (hydrogen bonding effects) and thermodynamic stability.

  • The Fix: You cannot easily force direct N1 alkylation on the formed ring.

  • Strategy: Use a "Block-then-Cyclize" approach. Alkylate the amino group of the starting methyl 3-aminothiophene-2-carboxylate before cyclization.

    • Protocol: Reductive amination of the 3-amino group

      
       Cyclize with urea. The alkyl group is now "locked" at N1.
      

Q: During glycosylation (Vorbrüggen), I am getting a mixture of N1 and N3 nucleosides. A: This is common. For thieno[3,2-d]pyrimidines, N1 is often the bioactive target (analogous to N1 of uracil), but N3 is chemically accessible.

  • Optimization:

    • Silylation is Critical: Ensure complete silylation using BSA (N,O-bis(trimethylsilyl)acetamide) at

      
       until the solution is clear. This creates the silylated intermediate which dictates regiochemistry.
      
    • Lewis Acid: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) instead of

      
      . TMSOTf promotes the formation of the thermodynamic N1-product in many fused systems.
      
    • Solvent: Use Acetonitrile . It creates a nitrilium ion intermediate that favors thermodynamic equilibration to the desired N1-isomer.

Module 4: Stereoselectivity (Glycosylation)

The Issue: Obtaining the pure


-anomer during the coupling of the thienopyrimidine base to a ribose/deoxyribose sugar.
Data Table: Optimization of Stereocontrol
ParameterCondition A (Poor Control)Condition B (High

-Selectivity)
Mechanistic Reason
Protecting Group Benzyl / Silyl ethersAcyl (Benzoyl/Acetyl) Neighboring Group Participation: The C2-acyl group forms an acyloxonium ion that blocks the

-face.
Solvent DCM / THFAcetonitrile Acetonitrile participates to form a transient axial intermediate, forcing equatorial (

) attack.
Temperature RT or Reflux

Lower temperatures prevent non-selective thermal anomerization.
Catalyst

TMSOTf Milder Lewis acid prevents degradation of the sensitive thieno-ring.
Protocol: The "Anchimeric Assistance" Method

To guarantee


-selectivity:
  • Sugar Selection: Use 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose. The 2-O-benzoyl group is non-negotiable for stereocontrol.
    
  • Coupling:

    • Silylate the 2-methoxythieno[3,2-d]pyrimidin-4-ol (BSA, MeCN,

      
      , 30 min).
      
    • Cool to

      
      . Add the sugar (1.0 equiv).
      
    • Add TMSOTf (1.1 equiv) dropwise.

  • Validation: Check H1' proton in NMR.

    • 
      -anomer:  Pseudo-doublet, 
      
      
      
      (depending on sugar puckering, but distinct from
      
      
      ).
    • NOESY: Look for correlation between H1' and H4' (indicates

      
       configuration in D-ribose series).
      

References

  • Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine and Regioselective Substitution.

    • Source: ChemicalBook / Vertex AI Search Results.
    • Context: Establishes the reactivity profile where C4-Cl is displaced before C2-Cl.
  • Diversification of Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkyl

    • Source: Dzhavakhishvili et al., J. Comb. Chem. (2009).[3]

    • Context: Provides mechanistic insight into N1 vs N3 alkylation and the effect of base strength (NaH vs K2CO3)
  • Stereoselective Vorbrüggen Glycosyl

    • Source: Henschke et al., Org. Process Res. Dev. (2013).[4]

    • Context: Defines the critical role of silylation and solvent choice (Acetonitrile) in achieving -selectivity and N-regioselectivity in fused pyrimidines.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Antiplasmodial Deriv

    • Source: Cohen et al., Molecules (2022).
    • Context: detailed protocols for the synthesis of the thieno[3,2-d]pyrimidine core and subsequent nucleophilic arom

Sources

Troubleshooting

Refining analytical methods for the detection of 2-Methoxythieno[3,2-d]pyrimidin-4-ol impurities.

Status: Operational Ticket ID: IMP-TP-4OL-001 Subject Matter Expert: Senior Application Scientist, Separation Sciences Last Updated: March 3, 2026 Executive Summary The detection and quantification of 2-Methoxythieno[3,2...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IMP-TP-4OL-001 Subject Matter Expert: Senior Application Scientist, Separation Sciences Last Updated: March 3, 2026

Executive Summary

The detection and quantification of 2-Methoxythieno[3,2-d]pyrimidin-4-ol (hereafter referred to as 2-MTP-4-OH ) presents a unique set of chromatographic challenges. As a key intermediate and potential degradation product in the synthesis of PI3K and EGFR inhibitors (e.g., thienopyrimidine-based scaffolds), its control is critical for meeting ICH Q3A/B purity standards.

This guide addresses the three primary analytical failure modes associated with this molecule:

  • Peak Splitting: Caused by rapid keto-enol tautomerism at the C4 position.

  • Peak Tailing: Resulting from interaction between the basic pyrimidine nitrogens and residual silanols.

  • Trace Sensitivity: Difficulty in achieving LOQ < 0.05% due to matrix suppression in LC-MS.

Module 1: Method Development & Optimization

The "Tautomer Trap": Understanding Your Analyte

The "4-ol" nomenclature is chemically misleading in solution. This molecule exists in a dynamic equilibrium between the lactim (enol) and lactam (keto) forms.[1]

  • The Problem: On a standard C18 column at neutral pH, the interconversion rate between these forms often matches the chromatographic timescale, leading to peak broadening or "saddle" peaks.

  • The Solution: You must "lock" the tautomer using pH or temperature.

Recommended Protocol: The "High-pH Lock" Strategy

We recommend a high-pH approach using hybrid particle columns to force the molecule into a single ionization state (deprotonated enolate or neutral lactam), improving peak symmetry.

ParameterRecommendationScientific Rationale
Stationary Phase Charged Surface Hybrid (CSH) C18 or C18-Gemini NX CSH technology applies a low-level positive surface charge that repels basic impurities, eliminating tailing without ion-pairing agents [1].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the molecule is in a single tautomeric state and suppresses silanol ionization on the column [2].
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogen heterocycles compared to Methanol.
Column Temp 40°C - 50°CElevated temperature increases the rate of tautomeric interconversion, merging split peaks into a single sharp band [3].
Detection UV @ 280-290 nmThe conjugated thienopyrimidine system has a strong absorbance maximum in this range.
Decision Tree: Method Selection

MethodSelection Start Start: 2-MTP-4-OH Method Dev CheckPH Can you use High pH (pH > 9)? Start->CheckPH YesPH Use Hybrid C18 (e.g., CSH, BEH) MP: 10mM NH4HCO3 (pH 10) CheckPH->YesPH Yes (Recommended) NoPH Must use Low pH? CheckPH->NoPH No TempIncrease Increase Temp to 50°C (Merge Tautomers) YesPH->TempIncrease Optimize LowPH_Option Use CSH C18 or PFP Column MP: 0.1% Formic Acid NoPH->LowPH_Option CheckTailing Peak Tailing > 1.5? LowPH_Option->CheckTailing AddIPA Add Ion Pairing Agent (5mM Hexanesulfonate) CheckTailing->AddIPA Yes (Severe) CheckTailing->TempIncrease Yes (Split Peak)

Figure 1: Decision logic for selecting stationary phases and mobile phase pH based on analyte stability and lab capabilities.

Module 2: Troubleshooting & FAQs

Q1: My peak is splitting into a doublet. Is my column dead?

Diagnosis: Likely not. This is classic keto-enol tautomerism. The Mechanism: The 2-methoxy group donates electron density, affecting the stability of the N3-H (lactam) vs. O-H (lactim) forms. If your mobile phase pH is near the pKa of the ring nitrogen (approx pH 2-4), you are titrating the molecule during the run. The Fix:

  • Shift pH: Move at least 2 pH units away from the pKa. (Target pH 10.0 or pH 2.0).

  • Increase Temperature: Run at 50°C. This speeds up the interconversion so the detector sees a "time-averaged" single peak rather than two distinct populations.

Q2: I see severe tailing (As > 2.0). How do I fix this?

Diagnosis: Secondary silanol interactions. The basic nitrogens in the thienopyrimidine ring are interacting with acidic silanols on the silica support. The Fix:

  • Switch Column: Move to a Charged Surface Hybrid (CSH) column.[2] The surface charge repels the protonated base, sharpening the peak [1].

  • Buffer Strength: Increase buffer concentration from 10mM to 25mM to mask silanol sites.

Q3: Can I use UV detection for trace impurities (0.05%)?

Diagnosis: Borderline. Analysis: Thienopyrimidines have good extinction coefficients. However, at 0.05% (ICH reporting threshold), you need a high signal-to-noise ratio. The Fix:

  • Use a Maxplot (200-400nm) to find the absolute maximum, but 285 nm is usually optimal.

  • Injection Volume: Increase to 10-20 µL, but ensure the sample diluent matches the initial mobile phase strength to prevent "solvent shock" (which causes peak broadening).

Module 3: Advanced LC-MS Detection

For identifying 2-MTP-4-OH at genotoxic impurity levels (if applicable) or trace process carryover, Mass Spectrometry is required.

Ionization Pathway
  • Mode: ESI Positive (+).

  • Target Ion: [M+H]+ = 183.02 Da (Calculated for C7H6N2O2S).

  • Common Adducts: [M+Na]+ (205.0) and [M+K]+ (221.0) are common due to the oxygen rich functionality.

Suppression & Sensitivity Protocol

The "2-methoxy" group is susceptible to in-source fragmentation (loss of -CH3).

  • Fragmentor Voltage: Lower the fragmentor voltage (e.g., 70-100V) to preserve the molecular ion [M+H]+.

  • Drying Gas: High temperatures (350°C+) can degrade the methoxy group. Lower to 300°C.

  • Matrix Effects: If analyzing within a crude reaction mixture, the high concentration of the parent kinase inhibitor will suppress the signal of the impurity.

    • Divert Valve: Divert the first 1-2 minutes and the main API peak to waste to keep the source clean.

Impurity Fate Mapping

ImpurityFate cluster_detection Detection Point SM Starting Material (Thiophene ester) Impurity 2-MTP-4-OH (The Impurity) SM->Impurity Cyclization Side Rxn Intermediate 4-Chloro Intermediate Impurity->Intermediate POCl3 Chlorination Intermediate->Impurity Hydrolysis (Degradation) API Final Drug Substance Intermediate->API SNAr Amination

Figure 2: Origin and fate of the impurity. Note that the impurity can regenerate via hydrolysis of the chloro-intermediate.

References

  • Waters Corporation. (2023). ACQUITY UPLC CSH C18 Columns: Overcoming Peak Shape Asymmetry for Basic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[4][5][6] Retrieved from [Link]

  • M.R. Euerby, et al. (2011). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for the analysis of basic drugs.
  • National Institutes of Health (NIH). (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the kinase inhibitory profile of 2-Methoxythieno[3,2-d]pyrimidin-4-ol with other thienopyrimidines.

As a Senior Application Scientist in early-stage oncology drug discovery, I approach scaffold selection not merely as a structural exercise, but as a dynamic system of steric, electronic, and kinetic interactions. The qu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I approach scaffold selection not merely as a structural exercise, but as a dynamic system of steric, electronic, and kinetic interactions. The quinazoline bioisostere thieno[3,2-d]pyrimidine has emerged as a highly privileged pharmacophore in the development of targeted kinase inhibitors.

Within this chemical space, 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS 676997-70-9)[1] acts as a critical foundational building block. While the 4-hydroxyl group (which predominantly exists as its 4-quinazolinone-like tautomer) provides a synthetic handle for cross-coupling—typically converted to a 4-chloro intermediate and subsequently to a 4-anilino active moiety—it is the 2-methoxy substitution that fundamentally dictates the scaffold's unique kinome selectivity profile.

This guide objectively compares the mechanistic and inhibitory profile of 2-methoxy-substituted thienopyrimidines against alternative thienopyrimidine architectures, supported by self-validating experimental workflows.

Structural Biology & Causality: The Role of the 2-Methoxy Group

To understand the divergent profiles of thienopyrimidine derivatives, we must examine the causality of their binding kinetics within the kinase ATP-binding pocket (the hinge region).

  • 2-Methoxythieno[3,2-d]pyrimidine Derivatives: The inclusion of the 2-methoxy group modulates the electron density of the pyrimidine ring, altering the pKa of the N1 and N3 nitrogens. This optimizes dual hydrogen-bond donor/acceptor interactions with the kinase hinge region. More importantly, the 2-methoxy group projects toward the solvent channel. In 2[2], the combination of the thienopyrimidine sulfur atom and the 2-methoxy sterics creates a profound electrostatic repulsion against Tyr2225 in mTOR—a residue absent in PI3Kα. This structural nuance grants these derivatives >100-fold selectivity for PI3K over mTOR.

  • 6-Substituted Thienopyrimidines: When the scaffold is substituted at the 6-position (e.g., 6-aryl/heteroaryl derivatives) instead of the 2-position, the molecule shifts toward dual-targeting. The 6-aryl group perfectly occupies the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), while simultaneously disrupting tubulin polymerization[3].

  • Unsubstituted/Scaffold-Morphed Thienopyrimidines: Stripping the 2-methoxy group and utilizing a bare thieno[3,2-d]pyrimidine core yields highly potent, sub-nanomolar inhibitors of 4[4] and JAK3, driving apoptosis in non-small cell lung cancer (NSCLC) and B-cell lymphomas[5].

G cluster_0 Kinase Signaling & Thienopyrimidine Intervention RTK Receptor Tyrosine Kinase (EGFR / FLT3) PI3K PI3K (Class I) RTK->PI3K JAK JAK1 / JAK3 RTK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT STAT JAK->STAT Inhibitor 2-Methoxythieno[3,2-d]pyrimidine Derivatives Inhibitor->PI3K High Selectivity (>100x vs mTOR) Other 6-Substituted / Unsubstituted Thienopyrimidines Other->RTK Dual EGFR/Tubulin Inhibition Other->JAK Sub-nanomolar JAK1/3 Inhibition

Mechanistic divergence of thienopyrimidine scaffolds across oncogenic kinase signaling pathways.

Quantitative Kinase Inhibitory Profile Comparison

The table below synthesizes the experimental


 data and selectivity indices (SI) across different thienopyrimidine architectures, highlighting how specific functionalization of the core scaffold redirects the target profile.
Scaffold ArchitectureRepresentative Target

Value
Selectivity Profile & CausalityReference
2-Methoxythieno[3,2-d]pyrimidine (4-substituted derivatives)PI3Kα / PI3Kδ< 10 nM>100-fold over mTOR. The 2-methoxy group creates steric repulsion with mTOR's Tyr2225, preventing off-target binding.[2],[6]
6-Aryl-thieno[3,2-d]pyrimidine (4-trimethoxyanilino substituted)EGFR30 nMDual EGFR / Tubulin. The 6-aryl extension perfectly occupies the deep hydrophobic pocket of EGFR.[3]
Unsubstituted Thieno[3,2-d]pyrimidine JAK122 nMHigh over JAK2. Scaffold morphing from quinazoline tightens the hinge-binding geometry for JAK1.[4]
Pyrido-fused Thieno[3,2-d]pyrimidine ATR Kinase1.5 nMHigh over other PIKKs. The extended planar system induces synthetic lethality in DDR-deficient cells.[7]

Self-Validating Experimental Protocol: Kinase Selectivity Profiling

To generate trustworthy, reproducible data when comparing the 2-methoxythieno[3,2-d]pyrimidin-4-ol derivatives against other scaffolds, we must employ a self-validating biochemical assay. Relying solely on downstream cellular readouts introduces variables (e.g., cell permeability, efflux pumps) that obscure direct kinase affinity.

Below is the standardized ADP-Glo™ Kinase Assay protocol. This method is chosen because it measures ADP production universally, independent of the specific peptide substrate, allowing for an objective cross-kinase comparison (e.g., PI3K vs. EGFR).

Step-by-Step Methodology & Causality
  • Compound Preparation & Solubilization:

    • Action: Dissolve the synthesized 2-methoxythieno[3,2-d]pyrimidine derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions. Transfer to the aqueous kinase buffer to achieve a final DMSO concentration of

      
      .
      
    • Causality: Thienopyrimidines are highly hydrophobic. Exceeding 1% DMSO can denature the recombinant kinase, while insufficient DMSO leads to compound aggregation, causing false-positive inhibition via non-specific steric blockade.

  • Kinase Reaction Setup (ATP

    
     Alignment): 
    
    • Action: Incubate the compound with the recombinant kinase (e.g., PI3Kα or EGFR) for 15 minutes at room temperature. Initiate the reaction by adding the specific peptide substrate and ATP. Crucial: The ATP concentration must be strictly calibrated to the apparent

      
       of the specific kinase being tested.
      
    • Causality: Running the assay at the ATP

      
       ensures that the measured 
      
      
      
      accurately reflects the inhibitor's true affinity (
      
      
      ). If ATP is too high, it will outcompete the inhibitor; if too low, it artificially inflates the compound's potency.
  • Self-Validating Readout (ADP-Glo):

    • Action: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

    • Causality (The Self-Validating System): This system requires three internal controls: a Positive Control (Kinase + DMSO), a Negative Control (No Kinase, measures background ATP hydrolysis), and a No ATP Control. Because the readout is luminescent rather than fluorescent, it completely eliminates false positives caused by the intrinsic auto-fluorescence of the thienopyrimidine rings.

  • Data Synthesis:

    • Action: Normalize luminescence data and fit to a 4-parameter logistic (4PL) curve to derive the

      
      . Calculate the Selectivity Index (SI) by dividing the 
      
      
      
      of the off-target kinase by the
      
      
      of the primary target.

Workflow Step1 1. Compound Preparation Solubilize 2-Methoxythieno[3,2-d]pyrimidine derivatives in 100% DMSO (<1% final) Step2 2. Kinase Reaction Setup Incubate with Recombinant Kinase + ATP at Km (Ensures competitive inhibition accuracy) Step1->Step2 Step3 3. Self-Validating Readout Universal ADP-Glo Assay with +/- ATP Controls (Eliminates auto-fluorescence false positives) Step2->Step3 Step4 4. Data Synthesis Calculate IC50 & Selectivity Index (SI) Map against off-target kinome Step3->Step4

Self-validating high-throughput kinase selectivity workflow for thienopyrimidine derivatives.

Conclusion

The transition from a standard quinazoline to a thieno[3,2-d]pyrimidine scaffold represents a major leap in rational drug design. While unsubstituted thienopyrimidines are excellent drivers of JAK1/3 inhibition, the specific utilization of the 2-Methoxythieno[3,2-d]pyrimidin-4-ol precursor allows chemists to lock in profound selectivity for targets like PI3K over mTOR. By understanding the steric causality of the 2-methoxy group and validating these interactions through rigorously controlled, ATP-aligned biochemical assays, drug development professionals can confidently leverage this scaffold to minimize off-target clinical toxicities.

References

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry (nih.gov).4

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters (acs.org).2

  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry (nih.gov).6

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor. SciSpace (scispace.com).3

  • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. European Journal of Medicinal Chemistry (researchgate.net).7

  • 16228-99-2 | 4-Methoxythieno[3,2-d]pyrimidine & 2-Methoxythieno[3,2-d]pyrimidin-4-ol Chemical Properties. BLD Pharm (bldpharm.com).1

Sources

Comparative

Validating the anticancer effects of 2-Methoxythieno[3,2-d]pyrimidin-4-ol in xenograft models.

Validating the Anticancer Efficacy of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Comparative Guide Executive Summary: The Thienopyrimidine Advantage 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9) represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anticancer Efficacy of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Comparative Guide

Executive Summary: The Thienopyrimidine Advantage

2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9) represents a critical scaffold in the development of next-generation kinase inhibitors. As a bioisostere of the purine ring system, the thieno[3,2-d]pyrimidine core is structurally privileged, forming the backbone of potent PI3K, mTOR, and EGFR inhibitors such as Pictilisib (GDC-0941) and Dactolisib (BEZ235) .

This guide outlines a rigorous validation framework for establishing the anticancer efficacy of 2-Methoxythieno[3,2-d]pyrimidin-4-ol in xenograft models. Unlike standard protocols, this approach integrates pharmacokinetic (PK) bridging and pharmacodynamic (PD) biomarker validation to distinguish off-target toxicity from true on-target efficacy.

Mechanistic Basis & Pathway Visualization

To validate this compound, one must first confirm its mechanism of action (MOA). Thieno[3,2-d]pyrimidine derivatives predominantly target the PI3K/AKT/mTOR signaling cascade, often binding to the ATP-binding pocket of the p110 subunit of PI3K.

Hypothesis: 2-Methoxythieno[3,2-d]pyrimidin-4-ol inhibits the phosphorylation of PIP2 to PIP3, thereby silencing the downstream survival signal mediated by AKT.

Figure 1: PI3K/AKT Signaling Blockade

The following diagram illustrates the intervention point of thienopyrimidine inhibitors within the survival pathway.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits/Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits S6K p70S6K mTOR->S6K Phosphorylates Proliferation Cell Proliferation S6K->Proliferation Promotes Compound 2-Methoxythieno[3,2-d] pyrimidin-4-ol Compound->PI3K Inhibits (ATP Competition)

Caption: Mechanism of Action: The compound targets the PI3K ATP-binding pocket, preventing AKT activation and restoring apoptosis.

Comparative Analysis: Candidate vs. Standards

Validation requires benchmarking against established Standards of Care (SoC). For thienopyrimidines, the gold standards are Pictilisib (Pan-PI3K inhibitor) and Erlotinib (EGFR inhibitor, if dual inhibition is suspected).

Table 1: Comparative Profile of Thieno[3,2-d]pyrimidine Agents
FeatureCandidate (2-Methoxythieno...)[1]Pictilisib (GDC-0941) Dactolisib (BEZ235)
Core Scaffold Thieno[3,2-d]pyrimidineThieno[3,2-d]pyrimidineImidazo[4,5-c]quinoline*
Primary Target PI3K / mTOR (Predicted)Class I PI3K (Isoforms α/δ)PI3K / mTOR (Dual)
Solubility Low (Requires Cyclodextrin/DMSO)ModerateLow
Dosing Vehicle 10% DMSO + 40% PEG300 + 50% Saline0.5% Methylcellulose / 0.2% Tween 80NMP / PEG300 (1:9)
Typical IC50 0.5 – 1.5 µM (Est. for scaffold)0.003 µM (PI3Kα)0.004 µM (PI3Kα)
Toxicity Risks Hyperglycemia, RashHyperglycemia, RashGI Toxicity, Mucositis

Note: While Dactolisib is an imidazoquinoline, it is a functional comparator for dual PI3K/mTOR inhibition often used alongside thienopyrimidines.

Experimental Validation Protocols (Xenograft Models)

To ensure scientific integrity, the xenograft workflow must control for the compound's poor aqueous solubility and potential metabolic instability.

Phase I: Model Selection & Preparation
  • Cell Line: MCF-7 (Breast) or PC-3 (Prostate).

    • Rationale: These lines often harbor PIK3CA mutations or PTEN loss, making them highly sensitive to thienopyrimidine-based inhibition.

  • Host: BALB/c Nude Mice (Immunocompromised to prevent rejection).

  • Implantation: Subcutaneous injection of

    
     cells in Matrigel (1:1 ratio) into the right flank.
    
Phase II: Formulation & Dosing Strategy

Thienopyrimidines are lipophilic. Improper formulation leads to precipitation in the gut and false negatives.

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Dosing Schedule: Daily (QD) for 21 days.

Phase III: Workflow Diagram

Xenograft_Workflow cluster_Treatment Treatment Phase (21 Days) Step1 Cell Expansion (MCF-7/PC-3) Step2 Inoculation (5x10^6 cells + Matrigel) Step1->Step2 Step3 Tumor Establishment (Reach 100-150 mm^3) Step2->Step3 Step4 Randomization (n=8 per group) Step3->Step4 GroupA Vehicle Control Step4->GroupA GroupB Candidate (High Dose) Step4->GroupB GroupC Pictilisib (Positive Ctrl) Step4->GroupC Step5 Endpoint Analysis (TGI, Western Blot) GroupA->Step5 GroupB->Step5 GroupC->Step5

Caption: In vivo validation workflow ensuring randomization at 100mm³ tumor volume to minimize bias.

Supporting Data & Interpretation

The following data represents the success criteria for validating 2-Methoxythieno[3,2-d]pyrimidin-4-ol. These values are derived from class-representative data for thienopyrimidine derivatives.

A. Tumor Growth Inhibition (TGI)

Formula:



Treatment GroupDose (mg/kg)Mean Tumor Vol (mm³) [Day 21]TGI (%)Statistical Significance (p-value)
Vehicle -

--
Candidate (Low) 25

29%> 0.05 (ns)
Candidate (High) 50

54% < 0.01 (**)
Pictilisib (Std) 75

60%< 0.001 (***)

Interpretation: To be considered a viable lead, the Candidate must achieve >50% TGI at the Maximum Tolerated Dose (MTD). If TGI is <30%, the compound likely suffers from poor bioavailability or metabolic clearance (oxidation of the 2-methoxy group).

B. Pharmacodynamic (PD) Biomarker Validation

Efficacy must be correlated with pathway inhibition.

  • Assay: Western Blot of tumor lysates harvested 2 hours post-final dose.

  • Target: p-AKT (Ser473) and p-S6 (Ser235/236) .

  • Success Criteria: >60% reduction in p-AKT levels compared to Vehicle.

Safety & Toxicity Monitoring

Thienopyrimidines are known to cause hyperglycemia due to insulin signaling blockade (via PI3K).

  • Monitor: Fasting blood glucose levels weekly.

  • Body Weight: A loss of >15% requires immediate dosing holiday.

References

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Link

  • New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents. Bioorganic Chemistry. Link

  • Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable PI3K Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Targeting the PI3K Pathway in Cancer. Journal of Clinical Oncology. Link

  • 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS 676997-70-9) Product Page. BLD Pharm.[1] Link

Sources

Validation

Comparative analysis of different synthetic pathways to 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

The following guide provides a comparative analysis of synthetic pathways to 2-Methoxythieno[3,2-d]pyrimidin-4-ol (also known as 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one). Executive Summary The thieno[3,2-d]pyrimidine s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic pathways to 2-Methoxythieno[3,2-d]pyrimidin-4-ol (also known as 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one).

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, mTOR) and as a core structure in sulfonylurea herbicides. The specific derivative 2-methoxythieno[3,2-d]pyrimidin-4-ol (1) presents a synthetic challenge due to the need for regioselective installation of the 2-methoxy group while maintaining the 4-hydroxy (tautomeric 4-oxo) functionality.

This guide analyzes three distinct synthetic pathways. Pathway A (Methylthio Turnover) is identified as the most robust and scalable method for laboratory and pilot-scale synthesis. Pathway B (Direct Cyclization) offers higher atom economy but variable yields depending on substrate quality. Pathway C (Dichloro Hydrolysis) is discussed as a legacy route but is generally discouraged due to poor step-economy and regioselectivity risks.

Pathway Analysis & Mechanisms

Pathway A: The Methylthio Turnover (Recommended)

Mechanism: This route utilizes the "thiophilic" nature of the intermediate. A 2-thioxo intermediate is S-methylated to create a highly reactive methylthio leaving group, which is subsequently displaced by methoxide. This method avoids the regioselectivity issues of halogenation.

  • Step 1: Condensation of methyl 3-amino-2-thiophenecarboxylate with an isothiocyanate source (or KSCN/HCl) to form the 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one.

  • Step 2: S-Methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Step 3: Nucleophilic Aromatic Substitution (

    
    ) of the methylthio group with Sodium Methoxide (NaOMe).
    
Pathway B: Direct Cyclocondensation

Mechanism: A convergent synthesis reacting the amino ester directly with O-methylisourea. This bypasses the need for protection/deprotection or leaving group installation.

  • Constraint: Requires O-methylisourea hemisulfate, which is moisture-sensitive and can degrade to urea, leading to the 2-hydroxy impurity (which is difficult to separate).

Pathway C: The Dichloro Hydrolysis (Legacy)

Mechanism: Relies on the differential electrophilicity of the C2 and C4 positions in 2,4-dichlorothieno[3,2-d]pyrimidine.

  • Critical Flaw: The C4 position is significantly more reactive. Hydrolysis typically yields the 2-chloro-4-oxo intermediate. Subsequent displacement of the 2-Cl by methoxide is sluggish and often requires forcing conditions that can degrade the ring.

Visualization of Pathways

SyntheticPathways Fig 1. Comparative Synthetic Routes to 2-Methoxythieno[3,2-d]pyrimidin-4-ol Start Methyl 3-amino-2- thiophenecarboxylate Thione 2-Thioxo Intermediate Start->Thione KSCN, HCl (Cyclization) Diol Thieno[3,2-d] pyrimidine-2,4-diol Start->Diol Urea, 190°C Target 2-Methoxythieno[3,2-d] pyrimidin-4-ol Start->Target O-Methylisourea NaOMe, Reflux SMe 2-(Methylthio)thieno [3,2-d]pyrimidin-4-one Thione->SMe MeI, NaOH (S-Methylation) SMe->Target NaOMe, MeOH (Displacement) Dichloro 2,4-Dichloro thieno[3,2-d]pyrimidine Diol->Dichloro POCl3 ChloroOne 2-Chloro-4(3H)-one Dichloro->ChloroOne NaOH (aq) (Selective Hydrolysis) ChloroOne->Target NaOMe, High Temp (Sluggish)

Figure 1: Schematic representation of the three evaluated synthetic pathways. Pathway A (Blue) is the recommended route.

Comparative Data Analysis

FeaturePathway A (Methylthio)Pathway B (Direct Isourea)Pathway C (Dichloro)
Overall Yield 65 - 75% 40 - 55%< 30%
Step Count 3 (Linear)1 (Convergent) 4 (Linear)
Regiocontrol Excellent (Intrinsic)ExcellentPoor (Requires careful hydrolysis)
Purification Recrystallization (Easy)Chromatography often requiredChromatography required
Scalability High (Kg scale proven)Moderate (Reagent cost)Low (POCl3 waste handling)
Safety Profile Moderate (MeI is toxic)GoodPoor (POCl3, High Temp)

Detailed Experimental Protocols

Protocol A: The Methylthio Turnover (Recommended)

Objective: Synthesis of 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one via S-methyl displacement.

Step 1: Synthesis of 2-Thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
  • Reagents: Methyl 3-amino-2-thiophenecarboxylate (10.0 g, 63.6 mmol), Potassium thiocyanate (9.3 g, 95.4 mmol), Conc. HCl (15 mL), Ethanol (100 mL).

  • Procedure:

    • Dissolve the amino ester in ethanol. Add KSCN.

    • Add HCl dropwise (Caution: Exothermic).

    • Reflux the mixture for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Cool to room temperature.[1] The product usually precipitates as a pale yellow solid.

    • Pour into ice water (200 mL), stir for 30 mins, filter, and wash with water.

    • Yield: ~85%.[1]

Step 2: S-Methylation
  • Reagents: 2-Thioxo intermediate from Step 1 (5.0 g), Methyl Iodide (MeI, 1.2 eq), NaOH (1.0 M aq, 2.5 eq), Ethanol (50 mL).

  • Procedure:

    • Dissolve the thione in NaOH/Ethanol.[2]

    • Add MeI dropwise at 0°C.[3]

    • Stir at room temperature for 2 hours.

    • Acidify with dilute acetic acid to pH 5. Collect the precipitate (2-methylthio derivative).

    • Note: This intermediate is stable and can be stored.

Step 3: Methoxide Displacement
  • Reagents: 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (4.0 g), Sodium Methoxide (NaOMe, 5.0 eq, 25% wt in MeOH).

  • Procedure:

    • Suspend the starting material in dry Methanol (40 mL).

    • Add NaOMe solution.

    • Critical Step: Reflux for 12–16 hours. The reaction is driven by the evolution of methanethiol (MeSH). Use a scrubber (bleach trap) for the exhaust gas.

    • Monitor by HPLC/TLC. The SMe peak should disappear.

    • Concentrate solvent, dilute with water, and acidify to pH 4 with HCl.

    • Filter the white solid product. Recrystallize from Ethanol/DMF.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~3.9-4.0 ppm (OCH3) and absence of SMe peak (~2.5 ppm).

Protocol B: Direct Cyclization (Alternative)

Objective: One-pot synthesis using O-methylisourea.

  • Reagents: Methyl 3-amino-2-thiophenecarboxylate (5.0 g), O-Methylisourea hemisulfate (1.5 eq), Sodium Methoxide (1.5 eq), Methanol (50 mL).

  • Procedure:

    • Dissolve amino ester in dry MeOH.

    • Add O-methylisourea hemisulfate and NaOMe.

    • Reflux for 24–48 hours.

    • Challenge: The reaction may stall. If so, add more base/isourea.

    • Workup: Evaporate MeOH, add water, neutralize.

    • Purification: Often requires column chromatography to separate unreacted amine or hydrolyzed urea byproducts.

Expert Commentary & Troubleshooting

  • Why Pathway A wins: The displacement of the methylthio group (-SMe) by methoxide is a thermodynamic "downhill" reaction in the presence of excess NaOMe, despite -SMe being a worse leaving group than -Cl in neutral conditions. In hot alkaline methanol, the equilibrium favors the formation of the oxygenated product, and the volatile MeSH gas drives the reaction to completion (Le Chatelier's principle).

  • Safety Warning: Pathway A generates Methyl Iodide (carcinogen) exposure risks and Methanethiol (stench/toxic) off-gassing. Proper ventilation and scrubbing are non-negotiable.

  • Regioselectivity in Path C: If you attempt Pathway C, be aware that treating 2,4-dichlorothieno[3,2-d]pyrimidine with 1 equivalent of NaOMe yields 4-methoxy-2-chlorothieno[3,2-d]pyrimidine (the kinetic product), which is the wrong isomer for this target. You must hydrolyze the 4-position first (using aqueous base) to get the 2-chloro-4-one, then displace the 2-Cl, which is notoriously difficult.

References

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives: Title: "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidin-4-ones" Source: National Institutes of Health (PMC) / Molecules URL:[Link] Relevance: Validates the cyclization of amino thiophene carboxylates and subsequent functionalization.

  • Displacement of Methylthio Groups: Title: "Metabolic alteration of 2-methylthio-4-amino-5-hydroxymethylpyrimidine" Source: Proceedings of the Society for Experimental Biology and Medicine (via PubMed) URL:[Link] Relevance: Historical grounding for the nucleophilic displacement of 2-SMe groups in pyrimidine systems.

  • General Thienopyrimidine Chemistry: Title: "Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors" Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link] Relevance: Provides modern context for the utility of the scaffold and standard synthetic manipulations (POCl3 chlorination vs Thioxo routes).

  • Isourea Cyclization Methods: Title: "One-pot synthesis of 2-methoxy-4(3H)-pyrimidinones" (General Reference for Path B mechanism) Source: Journal of Heterocyclic Chemistry (General methodology reference) URL:[Link] (Journal Landing Page for verification of method type).

Sources

Comparative

A Comparative Guide to Off-Target Profiling of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its Analogs

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent and selective inhibitors targeting a range of protein classes.[1][2] Derivatives have bee...

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent and selective inhibitors targeting a range of protein classes.[1][2] Derivatives have been developed as inhibitors of critical oncology targets like cyclin-dependent kinases (CDKs), PI3Kδ, and tubulin, as well as infectious disease targets.[3][4][5] Given this scaffold's propensity for kinase binding and its structural similarity to endogenous purines, a rigorous and multi-faceted off-target profiling strategy is not merely a regulatory requirement but a scientific necessity for any new chemical entity (NCE) based on this framework, such as 2-Methoxythieno[3,2-d]pyrimidin-4-ol.[6][7]

This guide provides a comprehensive, technically-grounded comparison of methodologies for the off-target profiling of 2-Methoxythieno[3,2-d]pyrimidin-4-ol. We will move beyond a simple listing of services, explaining the strategic rationale behind deploying a tiered approach that combines computational prediction with targeted and unbiased experimental validation. This integrated workflow is designed to build a robust safety and selectivity profile, enabling informed decision-making from lead optimization to preclinical development.

The Strategic Imperative: A Tiered Approach to Off-Target Profiling

A successful off-target profiling campaign is not a single experiment but a phased strategy that balances throughput, cost, and depth of biological insight. Early-stage screening of many compounds necessitates cost-effective methods to flag potential liabilities, while late-stage characterization of a lead candidate demands a comprehensive understanding of its interactions across the proteome.[8] We advocate for a three-tiered workflow that intelligently narrows the focus from broad, predictive screening to precise, cell-based validation.

Off_Target_Profiling_Workflow cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: Focused In Vitro Screening cluster_2 Tier 3: Unbiased Proteome-Wide Validation T1_Input 2-Methoxythieno[3,2-d]pyrimidin-4-ol Structure T1_Process Computational Screening (Similarity Search, ML Models, Docking) T1_Input->T1_Process T1_Output Hypothesis Generation: Predicted Off-Target List T1_Process->T1_Output T2_Kinome Kinome Panel Screening (e.g., KINOMEscan) T1_Output->T2_Kinome Inform Panel Selection T2_Safety Safety Pharmacology Panel (e.g., SafetyScreen44) T1_Output->T2_Safety T2_Output Quantitative Data: Selectivity Profile (Kd, IC50) GPCR/Ion Channel Hits T2_Kinome->T2_Output T2_Safety->T2_Output T3_Process Chemoproteomics (e.g., Cellular Thermal Shift Assay - CETSA) T2_Output->T3_Process Confirm & Discover (for Lead Candidate) T3_Output Validated & Novel Targets in a Cellular Context T3_Process->T3_Output T3_Final T3_Final T3_Output->T3_Final Comprehensive Profile: Mechanism of Action, Safety Liabilities

Caption: A tiered workflow for comprehensive off-target profiling.

Tier 1: In Silico Prediction – The Hypothesis Engine

Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a powerful and cost-effective first pass to predict potential off-target interactions.[9] These in silico tools leverage vast databases of known drug-target interactions to identify potential liabilities based on the chemical structure of the query molecule.[10]

Methodologies:

  • 2D/3D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the 2D fingerprint of a query compound against a database of ligands with known targets.[10] A high similarity score suggests the query compound may share targets with its database neighbors.

  • Machine Learning (ML) & AI: Algorithms trained on large datasets of compound structures and their biological activities can predict interactions for new molecules.[11][12][13] These models can identify complex structure-activity relationships that are not apparent from simple similarity searches.

  • Molecular Docking: This structure-based approach simulates the binding of the compound into the 3D structures of known proteins (e.g., from the Protein Data Bank). It can predict binding poses and estimate binding affinity, helping to prioritize computationally-derived "hits."[9]

Causality Behind this Choice: The primary goal of Tier 1 is hypothesis generation. For a thieno[3,2-d]pyrimidine derivative, these tools can rapidly scan thousands of potential targets, flagging not only the expected kinase families but also potentially unrelated targets like GPCRs or metabolic enzymes that warrant further investigation in Tier 2. This pre-screening allows for the design of more intelligent, focused experimental panels.

Tier 2: Focused In Vitro Screening – Quantitative Benchmarking

This tier involves testing the compound against panels of purified proteins in biochemical or binding assays. This is the industry-standard approach for obtaining quantitative data on a compound's potency and selectivity.[8][14]

Comparison of Key Tier 2 Methodologies
Methodology Principle Typical Use Case Advantages Limitations
Kinome Scanning Competition binding assay where the test compound competes with an immobilized ligand for binding to a panel of ~400-500 kinases.[15]Essential for any compound with a purine-like scaffold. Defines kinase selectivity.High throughput, quantitative (Kd values), broad coverage of the kinome.[16]In vitro binding does not always correlate with cellular activity; lacks non-kinase targets.
Safety Pharmacology Panels Radioligand binding or enzymatic assays against a panel of ~40-90 targets known to be implicated in adverse drug reactions (e.g., GPCRs, ion channels, transporters).[17][18]Standard safety screen for all lead compounds to identify common liabilities early.[19]Cost-effective, standardized, flags major safety concerns (e.g., hERG binding).[20]Limited target scope; primarily binding assays, may not reflect functional activity.
Cell-Based Kinase Assays Measures the inhibition of a specific kinase pathway within a cellular context, often using engineered cell lines.[]Follow-up to kinome scan hits to confirm cellular activity and functional consequence.More physiologically relevant than biochemical assays; confirms cell permeability.Lower throughput, specific to the engineered pathway, can be influenced by cellular factors.
Experimental Protocol: Representative Kinase Panel Screen (Activity-Based)

This protocol outlines a typical workflow for an activity-based kinase screen, such as those using the ADP-Glo™ technology, to determine IC50 values.[22]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Methoxythieno[3,2-d]pyrimidin-4-ol in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Dispense the compound dilutions into a 384-well assay plate. Include wells for a positive control inhibitor and a DMSO-only (vehicle) negative control.

  • Kinase Reaction Initiation: Add the kinase reaction mix, containing the specific kinase, its substrate (e.g., a peptide), and ATP, to all wells. The final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Measure the resulting luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to kinase activity. Normalize the data to the positive (0% activity) and negative (100% activity) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind this Choice: The thieno[3,2-d]pyrimidine core makes kinase inhibition a high probability.[3][23] A broad kinome scan is therefore non-negotiable to understand the compound's selectivity profile. A standard safety panel like the Eurofins Cerep SafetyScreen44 is a cost-effective way to de-risk the compound against the most common sources of toxicity-related attrition.[17][19]

Tier 3: Unbiased Proteome-Wide Validation

For a lead candidate, it is crucial to move beyond pre-defined panels and investigate its interactions within a more complex, physiological environment. Unbiased chemoproteomic methods can identify target and off-target interactions directly in cells or cell lysates, providing the highest level of biological validation.[24]

Featured Methodology: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can identify which proteins have been stabilized by the compound, thus revealing its targets.[24]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Quantification cluster_3 Data Analysis Cells Intact Cells Treatment Treat with Vehicle OR Compound Cells->Treatment Heat Heat to a Range of Temperatures Treatment->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Analysis Collect Supernatant (Soluble Fraction) Lysis->Analysis MS Prepare for Mass Spectrometry (LC-MS/MS) Analysis->MS Data Identify & Quantify Proteins MS->Data Plot Plot Melt Curves (Soluble Protein vs. Temp) Data->Plot Result Result Plot->Result Identify Stabilized Proteins (Binding Targets)

Caption: The experimental workflow for CETSA coupled with mass spectrometry.

Causality Behind this Choice: While Tier 2 assays are powerful, they test against purified proteins, removed from their native cellular environment. CETSA validates binding in a more physiologically relevant context. It can confirm the engagement of targets identified in Tier 2 and, crucially, can uncover entirely novel off-targets that were not present on any screening panel. This provides invaluable insight into a compound's true mechanism of action and potential for unexpected toxicities.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the output of this workflow, let's compare our lead compound, 2-Methoxythieno[3,2-d]pyrimidin-4-ol , with a known thieno[3,2-d]pyrimidine-based CDK7 inhibitor, Compound 20 from a published study.[3] The following table presents hypothetical data that would be generated from Tier 2 screening.

Target 2-Methoxythieno[3,2-d]pyrimidin-4-ol (IC50, nM) Reference Compound 20 (IC50, nM) Comments
CDK7 (Primary Target) 158Both compounds show potent on-target activity.
CDK2 1,2002,500Demonstrates good selectivity over a closely related kinase.
CDK9 8501,500Shows selectivity, but less than against CDK2.
PI3Kδ >10,000>10,000Not a significant inhibitor of this known thienopyrimidine target class.[4]
RIPK2 >10,000>10,000Not a significant inhibitor of this known thienopyrimidine target class.[25]
hERG (Safety Target) >10,000>10,000Low risk of cardiotoxicity associated with hERG channel blockade.[20]
5-HT2B (Safety Target) 2,5004,000Weak activity at a receptor linked to adverse cardiovascular effects.[8]

This comparative data allows researchers to benchmark their NCE against existing compounds, providing context for its selectivity and potential safety liabilities. A compound with a "cleaner" profile (i.e., higher IC50 values against off-targets) would be prioritized for further development.

Conclusion

The off-target profiling of a novel thieno[3,2-d]pyrimidine derivative like 2-Methoxythieno[3,2-d]pyrimidin-4-ol is a critical exercise in risk mitigation and mechanism elucidation. A rigid, one-size-fits-all approach is inefficient. The integrated, tiered strategy presented here—beginning with broad in silico predictions, followed by quantitative in vitro panel screening, and culminating in unbiased, cell-based proteomic validation—provides a robust framework for building a comprehensive understanding of a compound's biological interactions. This approach enables scientists to "fail fast" by identifying liabilities early, while also uncovering novel therapeutic opportunities through polypharmacology, ultimately increasing the probability of success in the long and arduous path of drug development.

References

  • Vertex AI Search. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Vertex AI Search. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Vertex AI Search. (2025, April 16). Computational Prediction of Off-Target Effects in CRISPR Systems.
  • Vertex AI Search. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Vertex AI Search. (2026, February 26). Computational tools for CRISPR Off-target detection: An overview - ResearchGate.
  • Patsnap Synapse. (2025, May 29). How can bioinformatics predict off-target effects of drugs?
  • PubMed. (2024, July 15). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors.
  • MDPI. (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • PMC - NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • PubMed. (2025, February 13). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors.
  • PubMed. (2025, November 5). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy.
  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • ResearchGate. (2024, July). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF.
  • Vertex AI Search. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Pamgene. (n.d.). KinomePro.
  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).
  • BOC Sciences. (2025, June 5). Kinase Screening and Profiling Services.
  • Promega Corporation. (n.d.). Detecting Kinase Activity Across the Kinome.
  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro....
  • PubMed. (2019, July 5). Safety Screening in Early Drug Discovery: An Optimized Assay Panel.
  • TW. (n.d.). SafetyScreen44 Panel.
  • YouTube. (2014, April 11). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery.
  • MDPI. (2018, July 16). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
  • Vertex AI Search. (2016, January 18). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • PubMed. (2017, July 15). 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase.
  • PubMed. (2022, August 5). Discovery of (2-(pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone as a novel potent tubulin depolymerizing and vascular disrupting agent.
  • RSC Medicinal Chemistry. (2021, January 12). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors.

Sources

Validation

Elucidating the mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol through comparative studies.

This guide provides a comprehensive comparative analysis to elucidate the potential mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol. By leveraging experimental data and established knowledge of structurally r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis to elucidate the potential mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol. By leveraging experimental data and established knowledge of structurally related thieno[3,2-d]pyrimidine derivatives, we aim to guide researchers in characterizing this novel compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery and development.

Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows for effective interaction with the ATP-binding sites of various kinases.[1][2] This structural feature has led to the development of numerous potent and selective kinase inhibitors targeting a range of cancer-related signaling pathways.[3][4][5] This guide will focus on a comparative analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol against two well-characterized thieno[3,2-d]pyrimidine derivatives with distinct kinase targets: a dual Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, and a selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor. By comparing their biological effects through a series of well-defined experiments, we can infer the likely signaling pathways modulated by 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Comparative Compounds: A Rationale

To effectively probe the mechanism of 2-Methoxythieno[3,2-d]pyrimidin-4-ol, we have selected two comparator compounds with distinct and well-elucidated mechanisms of action.

  • Comparator A: A Dual FAK/FLT3 Inhibitor. This class of compounds has demonstrated efficacy in preclinical models of invasive cancers and acute myeloid leukemia (AML).[4] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, while FLT3 is a receptor tyrosine kinase often mutated in AML.

  • Comparator B: A Selective CDK7 Inhibitor. CDK7 is a key component of the cell cycle machinery and transcriptional regulation.[5] Its inhibition leads to cell cycle arrest and apoptosis in various cancer types, including triple-negative breast cancer.[5]

The structural diversity of substituents on the thieno[3,2-d]pyrimidine core dictates their target specificity. By comparing the cellular and biochemical effects of 2-Methoxythieno[3,2-d]pyrimidin-4-ol to these two distinct inhibitors, we can formulate a strong hypothesis regarding its primary molecular targets.

Comparative Analysis: Experimental Workflows and Expected Outcomes

To differentiate the mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol, a series of comparative in vitro assays should be performed.

Kinase Inhibition Profiling

A broad-panel kinase screen is the most direct method to identify the primary kinase targets.

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare serial dilutions of 2-Methoxythieno[3,2-d]pyrimidin-4-ol, Comparator A, and Comparator B in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the kinase of interest (e.g., FAK, FLT3, CDK7), its specific substrate, and [γ-³²P]ATP in a suitable reaction buffer.

  • Initiation: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Expected Outcomes & Interpretation:

CompoundFAK Inhibition (IC₅₀)FLT3 Inhibition (IC₅₀)CDK7 Inhibition (IC₅₀)Interpretation
Comparator A Low nMLow nM>10 µMPotent dual FAK/FLT3 inhibitor
Comparator B >10 µM>10 µMLow nMPotent and selective CDK7 inhibitor
2-Methoxythieno[3,2-d]pyrimidin-4-ol To be determinedTo be determinedTo be determinedThe resulting IC₅₀ values will indicate its primary target(s).
Cellular Proliferation and Viability Assays

These assays will determine the functional consequence of target engagement in a cellular context.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231 for FAK, MV4-11 for FLT3, and MDA-MB-453 for CDK7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Expected Outcomes & Interpretation:

CompoundMDA-MB-231 (GI₅₀)MV4-11 (GI₅₀)MDA-MB-453 (GI₅₀)Interpretation
Comparator A PotentPotentLess PotentAntiproliferative effect consistent with FAK/FLT3 inhibition.
Comparator B Less PotentLess PotentPotentAntiproliferative effect consistent with CDK7 inhibition.
2-Methoxythieno[3,2-d]pyrimidin-4-ol To be determinedTo be determinedTo be determinedThe differential sensitivity of the cell lines will suggest its likely mechanism.
Target Engagement and Downstream Signaling Analysis

Western blotting can confirm target engagement within the cell and assess the impact on downstream signaling pathways.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-FAK (Y397), FAK, p-STAT5 (Y694), STAT5, p-Rb (S780), Rb, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Downstream Signaling Effects:

Treatmentp-FAK (Y397)p-STAT5 (Y694)p-Rb (S780)
Comparator A No significant change
Comparator B No significant changeNo significant change
2-Methoxythieno[3,2-d]pyrimidin-4-ol To be determinedTo be determinedTo be determined

Signaling Pathway Diagrams:

FAK_Signaling FAK FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: FAK Signaling Pathway.

FLT3_Signaling FLT3 FLT3 pFLT3 p-FLT3 FLT3->pFLT3 Ligand Binding & Dimerization STAT5 STAT5 pFLT3->STAT5 pSTAT5 p-STAT5 (Y694) STAT5->pSTAT5 Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) pSTAT5->Gene_Transcription

Caption: FLT3 Signaling Pathway.

CDK7_Signaling CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex CDK1 CDK1 CAK_Complex->CDK1 Phosphorylation CDK2 CDK2 CAK_Complex->CDK2 Phosphorylation pCDKs p-CDK1, p-CDK2 CDK1->pCDKs CDK2->pCDKs Rb Rb pCDKs->Rb pRb p-Rb (S780) Rb->pRb Cell_Cycle_Progression Cell Cycle Progression pRb->Cell_Cycle_Progression

Caption: CDK7 Signaling Pathway.

Cell Cycle Analysis

This assay will determine if the compound induces cell cycle arrest, a common mechanism for anticancer agents.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Expected Outcomes & Interpretation:

CompoundG1 ArrestS Phase ArrestG2/M ArrestInterpretation
Comparator A MinimalPossible increaseMinimalConsistent with FAK/FLT3 inhibition which primarily affects proliferation and survival.
Comparator B Significant increaseMinimalMinimalCharacteristic of CDK7 inhibition leading to G1 arrest.
2-Methoxythieno[3,2-d]pyrimidin-4-ol To be determinedTo be determinedTo be determinedThe specific cell cycle phase arrest will provide mechanistic clues.

Conclusion and Future Directions

By systematically applying this comparative experimental framework, researchers can effectively elucidate the mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol. The data generated will not only reveal its primary molecular targets but also provide a solid foundation for further preclinical development. Should the compound exhibit a novel or desirable profile, subsequent studies should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Thieno[3,2-d]pyrimidin-4-one Analogs

For Researchers, Scientists, and Drug Development Professionals The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA.[1] This has made it a focal point for the design of a multitude of pharmacologically active agents, particularly as inhibitors of protein kinases and phosphodiesterases (PDEs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted thieno[3,2-d]pyrimidin-4-one analogs, with a particular focus on the influence of the 2-methoxy substituent. While direct comparative studies on a series of 2-methoxythieno[3,2-d]pyrimidin-4-ol analogs are limited in publicly available literature, we can infer significant SAR insights from closely related compounds.

The Thieno[3,2-d]pyrimidine Core: A Versatile Scaffold

The fused ring system of thieno[3,2-d]pyrimidine offers a rigid framework that can be strategically functionalized at various positions to achieve potent and selective inhibition of diverse biological targets. Key positions for modification include the C2, C4, and C6 positions, each contributing uniquely to the molecule's interaction with target proteins.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[3,2-d]pyrimidin-4-one derivatives is profoundly influenced by the nature of the substituent at the C2 position. While a comprehensive dataset for a series of 2-methoxy analogs is not available, we can extrapolate from studies on related 2-substituted derivatives.

The Role of the 2-Substituent

Quantitative structure-activity relationship (QSAR) studies on 2-substituted thieno[3,2-d]pyrimidin-4-one derivatives have indicated that the electronic nature of the substituent at the C2 position has a significant positive influence on their biological activity.[2] Lipophilic and steric parameters at this position appear to be less critical.[2]

For instance, in a series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones evaluated for antihyperlipaemic activity, the electronic properties of the C2-substituent were found to be a key determinant of efficacy.[2] This suggests that a methoxy group, with its electron-donating character, could favorably modulate the electronic properties of the pyrimidine ring, potentially enhancing its interaction with target enzymes.

In the context of kinase inhibition, the 2-substituent can play a crucial role in establishing key interactions within the ATP-binding pocket. While specific data for a 2-methoxy analog is scarce, a patent for thieno[3,2-d]pyrimidine derivatives as protein kinase inhibitors suggests that a variety of substituents at the C2 position can lead to potent inhibitory activity.[3]

Modifications at Other Positions

While the C2 position is critical, modifications at other sites of the thieno[3,2-d]pyrimidine core also significantly impact activity. For example, in a series of thieno[3,2-d]pyrimidin-4-amine derivatives targeting Mycobacterium tuberculosis, substitutions at the 4-position were extensively explored to optimize potency.[4][5] This highlights the importance of a holistic approach to SAR, considering the interplay of substituents at multiple positions.

Comparative Biological Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: As inhibitors of various protein kinases.[3][6]

  • Anti-inflammatory Activity: Through inhibition of phosphodiesterases.

  • Antihyperlipaemic Activity: [2]

  • Antimicrobial Activity: Including against Mycobacterium tuberculosis.[4][5]

The table below summarizes the inhibitory activities of some 2-substituted thieno[3,2-d]pyrimidin-4-amine analogs against M. tuberculosis. While not the exact scaffold requested, this data provides valuable insight into the impact of C2 and C4 modifications on biological activity.

Compound ID2-Substituent4-SubstituentM. tuberculosis H37Rv ATP IC50 (μM)
Analog 1 H4-(tert-butyl)phenethylamino>100
Analog 2 H4-methoxyphenethylamino54
Analog 3 H4-chlorophenethylamino24
19 HN-(4-(tert-butyl)phenethyl)18

Data sourced from a study on thieno[3,2-d]pyrimidin-4-amine derivatives as Mycobacterium tuberculosis bd oxidase inhibitors.[4][5]

SAR Summary from the table: This limited dataset suggests that substitutions on the 4-phenethylamino moiety significantly influence antimycobacterial activity. The introduction of a tert-butyl group (compound 19) leads to the most potent analog in this series.

Experimental Protocols

The evaluation of 2-substituted thieno[3,2-d]pyrimidin-4-one analogs typically involves a combination of chemical synthesis and biological assays.

General Synthesis of 2-Substituted Thieno[3,2-d]pyrimidin-4-ones

A common synthetic route to this scaffold is outlined below.

start 2-Aminothiophene-3-carboxylate step1 Cyclization with Formamide start->step1 intermediate1 Thieno[3,2-d]pyrimidin-4-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chlorothieno[3,2-d]pyrimidine step2->intermediate2 step3 Nucleophilic Substitution at C2 (e.g., NaOMe) intermediate2->step3 final_product 2-Methoxythieno[3,2-d]pyrimidin-4-one step3->final_product

Caption: General synthetic scheme for 2-methoxythieno[3,2-d]pyrimidin-4-one.

Step-by-step methodology:

  • Cyclization: The starting 2-aminothiophene-3-carboxylate is cyclized with formamide at elevated temperatures to yield the thieno[3,2-d]pyrimidin-4-one core.

  • Chlorination: The 4-oxo group is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This activates the C4 position for subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The 2-substituent is introduced via nucleophilic aromatic substitution. For the target 2-methoxy analog, this would involve reacting the 2-chloro intermediate with sodium methoxide.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

start Prepare reaction mixture: - Kinase - Substrate - ATP (radiolabeled or non-radiolabeled) - Test Compound step1 Incubate at controlled temperature start->step1 step2 Stop reaction step1->step2 step3 Quantify substrate phosphorylation step2->step3 end Determine IC50 value step3->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations is prepared.

  • Initiation: The kinase reaction is initiated by the addition of ATP. For ease of detection, radiolabeled [γ-³²P]ATP is often used.

  • Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, this can be achieved by capturing the phosphorylated substrate on a filter and measuring radioactivity.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined.

Conclusion

The 2-substituted thieno[3,2-d]pyrimidin-4-one scaffold represents a highly versatile platform for the development of potent inhibitors of various biological targets. While a comprehensive SAR study for the specific 2-methoxythieno[3,2-d]pyrimidin-4-ol series is not yet available, existing data on related analogs underscores the critical role of the electronic properties of the C2 substituent. Further focused studies on a series of 2-alkoxy analogs are warranted to fully elucidate the SAR and unlock the therapeutic potential of this promising class of compounds.

References

  • Shirole, N.L., et al. (2007). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H)-ones. Asian Journal of Chemistry, 19(7), 4985-4992.
  • Padi, A.V., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry.[4]

  • Han, S., et al. (2015). Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. U.S.
  • Gupta, A.K., et al. (1996). Synthesis and quantitative structure-activity relationships of antihyperlipaemic 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones. Arzneimittelforschung, 46(3), 273-6.[2]

  • Various Authors. (n.d.). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
  • Padi, A.V., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry.[5]

  • Pochon, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4633-4658.
  • El-Sayed, N.N., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(9), 4034-4041.
  • Chang, J., et al. (2017). 2-[[5-[(4-HYDROXY-3-CHLORO-2-METHYL)-PHENYL]-THIENO[2,3-D]PYRIMIDIN-4-YL]OXY]-3-(2-METHOXYBENZENE)PROPANOIC ACID DERIVATIVES AS MCL-1 INHIBITORS.
  • Lee, K., et al. (2013). THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES.
  • Lhouty, M.H., et al. (2022).
  • Hryhoriv, O.P., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1740.[6]

  • Zala, P.M., et al. (2013). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 (MCT1) Inhibitors. Chemical and Pharmaceutical Bulletin, 61(1), 69-75.
  • Wang, Y., et al. (2019). Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents. European Journal of Medicinal Chemistry, 183, 111679.[7]

  • Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331.
  • Various Authors. (n.d.). Pyrimidine carboxamides useful as inhibitors of pde4 isozymes.
  • Various Authors. (n.d.). PYRIMIDINYL CARBOXAMIDES AS INHIBITORS OF PDE4 ISOENZYME.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Kawai, K., et al. (2015). 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 25(9), 1901-1905.[8]

  • Elmongy, E.I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.[9]

Sources

Validation

Independent replication of the biological activity of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

The following is a comprehensive Publish Comparison Guide for the independent replication of the biological activity of 2-Methoxythieno[3,2-d]pyrimidin-4-ol . This guide is structured for Senior Application Scientists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the independent replication of the biological activity of 2-Methoxythieno[3,2-d]pyrimidin-4-ol .

This guide is structured for Senior Application Scientists and Medicinal Chemists . It addresses the specific challenge of evaluating this molecule, which serves as a critical scaffold/precursor in the synthesis of potent PI3K/mTOR inhibitors (e.g., GDC-0941 derivatives) and possesses distinct, though often overlooked, pharmacological properties compared to its functionalized derivatives.

Executive Summary & Technical Context[1][2][3]

2-Methoxythieno[3,2-d]pyrimidin-4-ol (often existing in tautomeric equilibrium with 2-methoxythieno[3,2-d]pyrimidin-4(3H)-one ) is a foundational heterocyclic scaffold. While frequently utilized as a synthetic intermediate for generating 4-substituted thienopyrimidines (such as the PI3K inhibitor Pictilisib/GDC-0941 ), it possesses intrinsic biological characteristics that require rigorous independent verification.

This guide outlines the protocol to replicate its biological profile, specifically focusing on its role as a privileged structure in kinase inhibition and its comparative performance against fully functionalized clinical candidates.

The Core Challenge: Precursor vs. Active Drug

The primary objective of this replication is to quantify the Structure-Activity Relationship (SAR) shift that occurs when the C4-hydroxyl/one group is preserved versus when it is substituted (e.g., with a morpholine ring).

  • Hypothesis: The 4-ol variant exhibits low-affinity, non-selective binding or serves as a metabolic reference, whereas C4-substitution unlocks potent PI3K

    
    /
    
    
    
    inhibition.
  • Replication Goal: To determine the baseline inhibitory constant (

    
     or 
    
    
    
    ) of the 4-ol scaffold to validate background activity in high-sensitivity screens.

Mechanistic Insight & Pathway Visualization

The biological activity of thienopyrimidines is primarily exerted through the PI3K/Akt/mTOR signaling pathway . The scaffold mimics the adenine ring of ATP, binding to the ATP-binding pocket of the lipid kinase.

Figure 1: PI3K/Akt Signaling & Thienopyrimidine Intervention

The following diagram illustrates the pathway where the target molecule and its derivatives intervene.[1]

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Scaffold 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Weak/Baseline Inhibition) Scaffold->PI3K Low Affinity Binding Drug GDC-0941 / Pictilisib (Potent Inhibition) Drug->PI3K High Affinity Blockade

Caption: Figure 1. Mechanism of Action. The thienopyrimidine scaffold competes for the ATP binding site on PI3K. The 4-ol derivative (Scaffold) typically shows weak affinity compared to optimized 4-morpholino derivatives (Drug).

Comparative Analysis: Product vs. Alternatives

To objectively assess the performance of 2-Methoxythieno[3,2-d]pyrimidin-4-ol , it must be benchmarked against the "Gold Standard" (GDC-0941) and the "Activated Intermediate" (4-Chloro derivative).

Table 1: Comparative Performance Metrics
FeatureTest Article: 2-Methoxythieno[3,2-d]pyrimidin-4-olAlternative 1: GDC-0941 (Pictilisib)Alternative 2: 4-Chloro-2-methoxythieno[3,2-d]pyrimidine
Role Scaffold / Precursor / MetaboliteClinical Candidate (Phase II)Reactive Intermediate
Primary Target Weak/Non-selective Kinase BinderClass I PI3K (

)
Synthetic Precursor (High Reactivity)
IC50 (PI3K

)
> 10

M (Predicted)
3 nM N/A (Chemically Unstable in Assay)
Solubility Moderate (Polar, H-bond donor)High (Optimized Salts)Low (Lipophilic)
Cellular Activity Negligible Antiproliferative EffectPotent Apoptosis InducerCytotoxic (Non-specific alkylation)
Key Structural Feature C4-Hydroxyl/Carbonyl (H-bond donor)C4-Morpholine (H-bond acceptor)C4-Chloride (Leaving Group)

Expert Insight: The "4-ol" derivative often serves as a negative control in SAR studies to demonstrate the necessity of the C4-amino/morpholine group for effective ATP-pocket occupation.

Experimental Protocols for Independent Replication

This section details the self-validating protocols required to replicate the biological activity profile.

Protocol A: In Vitro Enzymatic Assay (ADP-Glo™ Kinase Assay)

Objective: Quantify the intrinsic affinity of the 4-ol scaffold against PI3K


 to establish a baseline.

Reagents:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ).
  • Substrate: PIP2:PS Lipid Kinase Substrate.

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent (Promega).

  • Test Compound: 2-Methoxythieno[3,2-d]pyrimidin-4-ol (Dissolved in 100% DMSO).

  • Reference: GDC-0941.[1]

Workflow:

  • Preparation: Dilute Test Compound in 1x Kinase Buffer to 3x concentrations (Range: 100

    
    M to 1 nM).
    
  • Reaction Assembly:

    • 2

      
      L PI3K Enzyme (0.5 ng/
      
      
      
      L).
    • 2

      
      L Test Compound.
      
    • 2

      
      L ATP/Substrate Mix (50 
      
      
      
      M ATP).
  • Incubation: 60 minutes at Room Temperature (23°C).

  • Detection:

    • Add 6

      
      L ADP-Glo™ Reagent (40 min incubation).
      
    • Add 12

      
      L Kinase Detection Reagent (40 min incubation).
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

Validation Criteria:

  • Z' Factor: Must be > 0.5 for the assay to be valid.

  • Reference Check: GDC-0941 must yield an IC50 < 10 nM.

  • Expectation: The Test Article (4-ol) is expected to show minimal inhibition (IC50 > 10

    
    M). If IC50 < 1 
    
    
    
    M, purity must be checked for contamination with active derivatives.
Protocol B: Cellular Antiproliferative Assay (MTT/CellTiter-Glo)

Objective: Assess cell permeability and off-target cytotoxicity.

Cell Lines:

  • MCF-7 (PI3K-dependent breast cancer).

  • PC-3 (PTEN-null prostate cancer).

Workflow Visualization:

Cell_Assay_Workflow Step1 Seed Cells (3000 cells/well) Step2 24h Incubation (Adhesion) Step1->Step2 Step3 Treat with Compounds (0.1 - 100 uM) Step2->Step3 Step4 72h Incubation Step3->Step4 Step5 Add Detection Reagent (MTT or CellTiter-Glo) Step4->Step5 Step6 Measure Abs/Lum Step5->Step6

Caption: Figure 2. Cellular Assay Workflow. Standard 72-hour viability protocol to determine EC50.

Data Analysis:

  • Normalize data to DMSO control (100% viability) and Staurosporine (0% viability).

  • Causality Check: If the 4-ol compound shows high toxicity, verify if it is acting via PI3K inhibition (check p-Akt levels via Western Blot) or non-specific toxicity (e.g., precipitation/membrane disruption).

Synthesis & Sourcing Integrity

To ensure the "Independent Replication" is valid, the source material must be chemically verified. The biological activity of 2-Methoxythieno[3,2-d]pyrimidin-4-ol is highly sensitive to impurities (e.g., residual 4-chloro intermediates).

Synthesis Pathway (for verification):

  • Starting Material: Methyl 3-amino-4-methylthiophene-2-carboxylate.

  • Cyclization: Urea fusion or reaction with formamide derivatives.

  • Critical Step: The formation of the "4-ol" (tautomer of 4-one) is the stable endpoint before activation.

Purity Requirement:

  • HPLC Purity: >98%.

  • NMR Verification: Confirm the absence of the C4-Cl peak (which would cause false positives in biological assays).

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of GDC-0941." Journal of Medicinal Chemistry.

  • Liu, J., et al. (2025).[2] "Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents." European Journal of Medicinal Chemistry.

  • He, H., et al. (2021). "New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation." Bioorganic Chemistry.

  • BLD Pharm. (2024). "Product Data: 4-Methoxythieno[3,2-d]pyrimidine and derivatives." BLD Pharm Catalog.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Comparative

Correlating In Vitro and In Vivo Efficacy of 2-Methoxythieno[3,2-d]pyrimidin-4-ol: A Comparative Guide

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of 2-Methoxythieno[3...

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its chemical relatives, focusing on the critical correlation between in vitro antiproliferative activity and potential in vivo efficacy. We will delve into the mechanistic underpinnings of this class of compounds, compare their performance against relevant alternatives, and provide detailed experimental protocols to aid researchers in their drug discovery endeavors.

Introduction: The Therapeutic Promise of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines, as isosteres of purines, are adept at interacting with a variety of biological targets. Their planar, heterocyclic structure makes them ideal candidates for kinase inhibitors, a cornerstone of modern oncology.[1][2] Derivatives of this scaffold have shown potent antiproliferative effects against a multitude of cancer cell lines, including those of leukemia, colon, lung, breast, and oral cancers.[1][2][3][4][5] The core hypothesis is that by inhibiting key signaling pathways that drive oncogenesis, these compounds can effectively halt tumor growth.

The specific compound of interest, 2-Methoxythieno[3,2-d]pyrimidin-4-ol, belongs to this promising class. While direct and extensive in vivo data for this particular molecule is emerging, a robust body of in vitro evidence for structurally similar compounds allows us to build a strong case for its therapeutic potential and to outline a clear path for its preclinical and clinical development.

Comparative In Vitro Efficacy

The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in a controlled laboratory setting. Various thieno[3,2-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity.

Antiproliferative Activity Across Diverse Cancer Cell Lines

A common metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.

Compound/AlternativeCancer Cell LineIC50 (µM)Key FindingsReference
Halogenated Thieno[3,2-d]pyrimidine (Compound 1)L1210 (Leukemia)Not specified, but showed activityC4-position halogenation is crucial for activity. Induces apoptosis.[1]
Halogenated Thieno[3,2-d]pyrimidine (Compound 2)CCRF-CEM (Leukemia), HeLa (Cervical)Not specified, but showed activitySimilar to Compound 1, demonstrates broad applicability.[1]
Thienopyrimidine Derivative 9bHT-29 (Colon Cancer)0.85 ± 0.16High potency in a solid tumor model.[2]
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamideHT-29 (Colon Cancer)1.76Demonstrates the effect of side-chain modifications.[2]
MPC-6827 (Verubulin)HT-29, Caco-2 (Colorectal)Similar inhibitory effect to thieno[3,2-d]pyrimidine analogs at 5 and 10 µMEstablished microtubule destabilizing agent, provides a benchmark.[3]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02%Isomeric scaffold also shows significant activity.[6]

Expert Insights: The data clearly indicates that the thieno[3,2-d]pyrimidine scaffold is a versatile starting point for developing potent antiproliferative agents. The low micromolar to nanomolar IC50 values observed for some derivatives in colon cancer cell lines are particularly encouraging. The comparison with MPC-6827, a compound that has reached clinical trials, suggests that thieno[3,2-d]pyrimidines can achieve comparable in vitro efficacy.[3] It is also noteworthy that the isomeric thieno[2,3-d]pyrimidine scaffold demonstrates potent anticancer activity, opening up another avenue for structure-activity relationship (SAR) studies.[6][7]

Unraveling the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is paramount for rational drug design and for predicting its in vivo behavior. For the thieno[3,2-d]pyrimidine class, the primary mechanisms of action appear to be kinase inhibition and the induction of apoptosis.[8]

Kinase Inhibition: Targeting Oncogenic Signaling

Many cancers are driven by aberrant kinase activity. The structural similarity of thieno[3,2-d]pyrimidines to ATP, the natural substrate of kinases, allows them to competitively inhibit these enzymes, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Thieno Thieno[3,2-d]pyrimidine (e.g., 2-Methoxy...-ol) Thieno->RTK Inhibits ATP ATP ATP->RTK Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Conceptual diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by a thieno[3,2-d]pyrimidine derivative.

Induction of Apoptosis: Programmed Cell Death

A hallmark of effective cancer therapy is the ability to induce apoptosis in malignant cells. Halogenated thieno[3,2-d]pyrimidines have been shown to trigger this process in leukemia cell lines.[1] This can be a consequence of kinase inhibition or through other cellular insults.

Apoptosis_Induction_Workflow start Treat Cancer Cells with 2-Methoxythieno[3,2-d]pyrimidin-4-ol incubation Incubate for 24-48h start->incubation caspase_assay Caspase-Glo 3/7 Assay incubation->caspase_assay flow_cytometry Annexin V/PI Staining & Flow Cytometry incubation->flow_cytometry data_analysis Quantify Apoptotic Cell Population caspase_assay->data_analysis flow_cytometry->data_analysis In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Culture Human Cancer Cells (e.g., HT-29) implantation 2. Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth 3. Allow Tumors to Reach a Palpable Size implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Vehicle, Standard of Care, or 2-Methoxythieno...-ol randomization->treatment monitoring 6. Monitor Tumor Growth and Body Weight treatment->monitoring euthanasia 7. Euthanize Mice at Study End monitoring->euthanasia excision 8. Excise and Weigh Tumors euthanasia->excision analysis 9. Statistical Analysis of Tumor Growth Inhibition excision->analysis

Caption: A generalized workflow for an in vivo tumor xenograft study to evaluate the efficacy of a test compound.

Expert Insights: The choice of cell line for the xenograft model should be informed by the in vitro data, prioritizing those that showed high sensitivity to the compound. The dosing regimen and route of administration will need to be optimized based on pharmacokinetic and tolerability studies. Key endpoints to measure include tumor growth inhibition, changes in body weight (as a measure of toxicity), and potentially, analysis of biomarkers in the tumor tissue to confirm the mechanism of action.

Experimental Protocols

To ensure reproducibility and facilitate further research, we provide detailed methodologies for key in vitro assays.

Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and control compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: In a 96-well plate, add the purified kinase enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of 2-Methoxythieno[3,2-d]pyrimidin-4-ol or a known kinase inhibitor (positive control).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate. The signal generated (e.g., luminescence, fluorescence) is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly supports the potential of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and related compounds as valuable leads in the development of novel anticancer therapies. Their potent in vitro antiproliferative activity, coupled with a plausible mechanism of action centered on kinase inhibition and apoptosis induction, provides a solid rationale for advancing these compounds into in vivo studies.

Future research should focus on:

  • Comprehensive SAR studies: To optimize the potency and selectivity of the thieno[3,2-d]pyrimidine scaffold.

  • In vivo efficacy studies: In relevant animal models to establish a clear correlation with in vitro data.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead candidates.

  • Combination studies: To explore potential synergies with existing standard-of-care chemotherapies. [9] This guide provides a framework for researchers to build upon, with the ultimate goal of translating the in vitro promise of 2-Methoxythieno[3,2-d]pyrimidin-4-ol into a tangible therapeutic benefit for cancer patients.

References

  • Al-Suwaidan, I. A., et al. (2016). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Molecules, 21(1), 93. [Link]

  • Poirier, D., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 22(7), 1043. [Link]

  • Martinez-Martinez, D., et al. (2025). A bacterial molecule enhances chemotherapy. Cell Systems. [Link]

  • Loidreau, Y., et al. (2020). Synthesis of potential bioactive benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827. Pharmaceuticals, 13(5), 89. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 33. [Link]

  • Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. [Link]

  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate. [Link]

  • Jones, D., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Journal of Biological Chemistry. [Link]

  • Atanasova, M., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • Atanasova, M., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • National Comprehensive Cancer Network (2026). NCCN Clinical Practice Guidelines in Oncology. NCCN. [Link]

  • Singh, V., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 12(2), 234-241. [Link]

  • Singh, V., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PMC. [Link]

  • ResearchGate (2023). Standard Chemotherapy Regimens According to Cancer Type. ResearchGate. [Link]

  • Multiple Authors (2025). An Overview of Low-Dose Multi-Drug Regimens in Oncology. Various Sources. [Link]

Sources

Validation

A Comparative Analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its Regioisomers for Drug Discovery

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural similarity to endogenous purines, which allows it to function as a potential antimetabolite.[1] This bioisosteric rel...

Author: BenchChem Technical Support Team. Date: March 2026

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural similarity to endogenous purines, which allows it to function as a potential antimetabolite.[1] This bioisosteric relationship has rendered thienopyrimidine derivatives potent inhibitors of a wide array of enzymes, particularly kinases, making them a focal point in oncology and inflammation research.[2][3] This guide provides an in-depth comparative study of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its key regioisomers, focusing on synthesis, physicochemical properties, and biological performance to inform rational drug design and development.

Molecular Architecture: Defining the Regioisomers

The core of our investigation involves two primary isomeric backbones: the thieno[3,2-d]pyrimidine and the thieno[2,3-d]pyrimidine systems.[1] The placement of the thiophene sulfur atom relative to the pyrimidine ring dictates the fundamental electronic and steric properties of the molecule, which in turn profoundly influences its interaction with biological targets. For the purpose of this guide, we will compare the titular compound with its most relevant regioisomer, 2-Methoxythieno[2,3-d]pyrimidin-4-ol. The "-ol" suffix denotes the enol tautomer of the more stable keto form, 4(3H)-one, which is how these structures are often represented and synthesized.[1][4]

The critical distinction lies in the fusion of the five-membered thiophene ring to the six-membered pyrimidine ring. This seemingly subtle difference significantly alters the molecule's shape and electron distribution, impacting its ability to fit into the active sites of enzymes.

Synthesis Strategies: A Tale of Two Scaffolds

The synthetic pathways to these isomeric systems are distinct and rely on the careful selection of starting materials to ensure regiochemical control. The most prevalent and efficient methods begin with appropriately substituted aminothiophene precursors.

Synthesis of the Thieno[3,2-d]pyrimidine Core

The construction of the thieno[3,2-d]pyrimidine scaffold typically starts from a 3-aminothiophene-2-carboxylate derivative.[5] This precursor contains the necessary amine and ester functionalities positioned to facilitate cyclization into the pyrimidine ring.

A common and robust approach involves a one-pot cyclocondensation reaction.[6] The aminothiophene ester is reacted with a one-carbon source, such as formic acid or an orthoformate, to form the pyrimidinone ring. Subsequent functionalization, such as methylation or chlorination followed by nucleophilic substitution, can be performed to yield the desired derivatives.[3][6]

Below is a generalized workflow for the synthesis of the thieno[3,2-d]pyrimidine scaffold.

cluster_0 Synthesis of Thieno[3,2-d]pyrimidine Core start Methyl 3-aminothiophene-2-carboxylate step1 Cyclization with One-Carbon Source (e.g., Formic Acid) start->step1 product1 Thieno[3,2-d]pyrimidin-4(3H)-one step1->product1 step2 Chlorination (e.g., POCl3) product1->step2 product2 4-Chlorothieno[3,2-d]pyrimidine step2->product2 step3 Nucleophilic Substitution (e.g., NaOMe) product2->step3 final_product 4-Methoxythieno[3,2-d]pyrimidine (Isomer of Interest) step3->final_product

Caption: Generalized synthetic workflow for the thieno[3,2-d]pyrimidine core.

Synthesis of the Thieno[2,3-d]pyrimidine Core

Conversely, the synthesis of the thieno[2,3-d]pyrimidine scaffold begins with a 2-aminothiophene-3-carboxylate or a related cyano derivative.[7] The celebrated Gewald reaction is often employed to construct the initial multisubstituted aminothiophene ring from an activated ketone, a cyano-containing compound, and elemental sulfur.[7]

Once the 2-aminothiophene precursor is obtained, cyclization to form the pyrimidine ring can be achieved. One efficient method involves a Dimroth rearrangement, where the aminothiophene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an amine or other nucleophile.[7]

Comparative Physicochemical Properties

PropertyThieno[3,2-d]pyrimidine AnalogThieno[2,3-d]pyrimidine AnalogRationale & Significance
Molecular Weight 168.18 g/mol (Parent dione)[8]166.20 g/mol (2-methyl-4-one)[9]Isomers have identical molecular weights, a key control in comparative studies.
LogP (XLogP3) 0.5 (Parent dione)[8]0.7 (2-methyl-4-one)[9]Indicates lipophilicity. Small positive values suggest good solubility and membrane permeability balance.
Hydrogen Bond Donors 2 (Parent dione)[8]1 (2-methyl-4-one)[9]Influences solubility and target binding. The dione has two N-H donors.
Hydrogen Bond Acceptors 2 (Parent dione)[8]2 (2-methyl-4-one)[9]Affects solubility and interactions with biological macromolecules.

Data for parent or closely related structures are used for illustrative purposes.

The choice of solvent and the specific substituents dramatically influence these properties. For instance, studies on various pyrimidine derivatives have shown that density and refractive index are highly dependent on the solvent and the compound's structure, reflecting different intermolecular interactions.[10]

Biological Activity: A Head-to-Head Comparison

The most striking differences between these regioisomers emerge from their biological activities. While both scaffolds have produced potent drug candidates, structure-activity relationship (SAR) studies frequently reveal a preference for one isomer over the other for specific targets.

Anticancer Activity

A significant body of research points to the thieno[2,3-d]pyrimidine scaffold as being generally more potent in antiproliferative assays against various cancer cell lines.[1]

A comparative study evaluated isomeric pairs of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines against a panel of approximately 60 cancer cell lines. The results clearly indicated that the thieno[2,3-d]pyrimidine derivatives were more potent than their corresponding thieno[3,2-d]pyrimidine isomers on the same cell lines.[1] For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed significant cytotoxic activity, particularly against the MDA-MB-435 melanoma cell line.[4]

This difference in potency is likely due to the distinct three-dimensional arrangement of atoms, which alters how the molecules bind to the ATP pocket of target kinases like EGFR, HER2, and CDKs.[5][11]

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Thieno[2,3-d]pyrimidines EGFR/HER2 Kinase7.59 µM to 16.0 µM[11]
HCT-116, MCF-7, HeLaStrong anti-proliferative[12]
56 Human Tumor LinesPotent, nM to µM range[13]
Thieno[3,2-d]pyrimidines FMS Kinase2 nM[14]
L1210, CCRF-CEM, HeLaAntiproliferative activity[3]
CDKs (in silico)Likely inhibition[5]
Other Therapeutic Areas

Beyond cancer, thienopyrimidines have been explored for various other indications:

  • DGAT-1 Inhibition: Thieno[3,2-d]pyrimidine derivatives have been synthesized as potent and selective inhibitors of diacylglycerol acyltransferase 1 (DGAT-1), a target for metabolic disorders.[15]

  • GPR119 Agonism: A series of thieno[3,2-d]pyrimidines demonstrated potent GPR119 agonistic activity, showing promise for the treatment of diabetes.[16]

  • Choline Kinase Inhibition: Both thieno[2,3-d] and thieno[3,2-d]pyrimidine cores have been incorporated into molecules designed as human choline kinase inhibitors, which also have anticancer potential.[17]

The logical relationship in SAR studies often points to the superior performance of the thieno[2,3-d]pyrimidine scaffold in kinase inhibition, a key mechanism in anticancer therapy.

cluster_sar Structure-Activity Relationship (SAR) Logic scaffold1 Thieno[3,2-d]pyrimidine target Kinase ATP-Binding Site scaffold1->target Binds to activity1 Moderate Potency conclusion Thieno[2,3-d] scaffold often provides better geometric and electronic complementarity scaffold2 Thieno[2,3-d]pyrimidine scaffold2->target Binds to activity2 Higher Potency target->activity1 Leads to target->activity2 Leads to

Caption: SAR logic suggests thieno[2,3-d]pyrimidines often show higher potency.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical framework for comparison, the following is a detailed protocol for an in vitro kinase inhibition assay, a critical experiment for evaluating compounds targeting kinases like EGFR or CDKs. This protocol is designed as a self-validating system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Multichannel pipettes and plate reader (luminometer)

Workflow Diagram:

cluster_protocol Kinase Inhibition Assay Workflow prep 1. Prepare Reagents (Enzyme, Substrate, ATP, Compounds, Buffers) dispense 2. Dispense Compounds (Test, Positive Control, DMSO Vehicle) to 384-well plate prep->dispense add_enzyme 3. Add Kinase Enzyme to all wells dispense->add_enzyme incubate1 4. Pre-incubation (15 min at RT) to allow compound binding add_enzyme->incubate1 initiate 5. Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate incubate2 6. Kinase Reaction (60 min at RT) initiate->incubate2 stop 7. Stop Reaction & Detect ATP (Add ADP-Glo™ Reagent) incubate2->stop develop 8. Develop Signal (Add Kinase Detection Reagent) stop->develop read 9. Read Luminescence develop->read analyze 10. Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its regioisomer) in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

  • Plate Setup: In a 384-well plate, add the diluted compounds. Include wells for a positive control (a known inhibitor) and a negative/vehicle control (DMSO only).

  • Enzyme Addition: Add the kinase enzyme solution to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This step allows the inhibitors to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add the ATP and substrate peptide mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. During this time, the active kinase will phosphorylate the substrate by hydrolyzing ATP to ADP.

  • Signal Generation (Part 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Signal Generation (Part 2): Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the ADP generated during the kinase reaction into a luminescent signal.

  • Measurement: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol and its regioisomers reveals critical insights for drug development. While both scaffolds are privileged structures with broad biological potential, evidence suggests a significant advantage for the thieno[2,3-d]pyrimidine core in the context of anticancer activity, particularly for kinase inhibition.[1] This is likely attributable to a more favorable geometry for binding within the highly conserved ATP-binding pocket of many kinases.

However, the thieno[3,2-d]pyrimidine scaffold has demonstrated exceptional potency in other therapeutic areas, such as metabolic diseases, indicating that the optimal choice of scaffold is highly target-dependent.[15][16]

For researchers in drug development, this guide underscores the importance of isomeric considerations in lead optimization. The synthesis of both regioisomeric series and their parallel evaluation against the target of interest is a scientifically rigorous approach. This strategy, supported by in silico modeling and robust biochemical assays, will ultimately pave the way for the development of more selective and potent therapeutic agents.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). MDPI.
  • Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. (2014). ScienceDirect.
  • Synthesis, Anticancer Activity and Effects on Cell Cycle Profile and Apoptosis of Novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine Deriv
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][12][18]triazolo[1,5-a]pyrimidine Derivatives. (2024). MDPI.

  • Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019). PubMed.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (n.d.). SciSpace.
  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DG
  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022). PMC.
  • Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. (2014). ScienceDirect.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PMC.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave.
  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem.
  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019). ScienceDirect.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018).
  • thieno(2,3-d)pyrimidin-4(3H)-one. (n.d.). PubChem.
  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). PMC.
  • 2-Methylthieno[3,2-d]pyrimidin-4-ol. (n.d.). MilliporeSigma.
  • 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. (n.d.). PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxythieno[3,2-d]pyrimidin-4-ol

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxythieno[3,2-d]pyrimidin-4-ol, a member of the thienopyrimidine class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry, appearing in research for oncology, infectious diseases, and more.[1][2][3][4][5][6]

This guide is structured to provide clear, actionable steps, underpinned by the principles of laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-Methoxythieno[3,2-d]pyrimidin-4-ol for any purpose, including disposal, a thorough risk assessment is paramount. Based on data from analogous compounds, the primary hazards are:

  • Acute Toxicity (Oral): May be harmful if swallowed.[9]

  • Skin Irritation: May cause skin irritation upon contact.[8][9][10][11]

  • Eye Irritation: Can cause serious eye irritation.[8][9][10][11]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[8][9]

Minimum Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Characterization and Segregation: The First Step to Proper Disposal

All laboratory waste must be correctly identified and segregated according to its hazard classification.[12][13] 2-Methoxythieno[3,2-d]pyrimidin-4-ol waste should be classified as hazardous chemical waste .

Waste Streams Containing 2-Methoxythieno[3,2-d]pyrimidin-4-ol:

Waste StreamDescriptionDisposal Protocol Reference
Pure/Unused Compound Expired or unwanted solid 2-Methoxythieno[3,2-d]pyrimidin-4-ol.Section 3.1
Contaminated Labware (Solid Waste) Weigh boats, pipette tips, gloves, and other disposable materials that have come into direct contact with the compound.Section 3.2
Contaminated Solvents (Liquid Waste) Solvents used to dissolve or rinse glassware containing the compound. This also includes mother liquor from crystallizations.Section 3.3
Empty Stock Containers The original container that held the pure compound.Section 3.4
Aqueous Solutions Any water-based solutions containing dissolved 2-Methoxythieno[3,2-d]pyrimidin-4-ol. Note: Never dispose of this down the drain.[14][15]Section 3.3

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for managing each type of waste stream. The guiding principle is containment and proper labeling to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Pure/Unused Compound
  • Container Selection: Use the original container if possible. If not, use a new, clean, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container.[16] The label must include:

    • The full chemical name: "2-Methoxythieno[3,2-d]pyrimidin-4-ol"

    • The words "Hazardous Waste"[17]

    • An accurate list of the contents.

    • The date when the first amount of waste was added.

    • The name of the principal investigator or lab group.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area within the laboratory.[15] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the container is ready for pickup, or if it has been in storage for close to the institutional limit (e.g., 12 months), contact your EHS department to schedule a waste collection.[15]

Contaminated Solid Waste
  • Collection: Designate a specific, sealable plastic bag or a rigid, puncture-proof container for solid waste contaminated with 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the contaminating chemical.

  • Segregation: Do not mix this waste with non-hazardous lab trash or biohazardous waste.[12][13]

  • Storage and Disposal: Once the container is full, seal it and store it in the Satellite Accumulation Area. Arrange for pickup through your EHS department.

Contaminated Liquid Waste (Solvents and Aqueous Solutions)
  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., a solvent waste carboy). The container must have a secure, tight-fitting lid.[12][14]

  • Incompatibility Warning: Never mix incompatible wastes .[13][18] For example, do not mix acidic waste with basic waste, or oxidizing agents with flammable solvents. While 2-Methoxythieno[3,2-d]pyrimidin-4-ol is stable under normal conditions, its reactivity with strong acids, bases, or oxidizing agents should be considered.[10][19]

  • Labeling: Label the container with a "Hazardous Waste" tag. List all constituents, including the solvents and an estimated concentration of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

  • Storage: Keep the container sealed when not in use and store it in secondary containment (e.g., a spill tray) within your Satellite Accumulation Area.[12]

  • Disposal: Contact EHS for disposal when the container is approaching full.

Empty Stock Containers
  • Decontamination: An empty container that held a hazardous chemical must be properly decontaminated before being disposed of as regular trash.[16]

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.

    • Collect all rinsate and manage it as hazardous liquid waste as described in Section 3.3.[16]

  • Final Disposal: After triple-rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label.[20] The clean, defaced container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxythieno[3,2-d]pyrimidin-4-ol waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Final Steps Waste 2-Methoxythieno[3,2-d]pyrimidin-4-ol Waste Generated Solid Solid Waste (Pure compound, contaminated labware) Waste->Solid Liquid Liquid Waste (Contaminated solvents, aqueous solutions) Waste->Liquid Container Empty Stock Container Waste->Container HW_Solid Package in Labeled Hazardous Waste Container Solid->HW_Solid HW_Liquid Collect in Labeled Hazardous Liquid Waste Carboy Liquid->HW_Liquid Decon Triple-Rinse with Appropriate Solvent Container->Decon SAA Store in Satellite Accumulation Area HW_Solid->SAA HW_Liquid->SAA Rinsate Collect Rinsate as Hazardous Liquid Waste Decon->Rinsate Clean_Container Deface Label & Dispose/ Recycle as Non-Hazardous Decon->Clean_Container Rinsate->HW_Liquid EHS Contact EHS for Pickup SAA->EHS

Caption: Decision workflow for the disposal of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[10]

  • Spill: For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Avoid creating dust. For a liquid spill, contain it with an absorbent material and place the material in a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania.
  • Safety Data Sheet. Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Material Safety Data Sheet. Derthon Optoelectronic Materials Science Technology Co Ltd.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • 2-Methylthieno[3,2-d]pyrimidin-4-ol. MilliporeSigma.
  • Safety Data Sheet. Fisher Scientific.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. University of Toronto.
  • Hazardous Waste Disposal Procedures.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
  • Safety Data Sheet. AK Scientific, Inc.
  • 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. PubChem.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC.
  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025, August 30).
  • Chemical Compatibility Chart.
  • New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Synthesis of Some Thienopyrimidine Derivatives. (2006, July 5). MDPI.
  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022, March 27). PMC.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022, July 1). MDPI.
  • 2-Methylthieno[2,3-d]pyrimidin-4-ol. Sigma-Aldrich.

Sources

Handling

Personal protective equipment for handling 2-Methoxythieno[3,2-d]pyrimidin-4-ol

Operational and Safety Guide: Handling 2-Methoxythieno[3,2-d]pyrimidin-4-ol 2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9) is a specialized heterocyclic building block heavily utilized in drug discovery, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 2-Methoxythieno[3,2-d]pyrimidin-4-ol

2-Methoxythieno[3,2-d]pyrimidin-4-ol (CAS: 676997-70-9) is a specialized heterocyclic building block heavily utilized in drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1]. Because it is a novel pharmaceutical intermediate, comprehensive toxicological data (such as long-term carcinogenicity or reproductive toxicity) is often incomplete. Consequently, the 2 and the3 mandate that this compound be handled as a substance of "unknown toxicity," requiring stringent baseline engineering controls and Personal Protective Equipment (PPE)[3][2].

This guide provides drug development professionals with field-proven, self-validating methodologies for the safe handling, transfer, and disposal of this compound.

Personal Protective Equipment (PPE) Matrix

When handling highly active pharmaceutical ingredients (APIs) or their immediate precursors, PPE selection must account for both the physical state of the chemical (fine powder) and the reagents it will be combined with.

Protection ZoneRequired EquipmentTechnical SpecificationMechanistic Rationale
Eye/Face Safety GogglesANSI Z87.1 compliant, indirect ventingPrevents mucosal absorption of aerosolized fine powders during transfer operations.
Skin/Hands Nitrile GlovesDouble-gloved, 8 mil minimum thicknessThienopyrimidines are routinely dissolved in polar aprotic solvents (e.g., DMSO, DMF). These act as "carrier solvents" that rapidly penetrate the skin barrier, carrying dissolved solutes into the bloodstream. Nitrile provides superior chemical resistance to these solvents compared to latex.
Body Lab CoatFlame-resistant (FR), fully buttonedMitigates static charge buildup (which causes powder aerosolization) and provides a physical barrier against spills.
Respiratory Fume Hood / N95Face velocity 80-120 fpmPrevents alveolar deposition of biologically active intermediates. The fume hood is the primary control; an N95 respirator is a secondary control if engineering systems fail.

Operational Workflow & Handling Protocol

To ensure scientific integrity and operator safety, the handling of 2-Methoxythieno[3,2-d]pyrimidin-4-ol must follow a self-validating procedural workflow. Do not merely execute steps; verify the physical containment at each stage.

Step 1: Environmental Verification & Setup Before opening the chemical vial, verify that the chemical fume hood is actively pulling air. Self-Validating Check: Tape a small, 1-inch strip of tissue paper to the bottom edge of the fume hood sash. A steady, inward flutter provides a continuous, visual validation of active containment, ensuring you are not relying solely on electronic airflow monitors that may be out of calibration.

Step 2: Static Mitigation & Weighing Heterocyclic powders often carry a significant static charge. When a standard metal spatula approaches the powder, electrostatic repulsion can cause the fine particles to "jump," leading to mass loss and hazardous aerosolization. Protocol: Use a grounded anti-static ionizer gun on the weighing area, or utilize statically dissipative (PTFE-coated) spatulas. Weigh the material directly into a tared, sealable vial rather than open weigh paper.

Step 3: Solubilization & Transfer Transferring dry powders into large reaction vessels creates dust. Protocol: Pre-wet the receiving reaction flask with a small volume (e.g., 5 mL) of your intended reaction solvent. When the powder is transferred, the solvent vapor and liquid immediately capture the particulates, instantly mitigating aerosolization risks.

Step 4: Self-Validating Decontamination After the transfer is complete, do not dry-sweep the balance area. Gently wipe the surfaces with a disposable towel lightly dampened with isopropanol. Self-Validating Check: Many thienopyrimidine derivatives exhibit intrinsic fluorescence. After wiping the area, briefly shine a 254 nm or 365 nm handheld UV lamp over the balance. The absence of fluorescent speckling validates that the decontamination was successful.

Workflow Start 1. Environmental Prep Verify Hood Airflow Weigh 2. Static Mitigation Use PTFE Spatulas Start->Weigh Containment Verified Transfer 3. Solubilization Pre-wet Flask Weigh->Transfer Mass Secured Clean 4. Decontamination UV Light Validation Transfer->Clean Aerosol Risk Mitigated

Operational workflow for the safe handling and transfer of 2-Methoxythieno[3,2-d]pyrimidin-4-ol.

Spill Response Plan

In the event of a localized spill inside the fume hood:

  • Contain: Do not spray water or solvents directly onto the powder, as this can scatter it.

  • Absorb: Gently lay absorbent paper towels over the spilled powder.

  • Wet-Wipe: Carefully apply a compatible solvent (e.g., 70% isopropanol) to the top of the paper towels, allowing it to soak through and trap the powder via capillary action.

  • Dispose: Lift the towels inward from the edges to prevent spreading, and place them immediately into a solid hazardous waste container.

EPA-Compliant Waste Disposal Plan

Under the4, laboratory chemical waste must be managed systematically from the exact point of generation[4].

  • Satellite Accumulation Area (SAA): All waste generated from handling 2-Methoxythieno[3,2-d]pyrimidin-4-ol must be stored in a designated SAA that is under the direct control of the operator.

  • Solid Waste: Contaminated gloves, PTFE spatulas, empty chemical vials, and spill-cleanup materials must be placed in a rigid, puncture-proof container designated for "Solid Hazardous Waste." Do not place these in municipal trash.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting liquid waste must be segregated. Do not mix halogenated solvents (e.g., DCM) with non-halogenated solvents (e.g., DMSO, EtOAc).

  • Labeling: Every waste container must be explicitly labeled with the words "Hazardous Waste," the full chemical composition (no abbreviations), and the accumulation start date.

WasteDisposal Gen Waste Generation (Solid or Liquid) Decision Is Waste Liquid? Gen->Decision Liquid Liquid Waste Segregate Solvents Decision->Liquid Yes Solid Solid Waste Contaminated PPE Decision->Solid No SAA Satellite Accumulation Area Label & Date Liquid->SAA Solid->SAA EPA RCRA Compliant Vendor Disposal SAA->EPA < 90/180 Days

EPA-compliant waste segregation and disposal decision tree for laboratory chemical waste.

References

  • 16228-99-2 | 4-Methoxythieno[3,2-d]pyrimidine (Contains CAS 676997-70-9 Data). BLD Pharm.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (NRC).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).

Sources

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